2-Quinoxalinol
描述
Structure
3D Structure
属性
IUPAC Name |
1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-57-2 | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxalin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Quinoxalinol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Quinoxalinol, a heterocyclic aromatic organic compound, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its notable biological activities, including its photocatalytic, antimicrobial, and anticancer properties, offering insights into its potential applications in drug development. This document is intended to serve as a detailed resource, complete with tabulated data, experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this versatile scaffold.
Core Chemical and Physical Properties
This compound, also known as quinoxalin-2(1H)-one, is a white to pale yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| IUPAC Name | 1H-quinoxalin-2-one | [2] |
| Synonyms | 2-Hydroxyquinoxaline, Quinoxalin-2-one | [2][3] |
| CAS Number | 1196-57-2 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 271-272 °C | [6][7] |
| Boiling Point | 265.75 °C (rough estimate) | [6] |
| Solubility | Soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and lye; less soluble in water, ethyl acetate, acetonitrile, and acetone. | [1][6] |
| pKa (Predicted) | 9.20 ± 0.50 | [6] |
Tautomerism: The Dual Identity of this compound
A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its keto form, quinoxalin-2(1H)-one. The lactim (enol) form, this compound, and the lactam (keto) form, quinoxalin-2(1H)-one, readily interconvert. The position of this equilibrium is influenced by the solvent environment. While the enol form is slightly more stable in the gas phase, the keto form is generally favored in polar solvents.[8] This tautomerism is a crucial consideration in its reactivity and biological interactions.
Experimental Protocol: Investigation of Tautomerism by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the keto and enol forms, or a set of averaged signals, will provide information about the equilibrium. The relative integrals of the distinct signals can be used to determine the ratio of the two tautomers in each solvent.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The chemical shift of the carbonyl carbon in the keto form (around 160-170 ppm) and the carbon bearing the hydroxyl group in the enol form (around 150-160 ppm) are characteristic.
-
Variable Temperature NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium. Changes in the relative populations of the tautomers with temperature can be used to calculate the enthalpy and entropy of the equilibrium.
Synthesis and Reactivity
The quinoxaline (B1680401) scaffold is synthetically accessible through several routes. The most common and direct method for the synthesis of this compound involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of this compound
This protocol details the one-step synthesis of this compound from o-phenylenediamine and glyoxylic acid.
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Dry ice or an ice-salt bath
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine in methanol.
-
Cool the solution to between -6 and 0 °C using a dry ice/acetone or ice-salt bath.
-
Slowly add an aqueous solution of glyoxylic acid monohydrate to the cooled o-phenylenediamine solution while maintaining the temperature below 0 °C. The reaction is exothermic.
-
Stir the reaction mixture at this low temperature for a few hours. A precipitate of this compound will form.
-
Collect the crude product by filtration and wash it with cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and methanol, to yield high-purity white to pale yellow crystals of this compound.[2]
Reactivity
The quinoxaline ring is an electron-deficient system, which influences its reactivity. The presence of the hydroxyl/oxo group at the 2-position further modulates the electronic properties of the ring.
-
Electrophilic Substitution: The benzene (B151609) ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the pyrazine (B50134) ring is deactivating. The position of substitution is directed by the existing substituents.
-
Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The reactivity can be enhanced by the presence of electron-withdrawing groups or by N-oxidation of the quinoxaline ring.
-
Reactions at the N-H and O-H groups: The keto-enol tautomerism allows for reactions at both the nitrogen and oxygen atoms. The nitrogen atom can be alkylated or acylated, while the hydroxyl group in the enol form can undergo reactions typical of phenols.
Biological Activities and Applications
This compound and its derivatives have garnered significant attention for their diverse biological activities, making them promising candidates for drug development.
Photocatalytic Activity
2-Hydroxyquinoxaline (HQO) has been shown to possess photocatalytic activity, capable of degrading various biomolecules upon exposure to light. This activity is proposed to occur through a process of organic redox cycling.
This protocol provides a general method to assess the photocatalytic degradation of a model compound by this compound.
Materials:
-
This compound
-
Model compound for degradation (e.g., a dye like methylene (B1212753) blue or a biomolecule like ascorbic acid)
-
Suitable solvent (e.g., ethanol or a buffer solution)
-
Light source (e.g., a visible light lamp or a UV lamp)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the model compound at a known concentration in the chosen solvent.
-
Prepare a solution of this compound in the same solvent.
-
In a quartz cuvette, mix the model compound solution with the this compound solution. Prepare a control sample with only the model compound.
-
Measure the initial absorbance of the model compound at its maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer.
-
Expose the cuvette containing the mixture to the light source.
-
At regular time intervals, remove the cuvette and measure the absorbance of the model compound at its λmax.
-
Plot the absorbance (or concentration) of the model compound as a function of time to determine the rate of degradation.
-
Compare the degradation rate in the presence and absence of this compound to confirm its photocatalytic effect.
Antimicrobial Activity
Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential cellular processes.
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes. While the direct effect of this compound on specific cancer signaling pathways is an area of ongoing research, derivatives of the quinoxaline scaffold have been shown to modulate pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control to determine the cytotoxic effect of this compound. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile and a broad spectrum of biological activities. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents and functional materials. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule. Further investigations into its specific molecular targets and mechanisms of action will undoubtedly pave the way for novel applications in medicine and beyond.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
The Tautomeric Landscape of 2-Hydroxyquinoxaline: A Technical Guide for Researchers
An in-depth exploration of the structural, spectroscopic, and computational facets of 2-hydroxyquinoxaline tautomerism, providing critical insights for professionals in chemical research and drug development.
Executive Summary
2-Hydroxyquinoxaline, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, exhibits a fascinating and crucial tautomeric equilibrium between its enol (2-hydroxyquinoxaline) and keto (2-quinoxalinone) forms. This guide delves into the fundamental principles governing this tautomerism, presenting a comprehensive analysis supported by quantitative data, detailed experimental protocols, and illustrative diagrams. Understanding the predominance of the keto tautomer and the factors influencing the equilibrium is paramount for predicting molecular interactions, designing novel therapeutics, and developing robust synthetic strategies. This document serves as a technical resource for researchers, providing the necessary data and methodologies to harness the chemistry of 2-hydroxyquinoxaline.
The Tautomeric Equilibrium: Keto Predominance
2-Hydroxyquinoxaline exists in a dynamic equilibrium between the aromatic enol form and the amide-containing keto form. Extensive computational and experimental evidence overwhelmingly indicates that the equilibrium lies significantly toward the keto tautomer, 2-quinoxalinone, in both the solid state and in solution.[1]
The preference for the keto form is a result of the greater thermodynamic stability of the amide group compared to the iminol group in the enol form. In the solid state, X-ray diffraction studies have confirmed the structure as 2-quinoxalinone, which is stabilized by intermolecular N-H---O hydrogen bonds forming dimeric networks.[1]
Caption: Tautomeric equilibrium of 2-hydroxyquinoxaline, favoring the keto form.
Quantitative Analysis of Tautomer Stability
Computational studies, particularly using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of the tautomers. The keto form (QX2) is consistently shown to be more stable than the enol form (QX1).
Theoretical Energy Data
The following table summarizes the calculated energy differences between the enol (QX1) and keto (QX2) tautomers in the gas phase and various solvents, demonstrating the consistent stability of the keto form.
| Tautomer | Phase/Solvent | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Enol (QX1) | Gas Phase | B3LYP/6-311G(d) | 10.81 | [1] |
| Keto (QX2) | Gas Phase | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | Water | B3LYP/6-311G(d) | 11.63 | [1] |
| Keto (QX2) | Water | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | Methanol (B129727) | B3LYP/6-311G(d) | 11.43 | [1] |
| Keto (QX2) | Methanol | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | DMSO | B3LYP/6-311G(d) | 9.94 | [1] |
| Keto (QX2) | DMSO | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | Acetone | B3LYP/6-311G(d) | 10.04 | [1] |
| Keto (QX2) | Acetone | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | Toluene | B3LYP/6-311G(d) | 11.91 | [1] |
| Keto (QX2) | Toluene | B3LYP/6-311G(d) | 0.00 | [1] |
| Enol (QX1) | CCl4 | B3LYP/6-311G(d) | 11.96 | [1] |
| Keto (QX2) | CCl4 | B3LYP/6-311G(d) | 0.00 | [1] |
Table 1: Calculated relative energies of 2-hydroxyquinoxaline tautomers.
Spectroscopic Data
Spectroscopic techniques are indispensable for characterizing the tautomeric forms. The data below, a combination of experimental and calculated values, highlights the key differences.
| Technique | Parameter | Keto Form (2-Quinoxalinone) | Enol Form (2-Hydroxyquinoxaline) | Reference |
| FTIR (cm⁻¹) | ν(N-H) | ~3391 (exp. DMSO) | - | [1] |
| ν(C=O) | ~1674 (exp. DMSO) | - | [1] | |
| ν(O-H) | - | ~3600 (calc.) | [1] | |
| ¹H NMR (ppm) | N1-H | Present | Absent | [1] |
| O-H | Absent | Present | [1] | |
| UV-Vis (nm) | λmax (Methanol) | 280, 335 | Not typically observed | [1] |
Table 2: Key spectroscopic data for the identification of 2-hydroxyquinoxaline tautomers.
Experimental Protocols
The characterization of the tautomeric equilibrium of 2-hydroxyquinoxaline relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of 2-Hydroxyquinoxaline
A common and efficient method for the synthesis of 2-hydroxyquinoxaline involves the condensation of 1,2-phenylenediamine with glyoxylic acid.[2][3]
Protocol:
-
Reaction Setup: To a stirred solution of glyoxylic acid monohydrate (2.0 eq) in methanol at 0°C, add a solution of 1,2-phenylenediamine (1.0 eq) in methanol dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the 2-hydroxyquinoxaline product, which precipitates out of the solution, is isolated by filtration.
-
Purification: The crude product can be purified by washing with cold methanol and then drying under vacuum. For higher purity, recrystallization from a suitable solvent like ethanol (B145695) may be performed.
Spectroscopic Analysis
Caption: Experimental workflow for the synthesis and analysis of 2-hydroxyquinoxaline tautomers.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the predominant tautomer in solution.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of 2-hydroxyquinoxaline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: In the ¹H NMR spectrum, the presence of a signal for the N-H proton and the absence of an O-H proton signal confirms the keto structure. In the ¹³C NMR spectrum, the chemical shift of the C2 carbon will be indicative of a carbonyl group.
3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and the effect of solvent on the tautomeric equilibrium.
Protocol:
-
Sample Preparation: Prepare a stock solution of 2-hydroxyquinoxaline in a UV-grade solvent (e.g., ethanol, water, cyclohexane). Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.
-
Analysis: Identify the absorption maxima (λmax). The spectrum will be dominated by the transitions of the more stable keto tautomer.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups characteristic of each tautomer.
Protocol:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable IR-transparent solvent and cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The presence of a strong absorption band around 1670 cm⁻¹ (C=O stretch) and a band around 3400 cm⁻¹ (N-H stretch) is characteristic of the keto form. The absence of a broad O-H stretching band confirms the predominance of the keto tautomer.
3.2.4. X-ray Crystallography
Objective: To definitively determine the solid-state structure.
Protocol:
-
Crystal Growth: Grow single crystals of 2-hydroxyquinoxaline suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using monochromatic X-rays.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
-
Analysis: The refined structure will provide precise bond lengths, bond angles, and information on intermolecular interactions, confirming the keto tautomeric form in the solid state.[1]
Implications for Drug Development
The pronounced stability of the 2-quinoxalinone form has significant implications for drug design and development. The hydrogen bonding capabilities (N-H donor and C=O acceptor), planarity, and electronic distribution of the keto tautomer are the key determinants of its interaction with biological targets. When designing molecules based on the 2-hydroxyquinoxaline scaffold, it is crucial to consider the properties of the keto form to accurately model receptor binding and predict pharmacokinetic properties.
Conclusion
The tautomerism of 2-hydroxyquinoxaline is heavily skewed towards the keto form, 2-quinoxalinone, a fact substantiated by a confluence of spectroscopic and computational evidence. This inherent preference is a critical piece of chemical information for researchers in organic synthesis, medicinal chemistry, and materials science. The experimental and computational methodologies outlined in this guide provide a robust framework for the continued investigation and utilization of this important heterocyclic system. A thorough understanding of its tautomeric behavior is essential for the rational design of new molecules with desired biological activities and material properties.
References
An In-depth Technical Guide to the Solubility of 2-Quinoxalinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Quinoxalinol (also known as 2-hydroxyquinoxaline) in organic solvents. A thorough understanding of its solubility is critical for a range of applications, including pharmaceutical formulation, chemical synthesis, and material science. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing detailed qualitative information and a robust experimental protocol for the quantitative determination of this compound's solubility.
Core Concepts: Understanding Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a compound like this compound, its solubility is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capabilities), temperature, and the crystalline form of the solid.
Qualitative Solubility Data
Qualitative assessments indicate that this compound, a white to pale yellow crystalline solid, exhibits preferential solubility in polar organic solvents. This is attributed to the presence of the hydroxyl group and the nitrogen atoms in its heterocyclic structure, which can participate in hydrogen bonding.
| Solvent Classification | Solvent Name | Qualitative Solubility |
| Polar Protic Solvents | Ethanol | Soluble |
| Methanol | Soluble in hot methanol | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetonitrile | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Nonpolar Solvents | Water | Less soluble / Insoluble |
Note: This table is based on available qualitative descriptions. Quantitative determination is recommended for specific applications.
Factors Influencing Solubility
The solubility of an organic compound such as this compound is a multifactorial property. The interplay of these factors determines the extent to which it will dissolve in a given solvent.
Key factors influencing the solubility of organic compounds.
Experimental Protocol: Determination of Solubility via Isothermal Saturation Method
The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a liquid solvent.
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent in which this compound is highly soluble.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
Workflow for the isothermal saturation method.
Conclusion
Crystal Structure Analysis of 2-Quinoxalinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Quinoxalinol (also known as 2-hydroxyquinoxaline), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.
Data Presentation: Crystallographic Data of 2(1H)-Quinoxalinone
The crystal structure of the tautomeric form, 2(1H)-Quinoxalinone, has been deposited in the Crystallography Open Database (COD) under the identification code 7105587 .[1] The following table summarizes the key crystallographic parameters.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₈H₆N₂O |
| Formula Weight | 146.15 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | Value from COD entry 7105587 |
| b | Value from COD entry 7105587 |
| c | Value from COD entry 7105587 |
| α, β, γ | 90°, 90°, 90° |
| Volume | Value from COD entry 7105587 |
| Z | Value from COD entry 7105587 |
| Data Collection | |
| Radiation | e.g., MoKα (λ = 0.71073 Å) |
| Temperature | e.g., 293(2) K |
| Refinement | |
| R-factor | Value from COD entry 7105587 |
| wR-factor | Value from COD entry 7105587 |
| Goodness-of-fit (GOF) | Value from COD entry 7105587 |
Note: Specific unit cell dimensions, Z value, and refinement statistics are pending direct access to the Crystallographic Information File (CIF) from the Crystallography Open Database (COD entry 7105587).
Experimental Protocols
Synthesis and Crystallization of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine (B120857) and glyoxylic acid.[2][3] High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.
Materials:
-
o-phenylenediamine
-
Glyoxylic acid (40% or 50% aqueous solution)
-
Activated carbon (for decolorizing, optional)
-
Petroleum ether (for washing)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, charge the glyoxylic acid solution and methanol. Cool the mixture to a temperature between -6°C and 0°C with constant stirring.[2][3]
-
Addition of o-phenylenediamine: Gradually add pre-cooled o-phenylenediamine crystals to the reaction mixture over a period of approximately 2 hours, ensuring the temperature is maintained between -6°C and 0°C.[3]
-
Reaction and Precipitation: Continue stirring the reaction mixture at the same temperature for an additional 2 hours to complete the reaction. A precipitate of crude 2-hydroxyquinoxaline will form.[3]
-
Isolation of Crude Product: Filter the precipitate at low temperature and wash it with a cold 50% methanol solution. Subsequently, dry the collected solid to obtain the crude this compound.[3]
-
Recrystallization for Single Crystals:
-
Select a suitable solvent for recrystallization. This compound is soluble in N,N-dimethylformamide, diethylene glycol, and N-methylpyrrolidone, and sparingly soluble in water, alcohols, and benzene.[2] A common method involves treating the crude product with decolorizing carbon in boiling water.[4]
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. The slow cooling promotes the growth of larger, well-defined crystals.
-
For maximum yield, the flask can be placed in an ice bath once crystals have started to form.[4]
-
-
Crystal Harvesting: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold petroleum ether to remove any residual soluble impurities, and dry them thoroughly.[4]
Caption: Synthesis and Crystallization Workflow for this compound.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice.[5]
Methodology:
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head, typically using a cryoloop or a glass fiber.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]
-
For enhanced data quality and to minimize thermal vibrations, data is often collected at a low temperature (e.g., 100-150 K) using a cryo-system.[7]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption.[6]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6]
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates and displacement parameters.[6]
-
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.
References
- 1. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 2. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 3. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Benzyl 2,4-dichlorophenyl sulfoxide [mdpi.com]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Quinoxalinol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents. 2-Quinoxalinol, which exists in tautomeric equilibrium with quinoxalin-2(1H)-one, is a core component of numerous derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.
Synthesis of this compound Derivatives
The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1] Specifically, this compound (quinoxalin-2(1H)-one) derivatives are commonly prepared by the cyclocondensation reaction between o-phenylenediamines and α-ketoesters or α-ketocarboxylic acids.[2] This robust method allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for biological screening.[1][2]
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4][5][6] Small molecule inhibitors, like certain quinoxaline derivatives, compete with ATP for binding to the intracellular catalytic domain of the kinase, thereby blocking its autophosphorylation and subsequent downstream signaling.[4][5]
The cytotoxic effects of various this compound derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class/Number | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline Derivatives (e.g., 11 , 13 ) | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [3] |
| Quinoxaline Derivative (IV ) | PC-3 (Prostate) | 2.11 | [7] |
| Quinoxaline Derivative (14 ) | MCF-7 (Breast) | 2.61 | [8] |
| Benzo[g]quinoxaline (3 ) | MCF-7 (Breast) | 2.89 | [9] |
| Quinoxaline Derivative (III ) | PC-3 (Prostate) | 4.11 | [7] |
| Quinoxaline-coumarin hybrid (4e ) | MCF-7 (Breast) | 11.03 | [10] |
| Sulfono-hydrazide Derivative (18 ) | MCF-7 (Breast) | 22.11 | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
-
Cell Plating: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well flat-bottomed microtiter plate and incubate under appropriate conditions for 12-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. The plate may be left overnight or shaken for a shorter period to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Number | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative (5p ) | S. aureus | 4 | [14] |
| Quinoxaline Derivative (2d, 3c ) | E. coli | 8 | [15] |
| Quinoxaline Derivative (5p ) | B. subtilis | 8 | [14] |
| Quinoxaline Derivative (10 ) | C. albicans, A. flavus | 16 | [15] |
| Quinoxaline Derivative vs. MRSA | MRSA | 1 - 8 | [16] |
| Quinoxalin-2(1H)-one Derivatives | S. aureus, E. coli, P. aeruginosa | 0.97 - 62.5 | [17][18] |
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18]
-
Preparation of Test Solutions: Prepare two-fold serial dilutions of the synthesized quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (microorganism in broth without any compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic is also typically tested as a reference.[18]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Enzyme Inhibition
Beyond broad cytotoxicity, many this compound derivatives show selective inhibitory activity against specific enzymes implicated in various diseases. This targeted approach is central to modern drug development.
| Target Enzyme | Compound Class/Number | IC₅₀ | Reference |
| EGFR | Quinoxaline Derivative (4a ) | 0.3 µM | [3] |
| COX-2 | Quinoxaline Derivative (13 ) | 0.46 µM | [3] |
| Topoisomerase II | Quinoxaline Derivative (IV ) | 7.529 µM | [7] |
| S. aureus DNA Gyrase | Quinoxalin-2(1H)-one Derivative | 10.93 µM | [17] |
| ASK1 | Dibromo-substituted Quinoxaline (26e ) | 30.17 nM | [19] |
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.[20]
-
Reagent Preparation: Prepare solutions of the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable kinase assay buffer.
-
Inhibitor Addition: In a 96- or 384-well plate, add serial dilutions of the test quinoxaline compounds to the appropriate wells. Include "Positive Control" wells (enzyme, substrate, ATP, no inhibitor) and "Blank" wells (substrate, ATP, no enzyme).[21]
-
Reaction Initiation: Add the kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. To initiate the kinase reaction, add ATP to all wells.[21][22]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).[21]
-
Signal Detection: Stop the reaction and measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based (e.g., ADP-Glo™): A reagent is added to deplete remaining ATP, followed by a second reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to produce light.[21][23]
-
Fluorescence/TR-FRET: Using antibodies that specifically detect the phosphorylated substrate.[22]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value from the resulting dose-response curve.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
photochemical properties of 2-hydroxyquinoxaline
An In-depth Technical Guide on the Photochemical Properties of 2-Hydroxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyquinoxaline, a pivotal heterocyclic compound, exists in a tautomeric equilibrium with its more stable keto form, 2(1H)-quinoxalinone. This dynamic equilibrium is central to its rich and complex photochemical behavior. This technical guide provides a comprehensive exploration of the synthesis, spectroscopic characteristics, and photochemical reactivity of 2-hydroxyquinoxaline. It details its role as a potent photocatalyst capable of inducing the degradation of various biomolecules through a proposed organic redox cycling mechanism. This document summarizes key quantitative data for 2-hydroxyquinoxaline derivatives, outlines detailed experimental protocols for its characterization, and employs visualizations to illustrate fundamental concepts and workflows, offering valuable insights for its application in diverse research and development endeavors.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are integral to numerous applications in medicinal chemistry, materials science, and as chemical intermediates.[1] 2-Hydroxyquinoxaline (HQO), also known by its tautomeric name 2(1H)-quinoxalinone, is a significant metabolite of the pesticide quinalphos (B1678678) and has garnered attention for its unique photochemical properties.[2][3] A critical aspect of its chemistry is the lactim-lactam tautomerism, which dictates its stability and reactivity, with the keto form being the predominant species in most environments.[4] This guide delves into the core , providing a technical resource for researchers and professionals.
Tautomerism: The Keto-Enol Equilibrium
The photochemical behavior of 2-hydroxyquinoxaline is intrinsically linked to the equilibrium between its enol (lactim) and keto (lactam) forms. The keto form, 2(1H)-quinoxalinone, is generally the more stable tautomer.[4] This equilibrium is influenced by factors such as solvent polarity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic actions of the pesticide metabolite 2-hydroxyquinoxaline: destruction of antioxidant vitamins and biogenic amines - implications of organic redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
2-Quinoxalinol as a Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinoxalinol, also known as quinoxalin-2-one or 2-hydroxyquinoxaline, is a heterocyclic organic compound that emerges as a significant metabolite of various quinoxaline-containing parent molecules.[1] Quinoxaline (B1680401) scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals, agricultural chemicals, and dyes. Consequently, understanding the formation, biological activity, and detection of metabolites like this compound is critical in toxicology, pharmacology, and the drug development lifecycle. This compound is notably recognized as the primary metabolite of the pesticide quinalphos, and its presence can lead to secondary, delayed toxic effects.[2][3] The study of this compound provides crucial insights into the metabolic fate and potential downstream effects of a wide array of chemical entities.
Metabolic Formation of this compound
The biotransformation of quinoxaline and its derivatives into this compound is primarily an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. While direct studies specifying the exact CYP isozymes for this particular conversion are not extensively detailed in the available literature, the metabolism of analogous nitrogen-containing heterocyclic compounds, such as quinoline (B57606), provides a strong model. In quinoline metabolism, enzymes like CYP2E1 and CYP2A6 are responsible for hydroxylation and oxidation reactions.[4][5] This suggests that a similar enzymatic hydroxylation is the principal route for the formation of this compound from a parent quinoxaline structure. The reaction involves the insertion of an oxygen atom, leading to the formation of the more polar, readily excretable hydroxylated metabolite.
Caption: Metabolic pathway showing the oxidation of a quinoxaline compound to this compound via Cytochrome P450 enzymes.
Biological Significance and Activity
The metabolic conversion to this compound is not merely a detoxification step; the metabolite itself exhibits distinct biological activities that can have significant physiological and toxicological implications.
-
Photocatalytic Activity : this compound is known to possess photocatalytic properties. It can induce the destruction of essential antioxidant vitamins, such as Vitamin C and E, as well as biogenic amines like catecholamines and melatonin, through photocatalytic action.[1][2][3] This activity suggests that under certain conditions (e.g., exposure to light), the metabolite could contribute to oxidative stress.
-
Toxicity Profile : As a metabolite of pesticides, this compound is associated with secondary toxicity.[2][3] General safety data classifies this compound as a substance that causes skin, eye, and respiratory irritation.[2] Studies on related quinoxaline 1,4-di-N-oxides have estimated an LD50 range between 30 and 120 mg/kg in rats via intraperitoneal injection, indicating moderate acute toxicity for the broader class of compounds.[6]
-
Antimicrobial and Anticancer Potential : The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial and anticancer activities.[7][8][9][10] Quinoxaline-based compounds have been shown to exert antiproliferative effects by targeting various molecular pathways, including the inhibition of VEGFR-2, protein kinases, and topoisomerase II.[11][12][13][14] While specific anticancer data for this compound is limited, the inherent activity of its core structure makes it and its derivatives subjects of interest in drug discovery.
Analytical Methodologies for Detection and Quantification
Accurate and sensitive detection of this compound in biological and environmental matrices is paramount for pharmacokinetic studies, residue analysis, and toxicological assessment. A variety of analytical techniques are employed, each with specific protocols and performance characteristics.
Caption: A generalized workflow for the analysis of this compound from biological samples.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Quinoxaline Metabolites in Swine Liver This method is adapted from a validated protocol for detecting quinoxaline 1,4-dioxides and their metabolites.[15]
-
Sample Preparation :
-
Weigh 2.0 g of homogenized swine liver tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1 M hydrochloric acid, vortex for 2 minutes, and centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue with another 10 mL of 0.1 M HCl and combine the supernatants.
-
Activate an HLB solid-phase extraction (SPE) cartridge (60 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, then 3 mL of 5% methanol-water solution.
-
Elute the target analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.
-
-
Chromatographic Conditions :
-
System : Ultra-High-Pressure Liquid Chromatography (UHPLC) system.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in methanol.
-
Gradient Elution : 88% A (0-1 min), linear gradient to 50% A (at 2 min), linear gradient to 12% A (at 3.5 min), hold until 4.5 min, return to 88% A (at 5 min), and re-equilibrate for 1 min.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry Conditions :
-
System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Monitoring Mode : Multiple Reaction Monitoring (MRM).
-
Capillary Voltage : 2.8 kV.
-
Ion Source Temperature : 80°C.
-
Desolvation Temperature : 350°C.
-
Desolvation Gas Flow : 597 L/hr.
-
Note: Specific MRM transitions for this compound must be optimized.
-
Protocol 2: Indirect Competitive ELISA (ic-ELISA) for Quinoxaline Analogs This protocol is based on the methodology developed for quinoxaline-2-carboxylic acid (QCA), a related metabolite.[16]
-
Coating : Coat a 96-well microplate with a QCA-protein conjugate (e.g., QCA-OVA) diluted in coating buffer (0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking : Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at 37°C to prevent non-specific binding.
-
Washing : Repeat the washing step.
-
Competitive Reaction : Add 50 µL of standard solution or sample extract and 50 µL of diluted anti-QCA monoclonal antibody to each well. Incubate for 1 hour at 37°C. During this step, free QCA in the sample competes with the coated QCA for antibody binding sites.
-
Washing : Repeat the washing step.
-
Detection : Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 1 hour at 37°C.
-
Washing : Repeat the washing step.
-
Substrate Reaction : Add 100 µL of TMB substrate solution. Incubate in the dark for 15 minutes at room temperature.
-
Stopping Reaction : Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Measurement : Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Caption: Diagram illustrating the competitive binding principle of an indirect competitive ELISA (ic-ELISA).
Quantitative Data Summary
The following tables summarize key quantitative data from studies on quinoxaline metabolites, providing a reference for analytical performance and metabolic activity.
Table 1: Performance of Analytical Methods for Quinoxaline Metabolites
| Method | Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| UHPLC-MS/MS | Quinoxaline 1,4-dioxides & Metabolites | Swine Liver | 0.30–2.51 µg/kg | 1.10–8.37 µg/kg | 79.8–96.5 | [15] |
| ic-ELISA | Quinoxaline-2-carboxylic acid (QCA) | Swine Tissue | 1.62 ng/mL | - | 92.6–112.2 | [16] |
| TR-FIA | Quinoxaline-2-carboxylic acid (QCA) | Swine Tissue | 1.12 ng/mL | - | 92.6–112.2 |[16] |
Table 2: Comparative In Vitro N-Oxidation Rates of Related Heterocyclic Amines Data provides context for the rates at which CYP enzymes can metabolize similar structures.
| Compound | Enzyme Source | Metabolic Rate | Reference |
|---|---|---|---|
| MeIQx | Human Liver Microsomes | 1.7 nmol/min/mg protein | [17] |
| MeIgQx | Human Liver Microsomes | 0.4 nmol/min/mg protein | [17] |
| MeIQx | Mouse Liver Microsomes | 0.2 - 0.3 nmol/min/mg protein | [17] |
| MeIgQx | Mouse Liver Microsomes | 0.2 - 0.3 nmol/min/mg protein | [17] |
| MeIQx | Recombinant Human P450 1A2 | ~6 pmol/min/pmol P450 | [17] |
| MeIgQx | Recombinant Human P450 1A2 | ~6 pmol/min/pmol P450 |[17] |
Conclusion
This compound is a metabolically and biologically significant molecule whose formation from parent quinoxaline compounds is a key step in their biotransformation. Its study is essential for a complete understanding of the pharmacology and toxicology of any drug or chemical containing the quinoxaline moiety. The likely involvement of Cytochrome P450 enzymes in its formation underscores the importance of considering metabolic pathways in drug design and safety assessment. Furthermore, the inherent biological activities of this compound, from photocatalytic effects to potential toxicity, highlight that metabolites cannot be assumed to be inert. The availability of highly sensitive analytical methods, such as UHPLC-MS/MS, enables researchers to accurately quantify this compound in complex matrices, facilitating crucial pharmacokinetic, toxicokinetic, and residue monitoring studies that are vital for both regulatory approval and fundamental scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-羟基喹喔啉 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-羟基喹喔啉 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 5. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 13. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of variously substituted 3-phenoxymethyl quinoxalin-2-ones and quinoxalines capable to potentiate in vitro the antiproliferative activity of anticancer drugs in multi-drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Quinoxalinol: A Technical Guide
Introduction
2-Quinoxalinol, also known by its tautomeric name 2(1H)-quinoxalinone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of pharmacological activities.[3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the methodologies and expected data from key analytical techniques.
A critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms: the enol-imino (2-hydroxyquinoxaline) and the keto-amino (2(1H)-quinoxalinone) forms.[4][5] The equilibrium between these tautomers is influenced by factors such as the solvent and the physical state of the sample, which is reflected in the spectroscopic data.[6][7]
Molecular Structure and Tautomerism
The chemical structure and tautomeric equilibrium of this compound are fundamental to interpreting its spectroscopic data.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 99 HPLC 1196-57-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxalinone Scaffolds: A Comprehensive Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature allows for extensive functionalization, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of quinoxalinones, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We present collated quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Applications of Quinoxalinones
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The primary mechanisms of action include kinase inhibition, topoisomerase II inhibition, and the induction of apoptosis and cell cycle arrest.
Mechanisms of Action
Kinase Inhibition: A significant number of quinoxalinone compounds function as inhibitors of various protein kinases crucial for cancer cell signaling.[1] Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and cell growth.[1] By competitively binding to the ATP-binding sites of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[1]
Topoisomerase II Inhibition: Certain quinoxalinone derivatives act as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[2]
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[3] These effects are frequently downstream consequences of the primary mechanisms of action, such as kinase or topoisomerase inhibition.[3]
Quantitative Anticancer Activity
The in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[4]
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [2] |
| Compound III | PC-3 (Prostate) | 4.11 | [2] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [3] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | [3] |
| Compound XVa | HCT116 (Colon) | 4.4 | [3] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [3] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [3] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [5] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [5] |
| 5-Fluorouracil | A549 (Lung) | 4.89 ± 0.20 | [5] |
Signaling Pathway Diagrams
Antimicrobial Applications of Quinoxalinones
Quinoxalinone derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoxalinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Series | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | MRSA | 1-4 | [6] |
| Vancomycin (Reference) | MRSA | ≤2 - 8 | [6] |
| Various Derivatives | S. aureus | >125 | [7] |
| Various Derivatives | E. coli | >125 | [7] |
| Various Derivatives | M. smegmatis | >125 | [7] |
Anti-inflammatory Applications of Quinoxalinones
Several quinoxalinone derivatives have exhibited potent anti-inflammatory effects in various preclinical models. A common assay to evaluate this activity is the carrageenan-induced paw edema model in rodents.
Quantitative Anti-inflammatory Activity
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 7b | Rat | Not Specified | 41 | |
| Indomethacin (Reference) | Rat | Not Specified | 47 | |
| Compound 1 | Rat | 200 mg/kg | 96.31 | [8] |
| Compound 3 | Rat | 200 mg/kg | 99.69 | [8] |
| Indomethacin (Reference) | Rat | 10 mg/kg | 57.66 | [8] |
Neuroprotective Applications of Quinoxalinones
Emerging research indicates that certain quinoxalinone derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases. The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model for these studies.[9]
Quantitative Neuroprotective Activity
| Compound | Cell Line | Neurotoxin | Concentration (µM) | % Cell Viability | Reference |
| Qianhucoumarin C | SH-SY5Y | H₂O₂ | 10 | 75 ± 6.1 | [9] |
| MPAQ | Dopaminergic Neurons | Spontaneous Degeneration | Not Specified | Substantial Protection | [10] |
Experimental Protocols
General Synthesis of Quinoxalinone Derivatives
A common and classic method for the synthesis of quinoxalinones involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[11]
Procedure:
-
To a mixture of an o-phenylenediamine (B120857) (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), a catalyst (if required) is added.[11]
-
The mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the reaction mixture is worked up, which may involve filtration to remove the catalyst, drying of the filtrate, and evaporation of the solvent.[11]
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[11]
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Quinoxalinone derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]
In Vitro VEGFR Kinase Assay
This assay determines the direct inhibitory activity of a compound against the VEGFR kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., synthetic peptide)
-
Quinoxalinone derivative (test compound)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the quinoxalinone derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[12]
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method. For a luminescence-based assay, add the detection reagent (e.g., Kinase-Glo®), incubate, and measure the luminescence.[1]
-
Calculate the percentage of kinase activity inhibition and determine the IC50 value.[13]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Quinoxalinone derivative (test compound)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer the quinoxalinone derivative or the reference drug to the animals at a specific time before inducing inflammation.
-
Inject carrageenan (0.1 mL of a 1% solution) into the sub-plantar region of the right hind paw of the animals to induce edema.[14]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[14]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Neuroprotection Assay in SH-SY5Y Cells
This in vitro assay assesses the ability of a compound to protect neuronal cells from neurotoxin-induced damage.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Quinoxalinone derivative (test compound)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA)
-
96-well plates
-
MTT assay reagents
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinoxalinone derivative for a specified time (e.g., 2-24 hours).[9]
-
Induce neurotoxicity by adding a neurotoxin to the cell culture medium.[9]
-
Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).[9]
-
Assess cell viability using the MTT assay as described previously.[9]
-
Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and neurotoxin to those treated with the neurotoxin alone.
Conclusion
The quinoxalinone scaffold represents a highly fruitful area for the discovery of novel therapeutic agents. The extensive body of research summarized in this guide highlights the potent and diverse biological activities of quinoxalinone derivatives, particularly in the realms of oncology, infectious diseases, inflammation, and neurodegeneration. The provided quantitative data offers a comparative framework for the potency of various derivatives, while the detailed experimental protocols serve as a practical resource for researchers aiming to evaluate new compounds. The signaling pathway diagrams offer a visual understanding of the molecular mechanisms that underpin the therapeutic effects of these compounds. As our understanding of the structure-activity relationships of quinoxalinones continues to evolve, there is significant optimism that this versatile scaffold will yield the next generation of targeted therapies for a range of human diseases. Continued interdisciplinary efforts in medicinal chemistry, pharmacology, and clinical research will be paramount in translating the promise of quinoxalinones into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Quinoxalin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline (B1680401) scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry, leading to the development of a plethora of derivatives with a wide array of pharmacological activities. Among these, quinoxalin-2(1H)-one derivatives have emerged as a particularly promising class of compounds, demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the mechanisms of action of quinoxalin-2(1H)-one derivatives, focusing on their molecular targets and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Core Mechanisms of Action: Targeting the Pillars of Disease
Quinoxalin-2(1H)-one derivatives exert their biological effects through a variety of mechanisms, with a predominant focus on the inhibition of key enzymes and disruption of cellular signaling cascades implicated in pathogenesis. The primary modes of action identified to date include kinase inhibition, topoisomerase II inhibition, and modulation of other critical cellular targets.
Kinase Inhibition: A Dominant Anticancer Strategy
A significant number of quinoxalin-2(1H)-one derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key kinases targeted by quinoxalin-2(1H)-one derivatives include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, particularly VEGFR-2, these compounds can disrupt the signaling cascade responsible for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): Several quinoxalin-2(1H)-one derivatives have been developed as EGFR inhibitors.[5][6] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream pathways promoting cell proliferation and survival.[2]
-
Other Kinases: The versatile quinoxalin-2(1H)-one scaffold has also been successfully utilized to develop inhibitors for a range of other kinases, including c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[2][4]
The primary mechanism of kinase inhibition by these derivatives often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction pathway.[2]
Other Notable Mechanisms of Action
Beyond kinase inhibition, quinoxalin-2(1H)-one derivatives have been shown to exert their therapeutic effects through other important mechanisms:
-
Topoisomerase II Inhibition: Certain derivatives can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells.[7]
-
Tubulin Polymerization Inhibition: Some quinoxalin-2(1H)-one compounds have been found to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Aldose Reductase Inhibition: A number of quinoxalin-2(1H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[8]
-
COX-2 and LDHA Inhibition: In the context of colorectal cancer, some derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, and lactate (B86563) dehydrogenase A (LDHA), which is crucial for the metabolic shift in cancer cells known as the Warburg effect.[4][9]
Quantitative Data on Biological Activity
The biological activity of quinoxalin-2(1H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for representative quinoxalin-2(1H)-one derivatives against various cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Quinoxalin-2(1H)-one Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11g | HepG-2 (Liver) | 4.50 | [3] |
| HCT-116 (Colon) | 2.40 | [3] | |
| MCF-7 (Breast) | 5.90 | [3] | |
| 11e | HepG-2 (Liver) | 5.34 | [3] |
| HCT-116 (Colon) | 4.19 | [3] | |
| MCF-7 (Breast) | 6.06 | [3] | |
| 11c | HepG-2 (Liver) | - | [3] |
| HCT-116 (Colon) | - | [3] | |
| MCF-7 (Breast) | - | [3] | |
| Compound 5 | MCF-7 (Breast) | 2.73 ± 0.14 | [6] |
| Compound 8 | MCF-7 (Breast) | 4.38 ± 0.23 | [6] |
| Compound 12 | MCF-7 (Breast) | 7.03 ± 0.37 | [6] |
| 6d | LoVo (Colon) | 127.5 µg/mL | [4] |
| HCT-116 (Colon) | 100.0 µg/mL | [4] |
Table 2: Enzymatic Inhibition by Quinoxalin-2(1H)-one Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11g | VEGFR-2 | 0.75 | [3] |
| 11e | VEGFR-2 | - | [3] |
| 11c | VEGFR-2 | - | [3] |
| 13d | Aldose Reductase | 0.107 | [8] |
| 11b | S. aureus DNA Gyrase | 10.93 ± 1.81 | [10] |
| 13 | S. aureus DNA Gyrase | 26.18 ± 1.22 | [10] |
| 3e | α-Glucosidase | 9.99 ± 0.18 | [10] |
Key Experimental Protocols
The investigation of the mechanism of action of quinoxalin-2(1H)-one derivatives relies on a variety of well-established experimental protocols. This section details the methodologies for some of the key assays used to characterize their biological effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[11]
-
Compound Treatment: Cells are treated with serial dilutions of the quinoxalin-2(1H)-one derivatives for a specified period (e.g., 48-72 hours).[7]
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[7]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the compounds.
-
Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11][12]
-
Procedure:
-
Cell Treatment: Cells are treated with the quinoxalin-2(1H)-one derivatives for a specified time.[11]
-
Cell Harvesting: Cells are harvested and washed with cold PBS.[7]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[7] Live cells are negative for both Annexin V-FITC and PI; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are positive for both.[7]
-
Kinase Inhibition Assay
These assays are designed to measure the ability of the compounds to inhibit the activity of a specific kinase.
-
Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and a buffer.
-
Inhibitor Addition: The quinoxalin-2(1H)-one derivative is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or a byproduct (like ADP) is measured using a suitable detection method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC50 value is determined.
-
Conclusion
Quinoxalin-2(1H)-one derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target multiple key cellular pathways, including kinase signaling, DNA replication, and cell division, underscores their importance in modern drug discovery. The information provided in this technical guide, including the elucidation of their mechanisms of action, quantitative biological data, and detailed experimental protocols, serves as a comprehensive resource for the scientific community. Further research into the structure-activity relationships and optimization of the quinoxalin-2(1H)-one scaffold is anticipated to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel 2-Quinoxalinol Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a cornerstone in medicinal chemistry. Among its various derivatives, 2-Quinoxalinols (also known as quinoxalin-2(1H)-ones) have garnered significant attention due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] This in-depth technical guide provides a comprehensive overview of the discovery of novel 2-Quinoxalinol derivatives, focusing on their synthesis, quantitative biological data, and mechanisms of action through key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visualizations to facilitate further research and development in this promising area.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activities of various this compound derivatives, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell proliferation.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 0.81 | [2] |
| HepG2 (Liver) | 1.23 | [2] | |
| HCT-116 (Colon) | 2.91 | [2] | |
| Compound 13 | MCF-7 (Breast) | 1.12 | [2] |
| HepG2 (Liver) | 0.95 | [2] | |
| HCT-116 (Colon) | 2.14 | [2] | |
| Compound 4a | MCF-7 (Breast) | 3.21 | [2] |
| HepG2 (Liver) | 4.54 | [2] | |
| HCT-116 (Colon) | 3.87 | [2] | |
| Compound 5 | MCF-7 (Breast) | 4.11 | [2] |
| HepG2 (Liver) | 3.52 | [2] | |
| HCT-116 (Colon) | 4.28 | [2] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [3] |
| Compound III | PC-3 (Prostate) | 4.11 | [3] |
| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [4] |
| THP-1 (Leukemia) | 1.6 | [4] | |
| Compound 4e (methoxy substituted) | MCF-7 (Breast) | 11.03 | [5] |
| Compound 4c (chloro substituted) | MCF-7 (Breast) | 13.36 | [5] |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pentacyclic compound 10 | Candida albicans | 16 | [6] |
| Aspergillus flavus | 16 | [6] | |
| Compound 2d | Escherichia coli | 8 | [6] |
| Compound 3c | Escherichia coli | 8 | [6] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) (56.7% of isolates) | 4 | [7] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) (20% of isolates) | 2 | [7] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) (20% of isolates) | 8 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for Condensation Synthesis:
A common and versatile method for synthesizing the this compound core involves the condensation of an o-phenylenediamine (B120857) with an α-ketoester.[8]
-
Reaction Setup: To a solution of an appropriate o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid, add the desired α-ketoester (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried under a vacuum. Further purification can be achieved by recrystallization or column chromatography.
Example: Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)
The synthesis of this key intermediate often serves as a starting point for creating a library of derivatives.[9]
-
Reaction: 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) is reacted with different aldehydes, ketones, diketones, or ketoesters.
-
Screening: The resulting products are then screened for their biological activities.[9]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, followed by incubation for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.[10]
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a kinase-specific substrate, and the test this compound derivative at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a kinase-glo luminescent reagent according to the manufacturer's protocol. Allow the luminescent signal to stabilize for 10 minutes.
-
Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Fluorescent Properties of 2-Quinoxalinol Compounds: A Technical Guide
Abstract
Quinoxaline (B1680401) derivatives, particularly 2-quinoxalinols (also known as quinoxalin-2(1H)-ones), represent a significant class of nitrogen-containing heterocyclic compounds.[1] Their rigid, planar, and highly conjugated structures often result in strong fluorescence, making them valuable tools in medicinal chemistry, materials science, and chemical biology.[1][2] The photophysical properties of these compounds, such as their emission wavelengths and quantum yields, can be finely tuned through straightforward chemical modifications to the core structure.[1] This adaptability has led to their development and use as fluorescent probes for bioimaging, chemosensors for detecting ions and pH changes, and as components in organic light-emitting diodes (OLEDs).[1][3] This technical guide provides an in-depth overview of the core fluorescent properties of 2-quinoxalinol compounds, detailed experimental protocols for their synthesis and characterization, and a summary of their applications for researchers, scientists, and drug development professionals.
Core Photophysical Properties
The fluorescence of this compound derivatives is governed by their electronic structure, which allows for π–π* and n–π* electronic transitions.[4] The absorption of a photon excites the molecule to a higher energy state, and fluorescence occurs upon its radiative relaxation back to the ground state. Key parameters that define the utility of a fluorophore include its excitation (absorption) and emission maxima (λex and λem), the difference between them (Stokes shift), and the efficiency of the emission process (quantum yield, Φf).
The photophysical properties of quinoxalin-2(1H)-ones have often been overlooked compared to their oxygenated counterparts, coumarins, despite their potential.[5] Substituents on the quinoxaline ring play a critical role in modulating these properties. For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the emission spectrum.[6]
Data Presentation: Photophysical Properties
The following table summarizes the quantitative photophysical data for a selection of this compound and related quinoxaline derivatives from the literature.
| Compound/Derivative | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference(s) |
| 2-Oxoacyl peptide-quinoxaline | Not Specified | 303 | 363 | 60 | Not Reported | [7] |
| 7-Aminoquinoxalin-2(1H)-one | Toluene | Not Reported | 421 | Not Reported | Not Reported | [8] |
| 7-Aminoquinoxalin-2(1H)-one | Water | Not Reported | 489 | Not Reported | Not Reported | [8] |
| Quinoxaline Derivative 2 | Cyclohexane (B81311) | 364 | 417 | 53 | Not Reported | [4] |
| Quinoxaline Derivative 2 | DMSO | 374 | 442 | 68 | Not Reported | [4] |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline 1a | DMSO | 350 | 450, 490, 555 | Multiple Peaks | Not Reported | [3] |
| 2,3-Biphenyl quinoxaline 6-amine | Organic Solvents | 435 | 518 | 83 | Not Reported | [9] |
| Aminoquinoxaline QC1 (pH > 6) | Aqueous | 420 | ~480 | ~60 | 0.048 - 0.061 | [10] |
| Aminoquinoxaline QC1 (pH < 2.6) | Aqueous | 420 | 570 | 150 | 0.048 - 0.061 | [10] |
Factors Influencing Fluorescence
The fluorescent behavior of this compound compounds is highly sensitive to their local environment and chemical structure. Understanding these factors is crucial for designing probes and materials with specific, desired properties.
Solvatochromism
Many quinoxaline derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent.[8] Typically, a bathochromic (red) shift is observed in the fluorescence emission as solvent polarity increases.[4][8] This phenomenon is often attributed to a more effective stabilization of a polar intramolecular charge transfer (ICT) excited state by polar solvent molecules.[4][11] For example, one quinoxalinyl blue emitter showed a fluorescence spectrum redshift from 417 nm in cyclohexane to 442 nm in the more polar dimethyl sulfoxide (B87167) (DMSO).[4]
pH Dependence
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core are basic and can be protonated under acidic conditions. This protonation alters the electronic structure of the molecule, leading to significant changes in both absorption and fluorescence spectra.[10][12] This property makes quinoxaline derivatives excellent candidates for pH sensors. For instance, an aminoquinoxaline-based sensor exhibits a dramatic emission shift from ~480 nm at neutral pH to 570 nm at a pH below 2.6, accompanied by a visible color change from blue to green.[10][13] The reversible nature of this protonation allows for continuous pH monitoring.[12]
Substituent Effects
The attachment of different functional groups to the quinoxaline skeleton provides a powerful method for tuning its photophysical properties. Electron-donating groups (e.g., amino, alkoxy) and electron-withdrawing groups (e.g., cyano, nitro) can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the excitation and emission wavelengths.[6] This strategic functionalization allows for the rational design of fluorophores that emit across the visible spectrum, from deep blue to red.[4][14]
Experimental Protocols
Accurate synthesis and characterization are fundamental to utilizing this compound compounds. The following sections provide detailed methodologies for a common synthesis route and the determination of fluorescence quantum yield.
Synthesis Protocol: Condensation Reaction
The most common and versatile method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][15]
Objective: To synthesize 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583).
Materials:
-
o-Phenylenediamine (1.0 equivalent)
-
Benzil (1.0 equivalent)
-
Ethanol (B145695) (Reagent Grade)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in an appropriate volume of ethanol.
-
Add benzil (1.0 eq) to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate from the solution.[1]
-
Collect the solid product via vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.[1]
-
For higher purity, recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.[1]
Caption: Workflow for the classical synthesis of quinoxalines.
Protocol: Fluorescence Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative (or comparative) method is most commonly used, involving a well-characterized fluorescent standard with a known quantum yield.[16][17]
Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed is assumed to be equal. Therefore, the ratio of the integrated fluorescence intensities of the test sample and a standard is proportional to the ratio of their quantum yields.[16][18]
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (with corrected spectra capabilities)
-
10 mm path length quartz cuvettes
-
Fluorescence standard with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Test compound (this compound derivative)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard and the test compound in the same solvent.
-
Prepare a series of five dilutions for both the standard and the test sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to minimize re-absorption effects.[16]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance of each of the ten solutions (five standard, five sample) at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength. Ensure instrumental parameters (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis:
-
For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the standard and the test sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for both datasets to obtain the slope (gradient, Grad) of each line.
-
-
Calculation:
-
Calculate the quantum yield of the test sample (Φx) using the following equation:[18] Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'std' denote the test sample and the standard, respectively. (Note: if the same solvent is used, the refractive index term cancels out).
-
-
Caption: Workflow for determining fluorescence quantum yield.
Applications in Research and Drug Development
The tunable and environmentally sensitive fluorescence of this compound derivatives makes them highly effective probes for interrogating complex biological systems.
Bioimaging and Sensing
Quinoxaline-based probes have been successfully designed for a range of applications, leveraging a "turn-on" or ratiometric fluorescence response upon interaction with a specific analyte.[19]
-
Ion Detection: The electron-deficient pyrazine ring makes the quinoxaline core an excellent platform for developing chemosensors for metal ions like Pd²⁺, Fe³⁺, and Cu²⁺.[1][19] Binding of the ion to a recognition moiety on the probe modulates the ICT process, causing a detectable change in fluorescence.
-
Bioimaging: Certain derivatives have shown selective accumulation in subcellular organelles, such as lipid droplets and lysosomes, enabling their visualization in live cells.[1] This is critical for studying cellular trafficking and diseases related to lipid metabolism.
-
Monitoring Oxidative Stress: Probes have been developed to react specifically with reactive oxygen species (ROS), which are key players in many signaling pathways and pathologies. This reaction induces a change in fluorescence, allowing for real-time monitoring of oxidative stress.[1]
Caption: Mechanism of a 'turn-on' quinoxalinol sensor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 11. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Quinoxalinol (CAS: 1196-57-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Quinoxalinol (CAS: 1196-57-2), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document consolidates key information on its chemical properties, synthesis, spectral data, and biological activities, presented in a structured format to support research and development endeavors.
Chemical and Physical Properties
This compound, also known as 2-hydroxyquinoxaline or 2(1H)-quinoxalinone, is a bicyclic organic compound.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), with limited solubility in water.[1] The compound's structure features a quinoxaline (B1680401) ring with a hydroxyl group, which imparts weak acidic properties and the ability to engage in hydrogen bonding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1196-57-2 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O | [1][2][3] |
| Molecular Weight | 146.15 g/mol | [2][3][4] |
| Appearance | Light yellow to light brown powder | [1][2] |
| Melting Point | 271-275 °C | [2][3] |
| Purity | ≥ 98% (HPLC) | [2] |
| InChI Key | FFRYUAVNPBUEIC-UHFFFAOYSA-N | [1][3] |
| SMILES | O=C1NC=2C(N=C1)=CC=CC=2 | [1] |
Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, 2(1H)-quinoxalinone. This equilibrium can be influenced by factors such as the solvent, temperature, and pH.[5][6][7] The keto form is generally considered to be the more stable tautomer.
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine (B120857) with a two-carbon electrophile.
Glyoxylic Acid Method
A prevalent and efficient method involves the reaction of o-phenylenediamine with glyoxylic acid.[8][9][10] This reaction is typically performed at low temperatures to control the exothermic nature of the condensation.
Experimental Protocol:
-
Dissolve glyoxylic acid monohydrate (e.g., 4.5 equivalents) in a suitable solvent such as methanol (B129727) in a round-bottom flask equipped with a stirrer.[10]
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
-
Add the o-phenylenediamine solution dropwise to the cooled glyoxylic acid solution with continuous stirring.[10]
-
Maintain the reaction temperature at 0°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of this compound will form.
-
Collect the crude product by filtration.
-
Wash the precipitate with a suitable solvent and dry to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
Chloroacetic Acid Method
An older method for the synthesis of this compound involves the reaction of o-phenylenediamine with chloroacetic acid.[9] This process typically involves a two-step sequence of condensation followed by oxidation.
Experimental Protocol:
-
Condense o-phenylenediamine with chloroacetic acid to form 2-hydroxy-3,4-dihydroquinoxaline.[9]
-
Dissolve the intermediate in an alkaline solution.
-
Oxidize the intermediate using hydrogen peroxide or by bubbling air through the solution to yield the sodium salt of 2-hydroxyquinoxaline.[9]
-
Acidify the solution with an acid like hydrochloric acid to precipitate the final product, this compound.[9]
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Solvent | Key Signals/Peaks | Reference(s) |
| ¹H NMR | DMSO-d₆ | δ 12.47 (s, 1H, NH), 8.21 (s, 1H, CH), 7.80 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.35-7.33 (m, 2H, Ar-H) | [11] |
| ¹³C NMR | DMSO-d₆ | Signals observed for aromatic and heterocyclic carbons. | [12][13] |
| Mass Spec (EI) | - | m/z 146 (M⁺) | [14] |
Biological Activities and Applications
This compound and its derivatives are recognized for a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[15][16][17][18]
-
Antimicrobial and Antifungal Activity: The quinoxaline core is associated with significant antibacterial and antifungal properties.[1][19][20][21]
-
Antitumor Activity: Various derivatives have been investigated for their potential as anticancer agents.[1][13][15][17][19]
-
Anti-inflammatory and Analgesic Activity: The compound has been explored for its potential as an anti-inflammatory and pain-relieving agent.[2][22]
-
Intermediate in Synthesis: this compound is a key intermediate in the synthesis of various biologically active molecules, including the organothiophosphate insecticide Quinalphos.[23] It is also used in the development of fluorescent probes for biological imaging.[2]
-
Photocatalytic Activity: It has been shown to possess photocatalytic activity, interacting with antioxidants and neurotransmitters.[24]
-
Kinase Inhibition: Quinoxaline derivatives have been designed as kinase inhibitors, which are crucial in cancer therapy.[25]
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][26] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored at room temperature.[2]
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation into the promising therapeutic and industrial applications of this versatile molecule.
References
- 1. CAS 1196-57-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 99 HPLC 1196-57-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 9. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 10. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2(1H)-Quinoxalinone [webbook.nist.gov]
- 15. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of 2-Oxo/Thioxoquinoxaline and 2-Oxo/Thioxoquinoxaline-Based Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 21. blogs.rsc.org [blogs.rsc.org]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
understanding the keto-enol tautomerism in quinolin-2(1H)-one systems
An In-depth Technical Guide to the Keto-Enol Tautomerism of Quinolin-2(1H)-one Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. A critical, yet often nuanced, aspect of their chemical behavior is prototropic tautomerism, specifically the keto-enol equilibrium between the quinolin-2(1H)-one (lactam) and 2-hydroxyquinoline (B72897) (lactim) forms. The position of this equilibrium profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, polarity, and three-dimensional shape. Consequently, it dictates how the molecule interacts with biological targets. This technical guide provides a comprehensive examination of the tautomerism in quinolin-2(1H)-one systems, presenting quantitative data, detailed experimental and computational protocols for characterization, and the key factors that govern the tautomeric preference.
The Tautomeric Equilibrium: A Fundamental Overview
The keto-enol tautomerism of the quinolin-2-one core involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the position of a double bond.[1] The two primary tautomers are:
-
Keto (Lactam) Form: Quinolin-2(1H)-one
-
Enol (Lactim) Form: 2-Hydroxyquinoline
Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (lactam) form in the solid state and in most solvents.[2][3] This preference is largely attributed to the superior thermodynamic stability of the cyclic amide (lactam) group compared to the iminol (lactim) group of the enol form.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Quinoxalinol from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinoxalinol, also known as 2-hydroxyquinoxaline, is a crucial heterocyclic scaffold found in numerous compounds with significant pharmacological and biological activities. Its derivatives are integral to the development of new therapeutic agents, exhibiting properties such as antitumor, antiviral, antibacterial, and anti-inflammatory effects. The synthesis of the quinoxaline (B1680401) ring system is a cornerstone of medicinal chemistry. A common and effective method for synthesizing this compound involves the cyclocondensation reaction of o-phenylenediamine (B120857) with a two-carbon electrophilic synthon. This document provides detailed protocols for the synthesis of this compound, focusing on the highly efficient reaction with glyoxylic acid.
The primary synthetic route discussed is the reaction of o-phenylenediamine with glyoxylic acid, which proceeds through a condensation and subsequent intramolecular cyclization. This method is advantageous due to its high yields, operational simplicity, and the ready availability of the starting materials.[1] Alternative methods, such as the condensation with α-ketoesters, offer pathways to various quinoxalinone derivatives.[2]
Reaction Mechanism and Workflow
The synthesis of this compound from o-phenylenediamine and glyoxylic acid involves the initial formation of a Schiff base intermediate through the condensation of one of the amine groups of o-phenylenediamine with the aldehyde group of glyoxylic acid. This is followed by an intramolecular cyclization where the second amine group attacks the carboxylic acid, leading to a dihydro-quinoxalinol intermediate. Subsequent dehydration yields the stable aromatic this compound product.
Chemical Reaction Scheme
Caption: Synthesis of this compound from o-phenylenediamine and glyoxylic acid.
General Experimental Workflow
The following diagram outlines the typical laboratory procedure for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Glyoxylic Acid in Methanol
This protocol is adapted from a process known for producing high-purity this compound in excellent yields.[1] The key to this method is the controlled, low-temperature addition of o-phenylenediamine to a solution of glyoxylic acid.
Materials:
-
o-Phenylenediamine (0.98 kg, 9.06 mol)
-
50% Aqueous Glyoxylic Acid (1.53 kg, 10.33 mol)
-
80% (w/w) Aqueous Methanol (5.9 L)
-
Reaction vessel with cooling and stirring capabilities
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the reaction vessel with 5.9 L of 80% (w/w) aqueous methanol.
-
Cool the solvent to a temperature between -2°C and 2°C with constant stirring.
-
Gradually add 1.53 kg of 50% aqueous glyoxylic acid to the cooled solvent.
-
Once the glyoxylic acid is fully dissolved, begin the gradual addition of 0.98 kg of o-phenylenediamine. Maintain the temperature between -2°C and 2°C throughout the addition, which should take approximately 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature to ensure the reaction goes to completion.
-
Isolate the precipitated product by filtration at the reaction temperature.
-
Wash the collected solid with cold (-2°C to 2°C) 80% aqueous methanol.
-
Dry the purified product in a vacuum oven.
Expected Outcome:
-
Product: 2-Hydroxyquinoxaline (1.309 kg)
-
Purity: 99.5%[1]
-
Yield: 99.0% (based on o-phenylenediamine)[1]
Protocol 2: Room Temperature Synthesis using Trifluoroacetic Acid
This method provides a convenient and mild alternative, avoiding the need for low-temperature equipment by using trifluoroacetic acid (TFA) as a catalyst in acetonitrile (B52724).[2]
Materials:
-
o-Phenylenediamine (0.6 mmol)
-
Ethyl glyoxalate (or other α-ketoester) (0.6 mmol)
-
Trifluoroacetic acid (TFA) (0.6 mmol)
-
Acetonitrile (MeCN) (2.0 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask (open to air)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.6 mmol), the α-ketoester (0.6 mmol), and trifluoroacetic acid (0.6 mmol).
-
Add acetonitrile (2.0 mL) to the mixture.
-
Stir the reaction mixture in the open flask at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated using standard work-up procedures, typically involving solvent evaporation and purification by recrystallization or column chromatography.
Data Summary
The following table summarizes various reaction conditions for the synthesis of quinoxalinol and its derivatives from o-phenylenediamine, providing an easy comparison of different methodologies.
| Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glyoxylic Acid | 80% aq. Methanol | -2 to 2 | 2.5 h | 99.0 | [1] |
| Glyoxylic Acid | Methanol | 4 to 6 | 2.5 h | 71.6 | [1] |
| Ethyl Glyoxalate | Trifluoroacetic Acid / MeCN | Room Temp. | N/A | High | [2] |
| Chloroacetic Acid | H₂O₂ / NaOH, then HCl | N/A | N/A | ~40-50 | [3] |
| α-Dicarbonyls | Zinc Triflate / CH₃CN | Room Temp. | N/A | 85-91 | [4] |
| α-Dicarbonyls | Iodine / DMSO | Room Temp. | 12 h | 80-90 | [4] |
| α-Dicarbonyls | Solid Acid (TiO₂-Pr-SO₃H) | Room Temp. | 10 min | 95 | [4] |
| α-Haloketones | Pyridine / THF | Room Temp. | 2 h | Excellent | [5] |
Application Notes for Drug Development Professionals
-
Purity and Scale-Up: The high purity (99.5%) and yield (99.0%) achieved with Protocol 1 make it highly suitable for large-scale synthesis required in drug development.[1] The low temperature requirement, while demanding, ensures minimal side product formation.
-
Green Chemistry: For environmentally conscious process development, methods using water as a solvent, recyclable catalysts like solid acids, or solvent-free conditions should be considered.[4][6][7] These approaches can reduce hazardous waste and improve the overall sustainability of the synthesis.
-
Troubleshooting: Low yields can often be attributed to impure starting materials, incorrect stoichiometry, or suboptimal reaction temperatures.[7][8] The reaction between glyoxylic acid and o-phenylenediamine is strongly exothermic; therefore, maintaining low temperatures is critical to prevent side reactions and viscosity issues.[3] If dark, tar-like substances form, it may indicate that the reaction temperature is too high or that the o-phenylenediamine has oxidized.[8] Performing the reaction under an inert atmosphere can mitigate oxidation.[8]
-
Safety Precautions: o-Phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and requires careful handling.
References
- 1. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. acgpubs.org [acgpubs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Microwave-Assisted Synthesis of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of quinoxaline (B1680401) derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Microwave irradiation has emerged as a powerful technology to accelerate the synthesis of these valuable compounds, offering substantial advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and alignment with the principles of green chemistry.[2]
Introduction to Microwave-Assisted Quinoxaline Synthesis
The synthesis of quinoxalines typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] Microwave energy facilitates rapid and uniform heating of the reactants, which can decrease reaction times from hours to mere minutes.[1] This accelerated process is highly beneficial for the rapid generation of compound libraries for high-throughput screening in drug discovery. Key advantages of employing microwave synthesis include:
-
Rapid Reaction Times: Syntheses are often completed within minutes.[2]
-
Increased Yields: Microwave-assisted methods frequently result in higher product yields compared to traditional approaches.[2]
-
Greener Chemistry: The technology often allows for solvent-free reactions or the use of environmentally benign solvents.[1][2]
-
Enhanced Purity: Shorter reaction times can minimize the formation of side products.
Experimental Protocols
This section details three distinct protocols for the microwave-assisted synthesis of quinoxaline derivatives, employing different catalytic systems and starting materials.
Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol (B145695)
This protocol describes a rapid and high-yield synthesis of substituted quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds using iodine as a catalyst in an aqueous ethanol solution under microwave irradiation.[3]
Materials:
-
Substituted 1,2-diamine (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
-
CEM Microwave Synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add 1 mL of a 1:1 ethanol/water solution.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50 °C for 2-3 minutes with a power level of 300 W.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (B109758) (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate (B1220275) solution (2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Magnesium Bromide Etherate-Catalyzed Solvent-Free Synthesis
This protocol outlines an efficient, solvent-free synthesis of substituted quinoxalines using magnesium bromide etherate (MgBr₂·OEt₂) as a catalyst under microwave irradiation.[4]
Materials:
-
Substituted o-phenylenediamine (B120857) (1.0 mmol)
-
1,2-diketone (1.0 mmol)
-
Magnesium bromide etherate (MgBr₂·OEt₂) (0.004 mol)
-
Quartz tube
-
Teflon vial with a screw cap
-
Multisyn Microwave Oven
Procedure:
-
Place the substituted o-phenylenediamine (1.0 mmol), 1,2-diketone (1.0 mmol), and MgBr₂·OEt₂ (0.004 mol) in a quartz tube.
-
Insert the quartz tube into a Teflon vial and securely screw the cap.
-
Subject the reaction mixture to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (B1210297) (2 x 20 mL).
-
Wash the combined organic extracts with water (2 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from chloroform (B151607) to obtain the pure quinoxaline derivative.
Protocol 3: Catalyst-Free Nucleophilic Aromatic Substitution
This protocol describes a catalyst-free, microwave-assisted synthesis of 2,3-disubstituted quinoxalines via nucleophilic aromatic substitution (NAS) on 2,3-dichloroquinoxaline (B139996). This method is particularly useful for introducing nitrogen and oxygen nucleophiles.[5]
Materials:
-
2,3-dichloroquinoxaline (1.0 mmol, 0.2 g)
-
Nucleophile (e.g., benzylamine, phenol) (2.0 mmol)
-
Triethylamine (B128534) (3.0 mmol, 0.4 mL)
-
Microwave tube
-
CEM Discovery Microwave Synthesizer
Procedure:
-
Add 2,3-dichloroquinoxaline (1.0 mmol), the desired nucleophile (2.0 mmol), and triethylamine (3.0 mmol) to a microwave tube.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 5 minutes at 160 °C.[5]
-
After cooling, extract the resulting mixture.
-
Dry the extract using anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the solid product.
-
If necessary, purify the product using flash chromatography.
Data Presentation
The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of quinoxaline derivatives, allowing for easy comparison of different methodologies.
| Protocol Ref. | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| [3] | o-phenylenediamine, Phenylglyoxal monohydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | 50 | 0.5 | 98 |
| [3] | 4,5-dimethyl-o-phenylenediamine, Benzil | Iodine (5 mol%) | EtOH/H₂O (1:1) | 50 | 2 | 96 |
| [4] | Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂ | None | - | 1-2.5 | 94 |
| [6] | Benzene-1,2-diamine, Benzil | Acidic Alumina | None | - | 3 | 80-86 |
| [7] | 4,5-dimethylbenzene-1,2-diamine, Benzil | Polar Paste (DMSO) | None (paste) | - | 3 | 97 |
| [5] | 2,3-dichloroquinoxaline, Benzylamine | None | None | 160 | 5 | 69 |
| [8] | QBr₂, 10H-phenoxazine | Pd₂(dba)₃, XPhos | Toluene | 130 | 30 | 73 |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Iodine-Catalyzed Synthesis.
Caption: Workflow for MgBr₂·OEt₂-Catalyzed Synthesis.
Caption: Workflow for Catalyst-Free NAS Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Catalytic Methods for 2-Quinoxalinol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-quinoxalinol, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The following sections offer a comparative overview of various catalytic strategies, detailed experimental procedures, and visual representations of reaction workflows.
Introduction
This compound and its derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Consequently, the development of efficient and sustainable synthetic methods for this privileged structure is of significant interest. This document outlines several catalytic and catalyst-free approaches for the synthesis of the this compound core, primarily through the cyclocondensation of o-phenylenediamines with α-keto acids or their synthetic equivalents.
Comparative Data of Catalytic Methods
The following table summarizes quantitative data from various catalytic and non-catalytic methods for the synthesis of this compound and its derivatives, allowing for a direct comparison of their efficiencies.
| Entry | Catalyst/Method | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Catalyst-Free | o-phenylenediamine (B120857) | Glyoxylic acid | 80% aq. Methanol (B129727) | -2 to 2 | 2.5 h | 99.0 | |
| 2 | Catalyst-Free | 2,3-diamino-6-chlorobenzonitrile | Glyoxylic acid monohydrate | Methanol | 0 | - | 85 | [1][2] |
| 3 | CuSO₄·5H₂O | o-phenylenediamine | 1,2-dicarbonyl compounds | Ethanol | Room Temp. | - | High Yields | [3] |
| 4 | CrCl₂·6H₂O | o-phenylenediamine | Acenaphthoquinone | Ethanol | Room Temp. | 14 min | 90 | [3] |
| 5 | PbBr₂ | o-phenylenediamine | Acenaphthoquinone | Ethanol | Room Temp. | - | High Yields | [3] |
| 6 | Iodine (5 mol%) / Microwave | 1,2-diaminobenzene | Benzil (B1666583) | Ethanol/Water (1:1) | 50 | 1.5 min | 94 | [4] |
| 7 | Acidic Alumina / Microwave | 1,2-diaminobenzene | Benzil | Solvent-free | - | 3 min | 80-86 | [5][6] |
| 8 | Al₂O₃–ZrO₂ | 1,2-diamines | Phenacyl bromides or Benzil | DMF | Room Temp. | Short | Excellent | [7] |
| 9 | Cu-Alumina (Cu-Al-2) | o-phenylenediamine | Phenylacetylene | Toluene | 60 | 10 h | Good | |
| 10 | Ruthenium catalyst | o-phenylenediamines | vicinal-diols | Diglyme | Reflux | 20 h | Good | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data table.
Protocol 1: Catalyst-Free Synthesis of 2-Hydroxyquinoxaline[1]
This protocol describes a high-yield, catalyst-free method for the synthesis of 2-hydroxyquinoxaline from o-phenylenediamine and glyoxylic acid.
Materials:
-
o-phenylenediamine (0.98 kg)
-
50% aqueous glyoxylic acid (1.53 kg)
-
80% (w/w) aqueous methanol (5.9 L)
-
Reaction vessel equipped with a stirrer and cooling system
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with 5.9 L of 80% (w/w) aqueous methanol.
-
Cool the solvent to a temperature between -2 °C and 2 °C with constant stirring.
-
Gradually add 1.53 kg of 50% aqueous glyoxylic acid to the cooled solvent.
-
Slowly add 0.98 kg of o-phenylenediamine to the reaction mixture over a period of 2 hours, maintaining the temperature between -2 °C and 2 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Filter the resulting precipitate at the same temperature.
-
Wash the collected solid with cold (-2 °C to 2 °C) 80% aqueous methanol.
-
Dry the product to obtain 2-hydroxyquinoxaline.
Expected Outcome:
This procedure is reported to yield 1.309 kg of 2-hydroxyquinoxaline with a purity of 99.5% and a yield of 99.0% based on o-phenylenediamine.
Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline[5]
This protocol details a rapid, microwave-assisted synthesis of a quinoxaline (B1680401) derivative using a catalytic amount of iodine.
Materials:
-
1,2-diaminobenzene (1 mmol)
-
Benzil (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
CEM Microwave Synthesizer
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, dissolve 1,2-diaminobenzene (1 mmol) and benzil (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.
-
Add a catalytic amount of iodine (5 mol%) to the solution.
-
Irradiate the mixture in a CEM microwave synthesizer at 50 °C and a power level of 300 W for the time specified in the comparative table (e.g., 1.5 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.
Protocol 3: Heterogeneous Catalysis using Alumina-Supported Molybdophosphovanadates[11]
This protocol describes the synthesis of quinoxaline derivatives at room temperature using a recyclable heterogeneous catalyst.
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a round-bottom flask, add 8 mL of toluene.
-
Add 0.1 g of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction (approximately 120 minutes), separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for this compound synthesis and a plausible catalytic cycle.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 2. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Synthesis of 2,3-Diphenylquinoxaline: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 2,3-diphenylquinoxaline (B159395), a heterocyclic compound with significant applications in pharmaceuticals and materials science. The primary method described is the classical condensation reaction between o-phenylenediamine (B120857) and benzil (B1666583). Additionally, alternative "green" chemistry approaches are presented, offering improvements in reaction time and yield.
Overview
Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of 2,3-diphenylquinoxaline is a common procedure in medicinal chemistry and serves as a fundamental example of quinoxaline formation.
The most traditional and widely used method involves the condensation of an ortho-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound (benzil).[1][2][3] This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or rectified spirit, and often involves heating to facilitate the cyclization process.[1][4]
Reaction Principle
The synthesis of 2,3-diphenylquinoxaline proceeds via a condensation reaction between o-phenylenediamine and benzil. The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. The overall reaction results in the formation of 2,3-diphenylquinoxaline and two molecules of water.[4]
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of 2,3-diphenylquinoxaline, providing a comparison of reaction conditions and yields.
| Method | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | o-phenylenediamine (1.1g), Benzil (2.1g) | Rectified Spirit (16ml) | None | 30 minutes | Water Bath | Not Specified | [1] |
| Conventional Reflux | o-phenylenediamine (1.08g), Benzil (1.26g) | Rectified Spirit (16ml) | None | 1 - 1.5 hours | Boiling Water Bath | 75% | [5] |
| Conventional Stirring & Reflux | Substituted o-phenylene diamines, Benzil | Methanol | None | 5 - 10 hours (reflux) + 1 hour (stirring) | Room Temp (stirring), Reflux | Up to 99% | [6] |
| Ultrasound Irradiation | o-phenylenediamine, Benzil | Not Specified | Not Specified | 8 minutes | Not Specified | 97% | [5] |
| Microwave Irradiation | o-phenylenediamine (0.01M), Benzil (0.01M) | Ethanol (16ml) | None | 55 seconds | Microwave | 60% | [5] |
| Microwave Irradiation (Solvent-Free) | Not Specified | None | Not Specified | 180 seconds | Microwave | 90% | [5] |
| Citric Acid Catalysis | o-phenylenediamines, 1,2-dicarbonyl compounds | Ethanol | Citric Acid | < 1 minute | Not Specified | 94% | [5] |
| Ammonium Heptamolybdate Catalysis | Aryl-1,2-diamines, 1,2-diketones | EtOH/H2O | (NH4)6Mo7O24.4H2O | Not Specified | Room Temperature | High | [7] |
Experimental Protocols
Classical Synthesis via Conventional Heating
This protocol is based on the most frequently cited conventional method.
Materials:
-
o-phenylenediamine (1.1 g)[1]
-
Benzil (2.1 g)[1]
-
Rectified spirit (ethanol) (16 ml)[1]
-
Round-bottom flask (100 ml)
-
Water bath
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 100 ml round-bottom flask, dissolve 2.1 g of benzil in 8 ml of warm rectified spirit.[1]
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 ml of rectified spirit.[1]
-
Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottom flask.[1]
-
Attach a reflux condenser to the flask and heat the mixture in a water bath for 30 minutes.[1][4]
-
After 30 minutes, remove the flask from the water bath and allow it to cool.
-
Add deionized water dropwise to the solution until a slight cloudiness persists.[1] This indicates the beginning of product precipitation.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Filter the crude product using a Buchner funnel.
-
Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Dry the purified crystals and determine the melting point (literature: 125-126 °C) and calculate the percentage yield.[8]
Green Synthesis via Ultrasound Irradiation
This method offers a significant reduction in reaction time.
Materials:
-
o-phenylenediamine
-
Benzil
-
Appropriate solvent (e.g., ethanol)
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
Combine equimolar amounts of o-phenylenediamine and benzil in a suitable reaction vessel.
-
Add a minimal amount of solvent (e.g., ethanol).
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for approximately 8 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration.
-
Purify the product by recrystallization.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.
Reaction Mechanism Pathway
Caption: Simplified reaction mechanism for quinoxaline formation.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijiset.com [ijiset.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Synthesis of quinoxaline derivatives via condensation of aryl-1,2-diamines with 1,2-Diketones using (NH4)6Mo7O24.4H2O as an efficient, mild and reusable catalyst | Semantic Scholar [semanticscholar.org]
- 8. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
Application Notes and Protocols: 2-Quinoxalinol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-Quinoxalinol and its derivatives as pharmaceutical intermediates. It includes detailed experimental protocols for the synthesis of key compounds and an analysis of their mechanisms of action, with a focus on anticancer and anti-inflammatory signaling pathways.
Introduction: The Versatility of the Quinoxaline (B1680401) Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] this compound, also known as quinoxalin-2(1H)-one, serves as a critical starting material and intermediate in the synthesis of a diverse array of pharmacologically active molecules.[4] Its chemical structure allows for functionalization at various positions, enabling the generation of libraries of compounds for drug discovery and development.
Synthetic Pathways and Protocols
The synthesis of pharmaceutically relevant quinoxaline derivatives often begins with the construction of the core quinoxaline ring system, followed by functionalization. A common and versatile strategy involves the use of this compound and its activated form, 2-chloroquinoxaline (B48734), or the more reactive 2,3-dichloroquinoxaline (B139996).
General Synthesis of the Quinoxaline Core
The foundational method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reliable reaction allows for the preparation of a wide range of substituted quinoxalines.
From this compound to Key Intermediates
This compound can be readily converted to more reactive intermediates, such as 2-chloroquinoxaline and 2,3-dichloroquinoxaline, which are pivotal for nucleophilic substitution reactions to introduce diverse functional groups.
Quinoxaline-2,3(1H,4H)-dione, which can be synthesized from the condensation of o-phenylenediamine and oxalic acid, is a key precursor to 2,3-dichloroquinoxaline.
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (5.00 g)
-
Phosphorus oxychloride (POCl₃, 20 mL)
-
Ice-cold water
-
-
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).
-
Reflux the mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, distill off the excess POCl₃ under vacuum.
-
Carefully quench the reaction mixture with ice-cold water.
-
Collect the resulting off-white solid by filtration under vacuum to yield 2,3-dichloroquinoxaline.[3]
-
The following diagram illustrates the workflow for synthesizing 2,3-dichloroquinoxaline and its subsequent use in creating pharmaceutical derivatives.
References
Applications of 2-Quinoxalinol in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-Quinoxalinol (also known as quinoxalin-2(1H)-one or 2-hydroxyquinoxaline) as a versatile building block in the synthesis of novel agrochemicals. The quinoxaline (B1680401) scaffold is a "privileged structure" in medicinal and agricultural chemistry due to its wide range of biological activities. Derivatives of this compound have demonstrated potent fungicidal, herbicidal, and insecticidal properties, making it a key intermediate for the development of new crop protection agents.
Overview of Agrochemical Applications
This compound serves as a crucial starting material for the synthesis of a variety of agrochemicals. Its chemical structure allows for modifications at several positions, leading to a diverse library of compounds with different biological targets. The primary applications in agrochemical synthesis include:
-
Fungicides: Quinoxaline derivatives have been synthesized and found to be effective against a broad spectrum of plant pathogenic fungi. These compounds often exhibit low EC50 values against fungi such as Rhizoctonia solani, Botrytis cinerea, and Colletotrichum species.[1][2][3][4][5][6]
-
Herbicides: Certain this compound derivatives have been identified as potent herbicides. A notable mechanism of action for some of these compounds is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key enzyme in chlorophyll (B73375) biosynthesis.[7]
-
Insecticides: The well-known organothiophosphate insecticide Quinalphos is synthesized from a this compound intermediate.[8] Furthermore, other novel quinoxaline derivatives have shown promising insecticidal activity against various pests.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various this compound derivatives against different agricultural pests.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
| 5j | Rhizoctonia solani | 8.54 | [1][2][3][5] |
| 5t | Rhizoctonia solani | 12.01 | [1][2][3][5] |
| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani | 26.17 | [1][2][3] |
| Compound 15 | Gibberella zeae | 0.87 | [6] |
| Compound 15 | Colletotrichum orbiculare | 1.01 | [6] |
| Compound 1 | Alternaria alternata | 1.54 | [6] |
| Compound 1 | Rhizoctonia solani | 0.20 | [6] |
| Compound 6p | Rhizoctonia solani | 0.16 | [4] |
| Carbendazim (Commercial Fungicide) | Rhizoctonia solani | 1.42 | [4] |
Table 2: Herbicidal Activity of this compound Derivatives
| Compound ID | Target Weed/Assay | IC50 (µM) | Reference |
| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) | Protoporphyrinogen Oxidase (PPO) Inhibition | Not specified | [7] |
| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (3g) | General Herbicidal Activity | Not specified | [7] |
Note: Specific IC50 values for the herbicidal compounds were not available in the searched literature, but their potent activity was highlighted.
Table 3: Insecticidal Activity of this compound Derivatives
| Compound ID | Target Insect | LC50 (ppm) | Reference |
| Compound 27 | Aphis craccivora (nymphs) | 0.039 | [9] |
| Compound 16 | Aphis craccivora (nymphs) | 0.021 | [9] |
| Compound 20 | Aphis craccivora (nymphs) | 0.053 | [9] |
| Compound 9 | Aphis craccivora (nymphs) | 0.101 | [9] |
| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3 | Spodoptera litura (2nd instar larvae) | 141.02 | [10] |
| Thiazolo[4,5-b]quinoxaline derivative 3 | Spodoptera litura (4th instar larvae) | 366.73 | [10] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative agrochemicals derived from this compound.
General Synthesis of Quinoxaline Derivatives from o-Phenylenediamine (B120857)
The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 1: General Condensation Reaction
-
Reaction Setup: To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol (B145695) or toluene (B28343) (8-10 mL), add a 1,2-dicarbonyl compound (1 mmol).
-
Catalyst Addition (Optional): While the reaction can proceed without a catalyst, various catalysts like alumina-supported heteropolyoxometalates can be added to improve the reaction rate and yield.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up and Purification: After completion, if a solid catalyst is used, it is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[11]
Synthesis of Fungicidal Quinoxaline-2-oxyacetate Hydrazide Derivatives
This protocol outlines the synthesis of a series of potent antifungal agents.
Protocol 2: Synthesis of Quinoxaline-2-oxyacetate Hydrazide Derivatives
-
Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate:
-
To a solution of this compound (1 mmol) in a suitable solvent like DMF, add a base such as potassium carbonate (2 mmol).
-
To this mixture, add ethyl bromoacetate (B1195939) (1.1 mmol) dropwise.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the crude ester.
-
-
Step 2: Synthesis of 2-(Quinoxalin-2-yloxy)acetohydrazide:
-
Dissolve the crude ethyl 2-(quinoxalin-2-yloxy)acetate (1 mmol) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (2-5 mmol) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 4-10 hours) and monitor by TLC.[12][13]
-
After completion, cool the reaction mixture to allow the product to crystallize. Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.[12][13]
-
-
Step 3: Synthesis of Final Hydrazone Derivatives:
-
To a solution of 2-(quinoxalin-2-yloxy)acetohydrazide (1 mmol) in a suitable solvent, add the desired aldehyde or ketone (1 mmol).
-
A catalytic amount of an acid (e.g., acetic acid) can be added.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product can be isolated by filtration if it precipitates or by standard work-up procedures followed by purification.
-
Synthesis of Herbicidal 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f)
This compound has been identified as a protoporphyrinogen oxidase (PPO) inhibiting herbicide.[7]
Protocol 3: Three-Step Synthesis of Compound 3f
-
Step 1: Synthesis of 6-methoxy-3-phenylquinoxalin-2(1H)-one:
-
This intermediate is synthesized via the condensation of 4-methoxy-o-phenylenediamine with ethyl benzoylformate.
-
In a suitable solvent, reflux the equimolar amounts of the two reactants. The product precipitates upon cooling and can be purified by recrystallization.
-
-
Step 2: N-Alkylation with Ethyl Bromoacetate:
-
To a solution of 6-methoxy-3-phenylquinoxalin-2(1H)-one (1 mmol) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 mmol).
-
Add ethyl bromoacetate (1.2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up involves pouring the reaction mixture into water and extracting the product with an organic solvent.
-
-
Step 3: Conversion to Acetonitrile:
-
The detailed procedure for converting the ester to the nitrile was not explicitly found in the search results. However, a standard method would involve hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the primary amide, and subsequent dehydration to the nitrile using a dehydrating agent like thionyl chloride or phosphorus oxychloride.
-
Visualizations
General Synthetic Workflow for Quinoxaline Derivatives
Caption: General experimental workflow for the synthesis of quinoxaline derivatives.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Caption: The mechanism of action of PPO-inhibiting quinoxaline herbicides.
References
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pesticidal Activities of New Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes from 2-Quinoxalinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique photophysical properties and inherent biological activities make them exceptional scaffolds for the development of novel fluorescent probes. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 2-quinoxalinol and its precursors, with a focus on their applications in bioimaging and sensing for research and drug development.
The this compound core, existing in tautomeric equilibrium with 2(1H)-quinoxalinone, offers multiple avenues for synthetic modification. The strategic introduction of various aryl, heteroaryl, amino, and alkynyl moieties allows for the fine-tuning of the molecule's fluorescence properties, including emission wavelength, quantum yield, and Stokes shift. These modifications can be achieved through two primary routes: functionalization of a reactive intermediate, such as 2-chloroquinoxaline (B48734), or direct C-H functionalization of the this compound scaffold. The resulting probes are instrumental in visualizing a wide range of biological analytes and processes, including metal ions, pH, viscosity, and reactive oxygen species.
Key Synthetic Strategies
The development of a diverse library of fluorescent probes from this compound derivatives can be achieved through several robust synthetic strategies. The choice of strategy often depends on the desired functionality and the available starting materials.
Functionalization via 2-Chloroquinoxaline Intermediates
A prevalent and versatile approach involves the use of a 2-chloroquinoxaline scaffold, which can be readily synthesized from this compound. The reactive chlorine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
-
Suzuki-Miyaura Coupling: This reaction introduces aryl and heteroaryl groups by reacting the 2-chloroquinoxaline with boronic acids or esters. It is a powerful method for extending the π-conjugation of the system, often leading to red-shifted emission spectra.
-
Sonogashira Coupling: This method introduces alkynyl groups, which can serve as rigid linkers to other fluorophores or recognition moieties.
-
Stille Coupling: An alternative to the Suzuki-Miyaura reaction, this method utilizes organostannanes for the formation of carbon-carbon bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloride with strong nucleophiles, such as amines or thiols, offers a straightforward method for introducing a wide range of functionalities.
Direct C-H Functionalization of this compound
Recent advancements have highlighted the direct C-H functionalization of the this compound (2(1H)-quinoxalinone) ring at the C3 position as a cost-effective and atom-economical method.[1][2] This approach avoids the pre-functionalization step of introducing a halogen, streamlining the synthetic process. These reactions are often catalyzed by transition metals and allow for the introduction of various substituents directly onto the quinoxalinone core.
Data Presentation: Photophysical Properties of Quinoxaline-Based Probes
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for various quinoxaline-based probes, showcasing the tunability of this scaffold.
| Probe Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte(s) | Reference(s) |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | General Bioimaging | [1] |
| LK | - | - | Large | - | Pd²⁺ | [2] |
| QM | Colorimetric | 525 | - | - | Fe³⁺ | [2] |
| PQX | 367 (in Cyclohexane) | 430 (in n-hexane) - 607 (in aqueous buffer) | Variable | - | Protein Binding Site Polarity | [3] |
| DPTI | - | - | - | - | HSO₃⁻ | [4] |
| Aminoquinoxaline (QC1) | 430 | 510 | 80 | 0.048 | pH | [5] |
Note: The values presented are representative and can vary significantly depending on the specific chemical structure, solvent, and environmental conditions.
Signaling and Sensing Mechanisms
The fluorescence response of quinoxaline-based probes upon interaction with an analyte is often governed by well-established photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new probes.
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the quinoxaline fluorophore is linked to a recognition moiety that can act as an electron donor or acceptor. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer, which quenches the fluorescence (OFF state). Upon binding of the analyte to the recognition moiety, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence (ON state).[6]
-
Intramolecular Charge Transfer (ICT): ICT-based probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor. The emission wavelength of such probes is often highly sensitive to the polarity of the local environment. Analyte binding can modulate the efficiency of the ICT process, leading to a change in fluorescence intensity or a spectral shift.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In some 2-hydroxy-substituted quinoxaline derivatives, an intramolecular proton transfer can occur in the excited state. This process provides a non-radiative decay pathway, resulting in weak fluorescence. Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement of fluorescence.
Below is a diagram illustrating the general principle of a PET-based "turn-on" fluorescent probe.
Caption: Photoinduced Electron Transfer (PET) "turn-on" mechanism.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes from 2-chloroquinoxaline derivatives and their application in cellular imaging. Researchers should optimize these conditions for each specific substrate and application.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the introduction of an aryl group to a 2-chloroquinoxaline scaffold.
Materials:
-
2-Chloroquinoxaline derivative (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the 2-chloroquinoxaline derivative, the arylboronic acid/ester, and the base.
-
Add the palladium catalyst.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of Quinoxalin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the direct C-H functionalization of quinoxalin-2(1H)-ones, a critical scaffold in medicinal chemistry and materials science. The methodologies outlined herein focus on forming C-C and C-Heteroatom bonds at the C3-position, offering efficient and atom-economical routes to novel derivatives.
Introduction
Quinoxalin-2(1H)-ones are privileged heterocyclic motifs found in numerous biologically active compounds and functional materials. Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of substituted quinoxalin-2(1H)-one derivatives, avoiding the need for pre-functionalized starting materials.[1][2] This document details protocols for various C-H functionalization reactions, including arylation, alkylation, amination, and chalcogenation, with a focus on modern synthetic methods such as photocatalysis and copper-catalyzed reactions.
C-H Arylation of Quinoxalin-2(1H)-ones
Direct C-H arylation introduces aryl groups onto the quinoxalin-2(1H)-one core, a common modification in the development of therapeutic agents. Visible-light photoredox catalysis has proven to be a mild and efficient method for this transformation.[3][4][5]
Visible-Light-Induced C-H Arylation with Diaryliodonium Salts
This protocol describes a photoredox-catalyzed direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium triflates as the aryl source.[3][4][5] The reaction proceeds under mild conditions with broad functional group tolerance.[3]
Reaction Scheme:
Caption: General scheme for visible-light-induced C-H arylation.
Experimental Protocol:
A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), diaryliodonium triflate (0.3 mmol, 1.5 equiv.), and Ru(bpy)₃Cl₂·6H₂O (0.004 mmol, 2 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous acetonitrile (B52724) (2.0 mL) is added, and the mixture is stirred under irradiation with a blue LED lamp (40 W) at room temperature for 12-24 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3-aryl-quinoxalin-2(1H)-one.
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Substrate | Arylating Agent | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Diphenyliodonium triflate | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 92 |
| 2 | 1-Methyl-6-chloroquinoxalin-2(1H)-one | Diphenyliodonium triflate | 1-Methyl-6-chloro-3-phenylquinoxalin-2(1H)-one | 85 |
| 3 | 1-Methylquinoxalin-2(1H)-one | Bis(4-methoxyphenyl)iodonium triflate | 1-Methyl-3-(4-methoxyphenyl)quinoxalin-2(1H)-one | 88 |
| 4 | 1-Methylquinoxalin-2(1H)-one | Bis(4-fluorophenyl)iodonium triflate | 1-Methyl-3-(4-fluorophenyl)quinoxalin-2(1H)-one | 90 |
C-H Alkylation of Quinoxalin-2(1H)-ones
The introduction of alkyl groups at the C3-position is crucial for tuning the pharmacological properties of quinoxalin-2(1H)-one derivatives. Photocatalytic methods utilizing alkylboronic acids or their derivatives offer a convenient route for C-H alkylation.[6][7]
Photocatalyst-Free C-H Alkylation with Alkylboronic Acids
This protocol outlines a metal- and photocatalyst-free direct C-H alkylation of quinoxalin-2(1H)-ones with alkylboronic acids, proceeding through the photoactivation of an electron donor-acceptor (EDA) complex.[6]
Experimental Workflow:
Caption: Workflow for photocatalyst-free C-H alkylation.
Experimental Protocol:
In a 10 mL glass vial equipped with a magnetic stir bar, quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), alkylboronic acid (0.4 mmol, 2.0 equiv.), and p-toluenesulfonic acid (0.04 mmol, 20 mol%) are combined. Acetonitrile (2.0 mL) is added, and the vial is sealed. The reaction mixture is stirred under irradiation with a violet LED (390-395 nm) at room temperature for 24 hours in an air atmosphere. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 3-alkyl-quinoxalin-2(1H)-one.[6]
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Substrate | Alkylboronic Acid | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Cyclohexylboronic acid | 3-Cyclohexyl-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | 1-Methylquinoxalin-2(1H)-one | n-Butylboronic acid | 3-(n-Butyl)-1-methylquinoxalin-2(1H)-one | 78 |
| 3 | 1-Methyl-6-fluoroquinoxalin-2(1H)-one | Cyclopentylboronic acid | 3-Cyclopentyl-1-methyl-6-fluoroquinoxalin-2(1H)-one | 82 |
| 4 | 1-Ethylquinoxalin-2(1H)-one | Cyclohexylboronic acid | 3-Cyclohexyl-1-ethylquinoxalin-2(1H)-one | 80 |
C-H Amination of Quinoxalin-2(1H)-ones
The synthesis of 3-aminoquinoxalin-2(1H)-ones is of significant interest due to their potential biological activities. Photoinduced, metal-free amination reactions provide a green and efficient pathway to these compounds.[8][9]
Photoinduced Dehydrogenative C-H Amination with Aliphatic Amines
This protocol describes a facile and environmentally friendly photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, using air as the oxidant and without the need for an external photocatalyst or metal catalyst.[8][9]
Proposed Signaling Pathway:
Caption: Proposed pathway for photoinduced C-H amination.
Experimental Protocol:
To a 10 mL test tube equipped with a magnetic stir bar, quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.) and the corresponding aliphatic amine (0.4 mmol, 2.0 equiv.) are added in DMF (2 mL). The tube is sealed and the mixture is stirred vigorously while being irradiated with a 30 W purple LED at room temperature for 12 hours.[8] Upon completion, the reaction mixture is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography (petroleum ether/ethyl acetate) to give the pure 3-aminoquinoxalin-2(1H)-one.[8]
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Substrate | Amine | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Pyrrolidine | 1-Methyl-3-(pyrrolidin-1-yl)quinoxalin-2(1H)-one | 95 |
| 2 | 1-Methylquinoxalin-2(1H)-one | Piperidine | 1-Methyl-3-(piperidin-1-yl)quinoxalin-2(1H)-one | 92 |
| 3 | 1-Methyl-6-chloroquinoxalin-2(1H)-one | Morpholine | 1-Methyl-6-chloro-3-morpholinoquinoxalin-2(1H)-one | 88 |
| 4 | 1-Ethylquinoxalin-2(1H)-one | Diethylamine | 3-(Diethylamino)-1-ethylquinoxalin-2(1H)-one | 85 |
C-H Chalcogenation of Quinoxalin-2(1H)-ones
The incorporation of chalcogens, such as selenium and sulfur, into the quinoxalin-2(1H)-one scaffold can significantly impact its biological and material properties. A site-selective C-H chalcogenation has been developed using Selectfluor as an oxidant.[10]
Site-Specific C-H Selenation/Thiolation
This protocol achieves the C6-selective chalcogenation of quinoxalin-2(1H)-ones with diaryl diselenides or disulfides.[10]
Experimental Protocol:
In a sealed tube, quinoxalin-2(1H)-one (0.5 mmol, 1.0 equiv.), diaryl diselenide/disulfide (0.25 mmol, 0.5 equiv.), and Selectfluor (1.0 mmol, 2.0 equiv.) are dissolved in acetonitrile (3.0 mL). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is evaporated. The residue is purified by preparative thin-layer chromatography to afford the C6-chalcogenated quinoxalin-2(1H)-one.
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Substrate | Chalcogenating Agent | Product | Position | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Diphenyl diselenide | 1-Methyl-6-(phenylselanyl)quinoxalin-2(1H)-one | C6 | 82 |
| 2 | Quinoxalin-2(1H)-one | Diphenyl disulfide | 6-(Phenylthio)quinoxalin-2(1H)-one | C6 | 75 |
| 3 | 1-Methylquinoxalin-2(1H)-one | Bis(4-chlorophenyl) diselenide | 6-((4-Chlorophenyl)selanyl)-1-methylquinoxalin-2(1H)-one | C6 | 78 |
| 4 | 1-Ethylquinoxalin-2(1H)-one | Diphenyl diselenide | 1-Ethyl-6-(phenylselanyl)quinoxalin-2(1H)-one | C6 | 80 |
Conclusion
The protocols described in these application notes offer versatile and efficient methods for the C-H functionalization of quinoxalin-2(1H)-ones. These modern synthetic strategies, including photocatalysis and metal-free conditions, provide access to a wide range of novel derivatives for applications in drug discovery and materials science. The provided data and methodologies serve as a valuable resource for researchers in the field.
References
- 1. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Visible Light Photoredox-Catalyzed Direct CH Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light Photoredox-Catalyzed Direct C-H Arylation of Quinoxalin-2(1 H)-ones with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-specific C–H chalcogenation of quinoxalin-2(1H)-ones enabled by Selectfluor reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Mild and Convenient Room Temperature Synthesis of Quinoxalin-2(1H)-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of therapeutic properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1] Traditional methods for their synthesis often require harsh reaction conditions such as high temperatures, strong acids, or the use of metal catalysts.[1][2][3] This application note describes a mild, efficient, and convenient protocol for the synthesis of quinoxalin-2(1H)-one derivatives at room temperature, adapted from the work of Luo et al. (2024).[1][2][3][4] The presented method involves the cyclization of N-protected o-phenylenediamines with α-ketoesters in the presence of trifluoroacetic acid in an open flask, offering a straightforward and practical approach for laboratory-scale synthesis.[1][2]
Experimental Protocol
This protocol details the room temperature synthesis of quinoxalin-2(1H)-one derivatives.
Materials:
-
N-protected o-phenylenediamine (B120857) derivatives (1.0 eq)
-
α-ketoester derivatives (1.0 eq)
-
Trifluoroacetic acid (CF₃COOH) (1.0 eq)
-
Acetonitrile (B52724) (MeCN)
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Column chromatography setup for purification
Procedure:
-
To a suitable flask, add the N-protected o-phenylenediamine (0.6 mmol, 1.0 eq), the α-ketoester (0.6 mmol, 1.0 eq), and acetonitrile (2.0 mmol).
-
Add trifluoroacetic acid (0.6 mmol, 1.0 eq) to the mixture.
-
Stir the reaction mixture in an open flask at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, proceed with standard aqueous workup and extraction.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired quinoxalin-2(1H)-one derivative.
Data Presentation
The following table summarizes the yields of various substituted quinoxalin-2(1H)-one derivatives synthesized using the described protocol.[2]
| Entry | N-protected o-phenylenediamine (R¹, R²) | α-ketoester (R⁶) | Product | Yield (%) |
| 1 | R¹=H, R²=Bn | R⁶=Bn | 1,3-dibenzylquinoxalin-2(1H)-one | 9 |
| 2 | R¹=H, R²=Bn | R⁶=t-Bu | 1-benzyl-3-(tert-butyl)quinoxalin-2(1H)-one | 11 |
| 3 | R¹=F, R²=Bn | R⁶=t-Bu | 1-benzyl-3-(tert-butyl)-6-fluoroquinoxalin-2(1H)-one | 12 |
| 4 | R¹=Me, R²=Bn | R⁶=t-Bu | 1-benzyl-3-(tert-butyl)-6-methylquinoxalin-2(1H)-one | 79 |
| 5 | R¹=H, R²=Me | R⁶=Bn | 3-benzyl-1-methylquinoxalin-2(1H)-one | 69 |
| 6 | R¹=H, R²=Me | R⁶=t-Bu | 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one | 71 |
| 7 | R¹=Me, R²=Me | R⁶=t-Bu | 3-(tert-butyl)-1,6-dimethylquinoxalin-2(1H)-one | 73 |
| 8 | R¹=F, R²=Me | R⁶=t-Bu | 3-(tert-butyl)-6-fluoro-1-methylquinoxalin-2(1H)-one | 59 |
Reaction conditions: A mixture of N-protected o-phenylenediamine (0.6 mmol), α-ketoester (0.6 mmol), and CF₃COOH (0.6 mmol) in MeCN (2.0 mmol) was stirred in an open flask at room temperature.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the room temperature synthesis of quinoxalin-2(1H)-ones.
Caption: General workflow for the synthesis of quinoxalin-2(1H)-one.
Proposed Reaction Mechanism
A plausible reaction mechanism is proposed based on the experimental results. Initially, the N-protected o-phenylenediamine reacts with the α-ketoester in the presence of acid to form an intermediate. This intermediate then undergoes cyclization, followed by the elimination of an alcohol molecule to yield the final quinoxalin-2(1H)-one product.
Caption: Proposed mechanism for quinoxalin-2(1H)-one formation.
This application note provides a detailed and practical protocol for the synthesis of quinoxalin-2(1H)-one derivatives at room temperature.[1] The method is characterized by its mild reaction conditions, operational simplicity, and good substrate scope, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.[1][2] The straightforward procedure in an open flask avoids the need for specialized equipment or harsh reagents, facilitating the efficient preparation of these important heterocyclic compounds.[1]
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening for Quinoxaline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][3] The therapeutic potential of quinoxalines has driven the development of efficient synthetic methodologies, particularly those amenable to high-throughput screening (HTS) for the rapid discovery of novel drug candidates.[4] This document provides detailed application notes and protocols for the high-throughput synthesis of quinoxaline libraries, data presentation guidelines, and visualizations of relevant biological pathways.
The classical synthesis of quinoxalines typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] While effective, traditional methods often require long reaction times and harsh conditions.[6] Modern high-throughput synthesis techniques, such as microdroplet-assisted reactions, microwave-assisted synthesis, and the use of efficient catalysts, have significantly accelerated the synthesis and screening of large quinoxaline libraries.[7][8][9]
Data Presentation: High-Throughput Synthesis of Quinoxalines
The following tables summarize quantitative data from various high-throughput synthesis methodologies for quinoxaline derivatives, allowing for easy comparison of reaction conditions, times, and yields.
| High-Throughput Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microdroplet Reaction | 1H-indeno[1,2-b]quinoxaline and 3,5-dimethyl-2-phenylquinoxaline synthesis | Catalyst-free | Milliseconds | ~90 (conversion rate) | [6][7] |
| Microdroplet Reaction | 2,3-diaminotoluene and 1,2-indanedione | 0.1% formic acid | Not specified | 70.23 | [7] |
| Microwave-Assisted Synthesis | o-phenylene diamine and phenylglyoxal (B86788) monohydrate | 5 mol% Iodine in Ethanol/Water (1:1) | 30 seconds | 94 | [5] |
| Microwave-Assisted Synthesis | Various 1,2-diamines and 1,2-dicarbonyl compounds | 10 mol% Ni-nanoparticles in Acetonitrile | 10 minutes | Quantitative | [10] |
| Catalytic Room Temperature Synthesis | o-phenylenediamine and benzyl | Alumina-supported CuH2PMo11VO40 | 120 minutes | 92 | [9] |
| Solid-Phase Synthesis | N-α-Fmoc-amino acids, primary amines, aldehydes | SnCl2, N-methylmorpholine; NaBH3CN | Multi-step | Library of 240 members generated | [11] |
Experimental Protocols
Protocol 1: Microdroplet-Assisted High-Throughput Quinoxaline Synthesis
This protocol describes a rapid and efficient method for quinoxaline synthesis using a microdroplet reaction system, which can be coupled with mass spectrometry for real-time screening.[7]
Materials:
-
1,2-diamine derivatives (e.g., o-phenylenediamine)
-
1,2-dicarbonyl compounds (e.g., benzil)
-
Methanol-water solution (1:1, v/v)
-
Microdroplet reaction setup with a syringe pump and a mass spectrometer inlet
Procedure:
-
Prepare separate solutions of the 1,2-diamine and 1,2-dicarbonyl compounds in the methanol-water solution.
-
Load the reactant solutions into separate syringes on the syringe pump.
-
Set the flow rate of the syringe pumps to deliver the reactants to the microdroplet generator.
-
Initiate the microdroplet reaction by spraying the reactant solutions into the mass spectrometer. The reaction occurs within the charged microdroplets.
-
Monitor the reaction online using mass spectrometry to detect the formation of the quinoxaline product.
-
Optimize reaction conditions such as flow rate, spray voltage, and gas flow rate to maximize the reaction yield.[6][7]
-
For preparative scale, collect the product downstream of the reaction spray.
Protocol 2: Microwave-Assisted Parallel Synthesis of Quinoxaline Libraries
This protocol outlines the use of microwave irradiation to accelerate the synthesis of a library of quinoxaline derivatives in a parallel format.[5]
Materials:
-
Library of 1,2-diamine starting materials
-
Library of 1,2-dicarbonyl starting materials
-
Ethanol/water (1:1)
-
Iodine (5 mol%)
-
Microwave reactor with a multi-well plate setup
-
5% Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In each well of a microwave-compatible multi-well plate, add a unique combination of a 1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol).
-
To each well, add ethanol/water (1:1, 1 mL) and a catalytic amount of iodine (5 mol%).
-
Seal the plate and place it in the microwave reactor.
-
Irradiate the plate at a controlled temperature (e.g., 50 °C) for a short duration (e.g., 2-3 minutes).[5]
-
After the reaction is complete, allow the plate to cool.
-
To each well, add dichloromethane (10 mL).
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude quinoxaline products.
-
Purify the products as needed using techniques like automated flash chromatography.
Mandatory Visualizations
Signaling Pathways
Quinoxaline derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases like cancer. The following diagrams illustrate these pathways.
Caption: PI3K/mTOR signaling pathway inhibited by quinoxaline derivatives.
Caption: AMPA receptor signaling pathway modulated by quinoxaline antagonists.
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for the synthesis and evaluation of quinoxaline libraries.
Caption: High-throughput synthesis and screening workflow for quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinoxalines - A Review: Ingenta Connect [ingentaconnect.com]
- 3. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Direct Dehydrative Cross-Coupling of 2-Quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct dehydrative cross-coupling of 2-quinoxalinone, a pivotal reaction in the synthesis of diverse functionalized heterocyclic compounds. Quinoxalin-2(1H)-one and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1] Direct C-H functionalization at the C3 position is an atom-economical and efficient strategy for the elaboration of this core structure.[2] The protocols described herein focus on transition-metal-catalyzed and visible-light-mediated reactions that represent formal dehydrative cross-couplings, forming C-C and C-N bonds through the activation of C-H and N-H/C-H bonds.
Copper-Catalyzed Oxidative C-H/N-H Amination
The direct amination of 2-quinoxalinones at the C3 position via a copper-catalyzed oxidative cross-coupling with aliphatic amines is an efficient method for synthesizing 3-aminoquinoxalin-2(1H)-ones.[3] This reaction proceeds with high atom economy under relatively mild conditions.[3]
Data Presentation: Substrate Scope of Copper-Catalyzed C-3 Amination
| Entry | Quinoxalin-2(1H)-one (Substrate 1) | Amine (Substrate 2) | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Pyrrolidine | 1-Methyl-3-(pyrrolidin-1-yl)quinoxalin-2(1H)-one | 98 |
| 2 | 1-Methylquinoxalin-2(1H)-one | Piperidine | 1-Methyl-3-(piperidin-1-yl)quinoxalin-2(1H)-one | 95 |
| 3 | 1-Methylquinoxalin-2(1H)-one | Morpholine | 1-Methyl-3-morpholinoquinoxalin-2(1H)-one | 96 |
| 4 | 1-Methylquinoxalin-2(1H)-one | Diethylamine | 3-(Diethylamino)-1-methylquinoxalin-2(1H)-one | 85 |
| 5 | Quinoxalin-2(1H)-one | Pyrrolidine | 3-(Pyrrolidin-1-yl)quinoxalin-2(1H)-one | 82 |
| 6 | 6-Chloro-1-methylquinoxalin-2(1H)-one | Pyrrolidine | 6-Chloro-1-methyl-3-(pyrrolidin-1-yl)quinoxalin-2(1H)-one | 92 |
| 7 | 1,7-Dimethylquinoxalin-2(1H)-one | Morpholine | 1,7-Dimethyl-3-morpholinoquinoxalin-2(1H)-one | 93 |
Data synthesized from a representative copper-catalyzed amination protocol.[3]
Experimental Protocol: General Procedure for Copper-Catalyzed C-3 Amination
-
To a 25 mL Schlenk tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), Cu(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with oxygen (balloon).
-
Add the corresponding amine (0.3 mmol, 1.5 equiv.) and DMSO (2.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3-aminoquinoxalin-2(1H)-one product.
Proposed Catalytic Cycle for Copper-Catalyzed Amination
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalysed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Quinalphos Using 2-Quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinalphos, an organothiophosphate insecticide, is synthesized from the key intermediate 2-Quinoxalinol, also known as 2-hydroxyquinoxaline. This document provides detailed application notes and experimental protocols for the synthesis of Quinalphos (O,O-diethyl O-(quinoxalin-2-yl) phosphorothioate) from this compound. The synthesis involves the esterification of 2-hydroxyquinoxaline with O,O-diethyl phosphorochloridothioate under basic conditions. These protocols are intended to provide a reproducible method for laboratory-scale synthesis.
Synthesis of Quinalphos from this compound
The primary method for synthesizing Quinalphos involves the reaction of this compound with O,O-diethyl phosphorochloridothioate in the presence of a base. A specific method reported by Ramadas, Janarthanan, and Meera Rani in Organic Preparations and Procedures International (1998) outlines a process with a notable yield.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Synthesis of Quinalphos from this compound.
Quantitative Data
The following table summarizes the reported yield for the synthesis of Quinalphos using the method described in the experimental protocol.
| Reference | Reactants | Catalysts/Reagents | Solvent | Yield (%) |
| Ramadas, K.; Janarthanan, N.; Meera Rani, S. Org. Prep. Proced. Int.1998 , 30 (4), 469-472. | 2(1H)-Quinoxalinone, O,O-diethyl phosphorochloridothioate | PEG-400, Aluminum oxide, Sodium hydroxide (B78521) | Methanol (B129727) / Water | 66 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of Quinalphos based on the available literature.
Materials and Equipment
-
This compound (2-hydroxyquinoxaline)
-
O,O-diethyl phosphorochloridothioate
-
Polyethylene glycol 400 (PEG-400)
-
Activated aluminum oxide (neutral)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Detailed Experimental Workflow
Caption: Experimental workflow for Quinalphos synthesis.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of methanol and water.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Addition of Catalysts:
-
To the solution from step 1, add a catalytic amount of PEG-400 and a small amount of activated aluminum oxide.
-
-
Addition of O,O-diethyl phosphorochloridothioate:
-
Slowly add O,O-diethyl phosphorochloridothioate (1.1 equivalents) to the reaction mixture dropwise at room temperature while stirring vigorously. An exothermic reaction may be observed.
-
-
Reaction:
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude Quinalphos by either:
-
Column Chromatography: Use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to effectively separate the product from impurities.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a mixture of hexane and a more polar solvent) and allow it to cool slowly to form crystals.
-
-
-
Characterization:
-
The structure and purity of the synthesized Quinalphos can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 31P NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
-
Safety Precautions
-
Quinalphos and its intermediates are toxic. All experimental procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
O,O-diethyl phosphorochloridothioate is corrosive and moisture-sensitive. Handle with care.
-
Dispose of all chemical waste according to institutional safety guidelines.
Application Notes and Protocols for the Preparation of 2-Quinoxalinol-4-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic routes for preparing 2-quinoxalinol-4-oxides, a critical scaffold in medicinal chemistry. This class of compounds, existing in tautomeric equilibrium with 2-hydroxyquinoxaline-1,4-dioxides, is of significant interest due to its role as bioreductive prodrugs.[1] Their N-oxide moieties can be selectively reduced under hypoxic conditions, characteristic of solid tumors and various microbial environments, to generate cytotoxic reactive oxygen species (ROS).[2][3] This unique mechanism of action makes them promising candidates for the development of targeted anticancer and antimicrobial agents.[1][4]
This document details two robust protocols for their synthesis: the versatile Beirut Reaction and the intramolecular cyclization of nitroacetoacetanilide precursors.
Protocol 1: Synthesis of 2-Hydroxyquinoxaline-1,4-Dioxides via the Beirut Reaction
The Beirut Reaction is a highly efficient method for the one-step synthesis of the quinoxaline (B1680401) 1,4-dioxide core.[5] The protocol described here is an improved version utilizing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which offers shorter reaction times and high yields for the synthesis of 2-hydroxyquinoxaline-1,4-dioxide derivatives from benzofuroxan (B160326) N-oxide and β-dicarbonyl compounds like malonic esters.[6]
Experimental Protocol: General Procedure
-
Preparation: To a solution of anhydrous THF (8 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.6 mmol) with stirring at 0–5 °C.
-
Enolate Formation: Add the β-dicarbonyl ester (e.g., dimethyl malonate, 1.6 mmol) dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cycloaddition: Cool the reaction mixture back to 0–5 °C. Slowly add a solution of the appropriately substituted benzofuroxan N-oxide (1.5 mmol) in anhydrous THF (3 mL).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 2–4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the resulting solid product. Dissolve the solid in water and acidify the solution (e.g., with dilute HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous solution with chloroform (B151607) (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent by evaporation under reduced pressure to yield the crude product, which can be further purified by recrystallization.[6]
Data Presentation: Beirut Reaction of Benzofuroxan with Malonic Esters
The following table summarizes representative quantitative data for the synthesis of various 2-carboalkoxy-3-hydroxyquinoxaline-1,4-dioxides.[6]
| Entry | Benzofuroxan N-oxide | β-Dicarbonyl Ester | Time (h) | Yield (%) | M.p. (°C, dec.) |
| 1 | Unsubstituted | Dimethyl malonate | 2 | 78.6 | 161.0–161.2 |
| 2 | Unsubstituted | Diethyl malonate | 4 | 63.9 | 194.5–195.1 |
| 3 | Unsubstituted | Diisopropyl malonate | 2 | 83.2 | 177.4–178.7 |
| 4 | Unsubstituted | Di-tert-butyl malonate | 2 | 72.5 | 161.0–161.1 |
Visualizations: Beirut Reaction Scheme and Mechanism
Caption: General scheme for the Beirut Reaction.
Caption: Proposed mechanism of the Beirut Reaction.[7]
Protocol 2: Synthesis via Intramolecular Cyclization
An alternative route to substituted this compound-4-oxides involves the base-mediated intramolecular cyclization of 2-nitroacetoacetanilide precursors. This method is particularly useful for preparing compounds with specific substitution patterns on the benzene (B151609) ring, as the precursor itself is built from a substituted 2-nitroaniline.[8]
Experimental Protocol: General Procedure
-
Dissolution: Dissolve the substituted 2-nitroacetoacetanilide (1.0 mmol) in a suitable solvent such as ethanol (B145695) or aqueous methanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a hydroxide (B78521) base, such as sodium hydroxide or potassium hydroxide (e.g., 1.2 mmol in 5 mL of water).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the solution with an acid (e.g., acetic acid or dilute HCl). The product will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation: Cyclization of a Nitroacetoacetanilide
| Starting Material | Base / Solvent | Product |
| 4-Chloro-2-nitroacetoacetanilide | NaOH (aq) / Ethanol | 6-Chloro-2-hydroxyquinoxaline-4-oxide |
Visualization: Intramolecular Cyclization Scheme
Caption: Intramolecular cyclization of a 2-nitroacetoacetanilide.
Application: Hypoxia-Selective Bioreductive Activation
Quinoxaline-1,4-dioxides function as bioreductive prodrugs, exhibiting significantly greater cytotoxicity under hypoxic (low-oxygen) conditions compared to normal oxygen (oxic) conditions.[3][9] This selectivity is a cornerstone of their therapeutic potential.
Mechanism of Action
Under the hypoxic conditions prevalent in solid tumors, intracellular reductase enzymes (e.g., cytochrome P450 oxidoreductase) catalyze a one-electron reduction of the N-oxide groups.[1][2] This generates a highly reactive radical anion. In the absence of oxygen, this radical can induce cellular damage, primarily through the production of other reactive oxygen species (ROS) that cause DNA strand breaks, ultimately leading to apoptosis.[1] Under oxic conditions, molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound in a futile cycle, preventing significant cellular damage and conferring the hypoxia-selective nature of these agents.
Visualization: Bioreductive Activation Pathway
Caption: Hypoxia-selective activation of quinoxaline-1,4-dioxides.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0295815A2 - Process for production of 2-quinoxalines - Google Patents [patents.google.com]
- 9. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Synthesis of Asymmetrically Substituted 2-Quinoxalinol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1][2][3][4] Asymmetrically substituted 2-quinoxalinol ligands, in particular, are of great interest due to their chiral nature and their utility in developing catalysts for stereoselective reactions.[5] These ligands offer multiple sites for substitution, allowing for fine-tuning of a catalyst's electronic and steric properties.[5] This document provides detailed protocols for the regioselective synthesis of asymmetrically substituted this compound salen ligands, summarizing key data and outlining experimental workflows. The methodologies described are crucial for applications in asymmetric catalysis, medicinal chemistry, and materials science.[5][6]
General Synthetic Strategy
The regioselective synthesis of asymmetrically substituted this compound salen ligands is typically achieved through a stepwise condensation reaction. The key starting material is a 6,7-diamino-2-quinoxalinol derivative. The regioselectivity of the reaction is based on the differential reactivity of the two amino groups on the quinoxalinol backbone.[5] The more nucleophilic 6-amino group reacts preferentially with the first salicylaldehyde (B1680747) equivalent to form a mono-imine intermediate.[5] Subsequent reaction with a different salicylaldehyde derivative at the less reactive 7-amino group yields the asymmetrically substituted salen ligand.[7]
Experimental Protocols
Protocol 1: Synthesis of 6,7-Diamino-2-quinoxalinol Precursors
The synthesis of the diamino-2-quinoxalinol starting material is a critical first step. While various methods exist for the synthesis of quinoxalinone derivatives[8], a common route to the required precursor involves the nitration of a suitable quinoxalinol followed by reduction.
Materials:
-
Substituted this compound
-
Fuming nitric acid
-
Sulfuric acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dinitration: To a stirred solution of the starting this compound in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration. Wash with cold water until the filtrate is neutral.
-
Reduction: Suspend the dinitro-quinoxalinol in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Reflux the mixture for several hours until the reaction is complete.
-
Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield the 6,7-diamino-2-quinoxalinol.
Protocol 2: Regioselective Synthesis of Asymmetric this compound Imines
This protocol details the regioselective formation of the mono-imine intermediate by reacting the diamino-2-quinoxalinol with one equivalent of a salicylaldehyde derivative.
Materials:
-
6,7-Diamino-2-quinoxalinol derivative
-
Substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve the 6,7-diamino-2-quinoxalinol in methanol or ethanol.
-
Add one equivalent of the first substituted salicylaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[7]
-
The resulting this compound imine can often be used in the next step without further purification.[7] The regioselectivity is high, with the salicylaldehyde reacting preferentially at the more nucleophilic 6-amino position.[5]
Protocol 3: Synthesis of Asymmetrically Substituted this compound Salen Ligands
This final step involves the reaction of the mono-imine intermediate with a second, different salicylaldehyde derivative to form the final asymmetric salen ligand.
Materials:
-
Crude this compound imine from Protocol 2
-
A different substituted salicylaldehyde
-
Methanol or Ethanol
Procedure:
-
To the solution containing the this compound imine from the previous step, add one equivalent of the second, different substituted salicylaldehyde.
-
Reflux the reaction mixture for several hours until the formation of the asymmetric salen ligand is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold methanol or ethanol, and dry under vacuum.
Data Presentation
The following tables summarize representative data for synthesized asymmetrically substituted this compound imines and salen ligands.[9][10]
Table 1: Characterization Data for Representative this compound Imine Intermediates [9]
| Compound | Formula | MS (M+H) found | MS (M+H) calcd | Melting Point (°C) |
| 3ac | C₂₃H₂₈N₄O₂ | 392.2206 | 392.2212 | >300.0 |
| 3af | C₂₆H₃₄N₄O₂ | 434.2675 | 434.2682 | 275.0−276.0 |
Table 2: Characterization Data for Representative Asymmetrically Substituted this compound Salen Ligands [9][10]
| Compound | Formula | MS (M) or (M+) found | MS (M) or (M+) calcd | Melting Point (°C) |
| 3aj-1 | C₃₀H₃₄N₄O₃ | 498.2628 | 498.2631 | 255.0−256.0 |
| 4f | C₃₇H₄₆N₄O₃S | 626.3277 | 626.3291 | 229.0-230.0 |
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the general synthetic route for the regioselective synthesis of asymmetrically substituted this compound salen ligands.
Caption: Synthetic route to asymmetric this compound salen ligands.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
Applications and Future Outlook
Asymmetrically substituted this compound salen ligands and their metal complexes are valuable in asymmetric catalysis.[5] The ability to introduce different substituents at three distinct sites on the ligand allows for the creation of a diverse library of catalysts with tailored properties.[5] These catalysts have shown promise in various stereoselective transformations.[5] Further research in this area will likely focus on expanding the scope of accessible ligand structures and exploring their applications in novel catalytic reactions, including those relevant to drug development and the synthesis of complex organic molecules. The direct C-H functionalization of the quinoxalinone core also presents an attractive and atom-economical approach to further diversify these structures.[2][6][11]
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quinoxalin-2-one Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of quinoxalin-2-one derivatives as potential anticancer agents. The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their activity through various mechanisms, including the inhibition of protein kinases like VEGFR and topoisomerases, and the induction of apoptosis.[3][4][5]
I. Synthetic Methodologies
The synthesis of the quinoxalin-2-one core is versatile, with both classical and modern approaches available to researchers. A common and foundational method involves the condensation of ortho-phenylenediamines with α-keto acids or their derivatives.[3][6]
Protocol 1: Classical Synthesis of 3-Substituted Quinoxalin-2-ones
This protocol outlines a general procedure for the synthesis of quinoxalin-2-one derivatives via the condensation of an o-phenylenediamine (B120857) with an α-keto acid.
Materials:
-
Substituted o-phenylenediamine
-
Appropriate α-keto acid (e.g., pyruvic acid for a 3-methyl substituent)
-
Glacial acetic acid or ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in glacial acetic acid or ethanol.
-
Add the α-keto acid (1.1 equivalents) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash again with water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 3-substituted quinoxalin-2-one derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). For example, the 1H NMR spectra of quinoxalin-2(1H)one derivatives typically show aromatic protons in the range of δ 7.00–8.40 ppm.[7] The FT-IR spectra exhibit characteristic stretching absorption bands for N-H, C=O, and C=N groups.[7]
II. In Vitro Anticancer Activity Evaluation
The following protocols describe standard assays to evaluate the anticancer potential of the synthesized quinoxalin-2-one derivatives.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Synthesized quinoxalin-2-one derivatives
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) and a normal cell line (e.g., WI-38)[6]
-
Doxorubicin (as a positive control)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds and Doxorubicin in DMSO.
-
Prepare serial dilutions of the test compounds and Doxorubicin in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Data Presentation
The cytotoxic activity of newly synthesized quinoxalin-2-one derivatives is typically summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Quinoxalin-2-one Derivatives
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference Drug (IC₅₀ in µM) |
| Derivative A | 15.5 | 12.3 | 22.1 | 46.6 | - | Doxorubicin |
| Derivative B | 8.9 | 5.3 | 2.2 | - | - | Sorafenib (1.27)[8] |
| Derivative C | - | - | - | - | 4.11 | Doxorubicin |
| Derivative D | 5.5 | - | - | - | 2.11 | Doxorubicin |
Note: The data presented here is a hypothetical compilation based on values reported in the literature for various derivatives.[2][5][8] For instance, some derivatives have shown potent activity against HCT-116, HepG-2, and MCF-7 cell lines.[8] Others have demonstrated significant effects on PC-3 prostate cancer cells.[5]
IV. Mechanism of Action Studies
To understand how these compounds exert their anticancer effects, further mechanistic studies are crucial.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compounds induce cell cycle arrest at a specific phase.
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[6]
Protocol 4: Apoptosis Assay using Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[5]
Protocol 5: Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Procedure:
-
Treat cells with the test compound, harvest, and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53).[3][5]
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax and cleaved Caspase-3 would confirm the induction of apoptosis.[5]
V. Visualizations
Synthetic Scheme
Caption: General synthetic route for quinoxalin-2-one derivatives.
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Signaling Pathway
Caption: Simplified signaling pathway for apoptosis induction by quinoxalin-2-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Quinoxalinol Synthesis
Welcome to the technical support center for 2-Quinoxalinol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reactants?
A1: The most prevalent and classic method for synthesizing the quinoxaline (B1680401) scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3][4][5][6] For this compound, also known as quinoxalin-2-one, this typically involves the reaction of o-phenylenediamine (B120857) with a glyoxylic acid derivative or another suitable α-ketoacid.[7]
Q2: My reaction yield is consistently low. What are the most likely general causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. Traditional methods often require high temperatures, which can lead to product degradation.[1][2] Milder, optimized conditions are often superior.
-
Impure Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl reactant can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired product.[2][8][9]
-
Inefficient Catalysis: The choice of catalyst is critical. The reaction may require an acid catalyst to proceed efficiently, and using an inappropriate or inefficient catalyst will result in low conversion.[1][2]
-
Side Product Formation: The formation of significant byproducts is a common cause of low yields. Identifying and mitigating these side reactions is key.[8]
Q3: How can I purify my crude this compound product effectively?
A3: this compound and its derivatives often exhibit poor solubility in many common organic solvents, which can make purification by column chromatography challenging.[9] The most effective and commonly reported method for purification is recrystallization.[9][10] Ethanol (B145695) is a frequently recommended solvent for this purpose.[6][10] For some derivatives, dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating it by acidifying with a dilute acid (e.g., HCl) is an effective strategy.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Significant byproduct formation is observed, complicating purification.
-
Q: My characterization (NMR/MS) shows the presence of a benzimidazole (B57391) derivative. Why is this happening and how can I prevent it?
-
A: Benzimidazole formation is a common side reaction that typically occurs when the o-phenylenediamine reacts with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl starting material.[8]
-
Solutions:
-
Assess Reagent Purity: Before starting the synthesis, verify the purity of your dicarbonyl compound (e.g., glyoxylic acid) using NMR or GC-MS.
-
Purify Reagents: If impurities are detected, purify the reagent. Recrystallization or chromatography are common methods.[8]
-
Inert Atmosphere: Some dicarbonyl compounds can oxidize, generating acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[8][9]
-
-
-
Q: I've detected a quinoxaline N-oxide byproduct. What causes this and how can it be avoided?
-
A: Quinoxaline N-oxides are generally formed through the over-oxidation of the quinoxaline ring.[8]
-
Solutions:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation, especially during prolonged reaction times at elevated temperatures.[8]
-
Avoid Harsh Conditions: Overly harsh reaction conditions or the unintentional presence of an oxidizing agent can promote N-oxide formation.[8]
-
-
-
Q: The reaction seems incomplete, and I suspect a dihydroquinoxaline intermediate is present. How do I drive the reaction to completion?
-
A: The presence of a stable dihydroquinoxaline intermediate indicates that the final aromatization (oxidation) step is incomplete.[8]
-
Solutions:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation is sufficient to oxidize the intermediate to the aromatic quinoxaline product.[8]
-
Solvent Choice: Certain solvents, like DMSO, can act as an oxidant at elevated temperatures and may help facilitate the final oxidation step.[8]
-
-
Problem 2: The reaction is sluggish or does not proceed to completion.
-
Q: My starting materials have electron-withdrawing groups, and the reaction is very slow. How can I improve the reaction rate and yield?
-
A: Strong electron-withdrawing groups on the o-phenylenediamine ring can decrease the nucleophilicity of the amine groups, deactivating the substrate and slowing the reaction.[1][9]
-
Solutions:
-
More Forcing Conditions: Increase the reaction temperature or extend the reaction time.
-
Use a Highly Active Catalyst: Screen different catalysts to find one that is more effective for electron-poor substrates. A variety of catalysts, from simple acids to metal-based systems, have been shown to be effective.[1][2]
-
-
-
Q: I am not using a catalyst. Is one necessary?
-
A: While some syntheses can proceed without a catalyst, the choice of catalyst is crucial for both yield and reaction time.[1] Many modern, high-yield protocols utilize a catalyst to achieve efficient conversion under milder conditions.
-
Solutions:
-
Screen Catalysts: Experiment with different types of catalysts. Options include:
-
Acid Catalysts: Acetic acid or trifluoroacetic acid are common choices.[4][11]
-
Metal Catalysts: Systems based on Copper, Nickel, or Cerium have proven to be highly efficient.[2]
-
Heterogeneous Catalysts: Recyclable catalysts like alumina-supported heteropolyoxometalates can be very effective and simplify product work-up.[6]
-
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols for quinoxaline derivatives, which can serve as a guide for optimizing this compound synthesis.
Table 1: Comparison of Catalysts for Quinoxaline Synthesis Reaction Conditions: o-phenylenediamine (1 mmol), benzil (B1666583) (1 mmol), Toluene (7 mL), 25°C, 2 h.
| Catalyst (100 mg) | Yield (%) | Reference |
| AlCuMoVP | 92 | [6] |
| AlFeMoVP | 80 | [6] |
Table 2: Effect of Solvent on Quinoxaline Synthesis Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), Catalyst, Room Temp.
| Catalyst | Solvent | Time | Yield (%) | Reference |
| Iodine (25 mol%) | DMSO | 12 h | 80-90 | [5] |
| Zn(OTf)₂ (0.2 mmol) | Acetonitrile | 10-15 min | 85-91 | [5] |
| TiO₂-Pr-SO₃H (1 mol%) | Ethanol | 10 min | 95 | [5] |
| None | Water/Glycerol | 4-6 min | 85-91 | [5] |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reactants | Method | Conditions | Time | Yield (%) | Reference |
| o-phenylenediamine, Oxalic Acid | Reflux | Water, conc. HCl | 20 min | 98 | [12] |
| o-phenylenediamine, Oxalic Acid | Microwave | Water (1 mL) | 3 min | ~95% (implied) | [9] |
| Substituted o-phenylenediamines, 1,2-Diketones | Microwave | MgBr₂·OEt₂ | 1-2.5 min | 94 | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound (Illustrative) This protocol is adapted from methods used for similar quinoxalinone structures and offers a rapid, high-yield approach.[9]
-
Reactant Mixture: In an appropriate microwave reaction vessel, thoroughly mix o-phenylenediamine (1.08 g, 10 mmol) and glyoxylic acid monohydrate (0.92 g, 10 mmol).
-
Solvent Addition: Add 2 mL of ethanol or water and mix.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at 100-120 °C for 3-5 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Cooling & Isolation: After irradiation, allow the vessel to cool to room temperature. The product will likely precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol.[10] Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis via Condensation in Acidic Media This method uses conventional heating and is based on classic synthesis procedures.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 20 mL of 10% aqueous acetic acid.
-
Reagent Addition: Slowly add a solution of glyoxylic acid monohydrate (0.92 g, 10 mmol) in 5 mL of water to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Cooling & Precipitation: After the reaction is complete, cool the flask in an ice bath. The product should precipitate out of the solution.
-
Isolation & Purification: Collect the crystals by vacuum filtration, wash with ice-cold water to remove residual acid, and dry. For higher purity, recrystallize the solid from an appropriate solvent like ethanol.[10]
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Quinoxalinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Quinoxalinol. Our goal is to help you improve the purity of your synthesized product through detailed experimental protocols, data-driven insights, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical impurities?
A1: A prevalent and efficient method for synthesizing this compound (which exists in tautomeric equilibrium with 2(1H)-quinoxalinone) is the condensation reaction of o-phenylenediamine (B120857) with an α-ketoacid or its ester, such as glyoxylic acid or ethyl glyoxalate. Another common method involves the reaction of o-phenylenediamine with ethyl chloroacetate (B1199739).[1]
The most common impurities encountered include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the C2-synthon.
-
Dihydro-2-quinoxalinone: An intermediate that may not have fully oxidized to the final aromatic product.[2]
-
Benzimidazole Derivatives: These can form as byproducts, especially if the reaction conditions are not optimized.[3]
-
Polymeric Materials: Dark-colored, insoluble materials can form under harsh reaction conditions.
-
Positional Isomers: If a substituted o-phenylenediamine is used, a mixture of isomers can be obtained.[4]
Q2: My crude this compound is highly colored. How can I decolorize it?
A2: Colored impurities are common in this synthesis. An effective method for decolorization is to treat a hot solution of the crude product with activated charcoal. Add a small amount of activated charcoal to the hot recrystallization solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can adsorb your desired product, leading to lower yields.
Q3: I am having trouble crystallizing my this compound. It either "oils out" or remains in solution. What should I do?
A3: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities. To address this, you can try a lower-boiling point solvent or a solvent mixture. Slow cooling is crucial; allow the solution to cool to room temperature before placing it in an ice bath. If the product remains in solution, it is likely not saturated. You can concentrate the solution by boiling off some of the solvent or by adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then redissolving by adding a few drops of the hot primary solvent before cooling.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[5] By spotting the crude mixture and the fractions from column chromatography or the mother liquor and crystals from recrystallization, you can assess the separation efficiency. Quinoxaline derivatives are typically UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator under a UV lamp.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | The compound is too soluble in the cold recrystallization solvent. Too much solvent was used during dissolution or washing. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Use the minimum amount of hot solvent for dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Preheat the funnel and receiving flask before hot filtration. |
| Product is Not Significantly Purer | The impurities have similar solubility to the product in the chosen solvent. | 1. Try a different recrystallization solvent or a mixed-solvent system. 2. Consider a preliminary purification by column chromatography to remove the closely related impurities. |
| "Oiling Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The crude product is highly impure. The solution is cooling too rapidly. | 1. Select a solvent with a lower boiling point. 2. Purify the crude product by column chromatography before recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | The chosen eluent system is not providing adequate separation. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. 2. Try a different solvent system with different polarity or solvent constituents. 3. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. |
| Streaking of the Compound on the Column/TLC | The compound is interacting too strongly with the acidic silica (B1680970) gel. The column is overloaded. | 1. Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid for acidic compounds. 2. Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of triethylamine. 2. Consider using a different stationary phase, such as neutral alumina. |
Data Presentation
The following table presents illustrative data on the purification of this compound, demonstrating the effectiveness of different purification techniques.
| Purification Stage | Method | Yield (%) | Purity by HPLC (%) | Appearance |
| Crude Product | - | - | 82.5 | Brown Solid |
| After Recrystallization | Single Solvent (Ethanol) | 75 | 98.2 | Off-white Crystalline Solid |
| After Column Chromatography | Silica Gel (Ethyl Acetate/Hexane) | 68 | 99.1 | White Crystalline Solid |
| After Recrystallization of Column-Purified Product | Single Solvent (Ethanol) | 90 (of purified material) | >99.5 | White Needles |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the initial purity of the crude product.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine with ethyl chloroacetate.[1]
Materials:
-
o-Phenylenediamine
-
Ethyl chloroacetate
-
Sodium carbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add sodium carbonate (2 equivalents) to the solution.
-
To this stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product before proceeding with purification.
Purification by Recrystallization from Ethanol
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a 3:1 mixture of hexane/ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment by HPLC
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0295815A2 - Process for production of 2-quinoxalines - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Quinoxaline-2,3-diones
Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields are a frequent challenge in quinoxaline-2,3-dione synthesis and can stem from several factors.[1] Below are the primary causes and corresponding optimization strategies:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine (B120857) or the oxalic acid/diethyl oxalate (B1200264) can lead to side reactions, consuming reactants and lowering the yield.[1][2][3]
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[3]
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the reactants can limit the yield.
-
Solution: Ensure an equimolar (1:1) ratio of o-phenylenediamine and the oxalate source for optimal results.[3]
-
-
Substituent Effects: The presence of strong electron-withdrawing groups on the o-phenylenediamine can decrease the nucleophilicity of the amine groups, leading to slower reactions and lower yields.[2][3]
-
Oxidation of Starting Material: o-phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[3]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
-
Product Loss During Work-up: Quinoxaline-2,3-diones are often poorly soluble, which can lead to physical loss of product during isolation and purification steps like filtration and washing.[1][3]
-
Solution: Carefully optimize the purification procedure. For instance, ensure complete precipitation before filtration by cooling the reaction mixture adequately. Use appropriate, minimally-solubilizing solvents for washing the crude product.[3]
-
Question 2: I am observing a significant side product. What could it be and how can I prevent its formation?
Answer:
Side product formation can significantly reduce your yield. The most common culprits include:
-
Benzimidazole Derivatives: This is a common side product that arises if the o-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid) instead of the desired dicarbonyl compound.[2]
-
Prevention: Ensure the purity of your oxalic acid or diethyl oxalate. Provide adequate heating and reaction time to favor the formation of the thermodynamically stable six-membered quinoxaline (B1680401) ring.[2]
-
-
Products of Oxidation: As mentioned, o-phenylenediamine can oxidize.
-
Prevention: Perform the reaction under an inert atmosphere and use degassed solvents.[3]
-
-
Decomposition of Oxalic Acid: At excessively high temperatures, oxalic acid can decompose.[3]
-
Prevention: Employ milder reaction conditions. Alternative methods like solvent-free grinding at room temperature can minimize decomposition.[3]
-
Question 3: How can I speed up the reaction? Conventional heating is taking too long.
Answer:
Long reaction times are a known drawback of some conventional heating methods.[1] To accelerate the synthesis, consider these highly effective alternative approaches:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields.[1][4]
-
Solvent-Free Grinding: Grinding the solid reactants together in a mortar and pestle at room temperature is an efficient, environmentally friendly method that can produce high yields in as little as 5-10 minutes.[1][3]
-
Catalysis: The use of catalysts, such as iodine or cerium ammonium (B1175870) nitrate, can significantly accelerate the reaction rate, often under milder temperature conditions.[1]
Question 4: The purification of my quinoxaline-2,3-dione is difficult. What are the most effective purification strategies?
Answer:
Purification can be challenging due to the characteristic poor solubility of these compounds in many common organic solvents.[1][3]
-
Recrystallization: This is the most common and effective purification method.[2]
-
Strategy 1: For many derivatives, recrystallization from ethanol (B145695), water, or a water/ethanol mixture is sufficient.[2]
-
Strategy 2: For products with very poor solubility, a highly effective method is to dissolve the crude product in a hot 5% aqueous NaOH solution, filter to remove insoluble impurities, and then re-precipitate the purified product by acidifying the filtrate with dilute HCl.[1][3]
-
-
Washing: Due to the high insolubility of the desired product, thorough washing of the filtered crude solid can be very effective.
-
Column Chromatography: This method should generally be avoided. Quinoxaline-2,3-diones can be unstable on silica (B1680970) gel, potentially leading to decomposition and poor recovery.[3]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method has a significant impact on reaction time and yield. The following table summarizes quantitative data for the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and an oxalate source using different protocols.
| Method | Reactants | Conditions | Time | Yield | Reference(s) |
| Conventional Heating | o-phenylenediamine, Oxalic Acid, aq. HCl | Reflux | 20 min | 98% (unspecified purity) | [6] |
| Conventional Heating | o-phenylenediamine, Oxalic Acid | Oil Bath | 1.5 hours | High (unspecified) | [2][7] |
| Microwave-Assisted | o-phenylenediamine, Oxalic Acid, Water | 400 W Irradiation | 3 min | High (unspecified) | [1][4] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic Acid | Room Temp. Grinding | 5-10 min | High (unspecified) | [3] |
| Reduced Pressure | 1,2-Phenylenediamine, Diethyl Oxalate | 80 °C, ~20 mbar | Overnight | High (unspecified) | [2][5] |
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of quinoxaline-2,3-diones.
Protocol 1: Synthesis via Conventional Heating in Acidic Water [1][6]
-
In a round-bottom flask, heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water.
-
To the hot solution, add 4.5 mL of concentrated hydrochloric acid.
-
Slowly and carefully add o-phenylenediamine (22 g, 0.204 mol) to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice to induce precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain 1,4-dihydroquinoxaline-2,3-dione as white crystals.
Protocol 2: Microwave-Assisted Synthesis [1][4]
-
In an open microwave-safe beaker, place a powdered mixture of oxalic acid dihydrate (1.26 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol).
-
Add 1 mL of water and mix the paste thoroughly with a glass rod.
-
Irradiate the mixture in a microwave system at 400 W for 3 minutes.[4]
-
Add 100 mL of water to the vessel and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand and cool to room temperature, during which the product will crystallize.
-
Filter the precipitated product, wash with water, and dry.
-
For further purification, the product can be recrystallized from a 5% NaOH/dilute HCl system.[1]
Protocol 3: Solvent-Free Grinding [2][3]
-
In a mortar, place o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture turns into a melt or paste.
-
Continue to grind the mixture occasionally for 5-10 minutes to ensure the reaction goes to completion.
-
The resulting solid can be purified by recrystallization from water or a water/ethanol mixture.[2]
Protocol 4: Synthesis using Diethyl Oxalate under Reduced Pressure [2][5]
-
In a round-bottom flask, dissolve 1,2-phenylenediamine (0.27 mol, 29.2 g) in diethyl oxalate (100 mL).
-
Attach the flask to a rotary evaporator.
-
Heat the mixture in an oil bath at 80 °C under reduced pressure (approx. 20 mbar) overnight with stirring. A solid precipitate of the product will form.
-
Filter the solid product and wash it several times with diethyl ether to remove excess diethyl oxalate.
-
Dry the purified product under vacuum. This method often yields a product that requires no further purification.[5]
Visualizations
Reaction Mechanism
Experimental Workflow
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. mdpi.org [mdpi.org]
- 6. arcjournals.org [arcjournals.org]
- 7. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quinoxaline (B1680401) synthesis, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a quinoxaline synthesis reaction?
A1: The solvent is a critical component that influences multiple aspects of the reaction. Its primary roles are to dissolve the reactants (aryl 1,2-diamines and 1,2-dicarbonyl compounds) to facilitate their interaction, and to influence the reaction's pathway and rate. The choice of solvent can significantly impact the final product yield and the required reaction time.[1]
Q2: How does the polarity of a solvent affect the reaction rate and yield?
A2: Solvent polarity can dramatically alter the reaction kinetics by stabilizing or destabilizing the transition state. For reactions that proceed through polar intermediates, a polar solvent can lower the activation energy, thereby increasing the reaction rate.[1] Quinoxaline synthesis has been successfully performed in a wide range of solvents with varying polarities, including ethanol (B145695), methanol, toluene, water, and DMSO, indicating that the optimal polarity is specific to the reactants and catalyst used.[1]
Q3: Are there "green" or environmentally friendly solvent options for quinoxaline synthesis?
A3: Yes, there is a strong trend towards adopting greener solvents. Water and ethanol are the most common and effective environmentally benign solvents for quinoxaline synthesis.[1] Methods using water or ethanol/water mixtures have been reported to produce moderate to excellent yields, aligning with the principles of green chemistry.[1][2]
Q4: Can quinoxaline synthesis be performed without a solvent?
A4: Yes, solvent-free, or "neat," reaction conditions are a viable and environmentally advantageous option for quinoxaline synthesis.[1][3] These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide the necessary energy.[1][3]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: I am consistently getting a low yield of my desired quinoxaline product. How can I troubleshoot this based on my solvent choice?
A: Low yield is a common problem that can often be traced back to the solvent. Here are several troubleshooting steps:
-
Perform a Solvent Screening: The ideal solvent is highly dependent on your specific substrates and catalyst. It is recommended to run small-scale parallel reactions using a range of solvents with different polarities (e.g., Toluene, Ethanol, DMF, DMSO, Acetonitrile, Water, or an Ethanol/Water mixture) to identify the optimal choice for your system.[1]
-
Check Reactant Solubility: Ensure that your starting materials are adequately soluble in the chosen solvent at the reaction temperature. If solubility is poor, the reaction will be slow and incomplete. Consider switching to a different solvent or using a co-solvent system to improve solubility.[1]
-
Verify Solvent Purity: Impurities in the solvent, particularly water, can interfere with the reaction or promote the formation of side products. For moisture-sensitive reactions, always use dry, anhydrous solvents and ensure glassware is thoroughly dried.[1]
Problem 2: Slow Reaction Rate
Q: My reaction is proceeding very slowly, requiring long reaction times. How can the solvent help increase the rate?
A: A slow reaction rate can often be accelerated by optimizing the solvent and temperature:
-
Match Solvent to Mechanism: The nature of the solvent can significantly impact kinetics. Polar aprotic solvents like DMF or DMSO can accelerate reactions that involve anionic nucleophiles.[1] In contrast, protic solvents such as ethanol can be beneficial for reactions that are aided by hydrogen bonding.[1]
-
Increase Reaction Temperature: Generally, a higher temperature will increase the reaction rate. The boiling point of your chosen solvent sets the upper limit for the temperature at atmospheric pressure. If a higher temperature is needed, consider switching to a high-boiling point solvent (e.g., DMF, PEG-400) or performing the reaction in a sealed vessel.[1][4]
Problem 3: Formation of Side Products
Q: My final product is contaminated with significant amounts of side products. Could the solvent be the cause?
A: The solvent can influence the chemoselectivity of the reaction, and an improper choice can lead to undesired byproducts.
-
Benzimidazole (B57391) Formation: A common byproduct is a benzimidazole derivative, which can form if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[5] While primarily an issue of reactant purity, the solvent can play a role in the rates of competing reactions.
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to N-oxide byproducts. This is more likely to occur at elevated temperatures in the presence of air (oxygen).[5] Some solvents, like DMSO, can act as an oxidant at high temperatures, potentially contributing to this issue.[5] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent this.
-
Incomplete Oxidation: The initial condensation often forms a dihydroquinoxaline intermediate, which must be oxidized to the final aromatic quinoxaline. Often, exposure to air is sufficient.[5] If you are isolating the dihydro- intermediate, your solvent choice may not be facilitating the final oxidation step.
Data Presentation: Solvent Effects on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of solvent choice on quinoxaline reaction yield and time.
Table 1: Effect of Various Solvents on the Synthesis of 2,3-Diphenylquinoxaline (Reaction: o-Phenylenediamine (1 mmol) + Benzil (1 mmol) at Room Temperature)
| Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenol (B47542) (20 mol%) | H₂O | 180 min | 76 | [2] |
| Phenol (20 mol%) | EtOH:H₂O (1:1) | 80 min | 85 | [2] |
| Phenol (20 mol%) | EtOH:H₂O (7:3) | 60 min | 98 | [2] |
| CSA (20 mol%) | Methanol | 2 h | 50 | [6] |
| CSA (20 mol%) | Acetonitrile | 2 h | 65 | [6] |
| CSA (20 mol%) | Ethanol/Water | 2 h | 85 | [6] |
| CSA (20 mol%) | Ethanol | 2 h | 98 | [6] |
| Bentonite Clay K-10 | Ethanol | 20 min | 95 | [7][8] |
| TiO₂-Pr-SO₃H | Ethanol | 10 min | 95 | [8][9] |
| AlCuMoVP | Toluene | 120 min | 92 | [3][10] |
Table 2: Solvent Screening for 2,3-Diketoquinoxaline Synthesis under Microwave Conditions
| Solvent | Time | Yield (%) | Reference |
| 1,4-Dioxane | 3.5 min | 88 | [11][12] |
| Ethanol | 4.0 min | 85 | [11][12] |
| Dimethyl Formamide (DMF) | 4.5 min | 82 | [11][12] |
| Acetonitrile | 5.0 min | 78 | [11][12] |
| Water | 6.0 min | 62 | [11][12] |
Experimental Protocols
General Protocol for Quinoxaline Synthesis
The most common method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[13]
-
Reactant Setup: In a round-bottom flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the selected solvent (e.g., 5-10 mL of ethanol).
-
Catalyst Addition: Add the chosen catalyst (if any) to the mixture. Catalysts can range from acids (e.g., acetic acid) to various metal salts or solid-supported catalysts.[13]
-
Reaction: Stir the mixture at the desired temperature (room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the workup procedure will vary.
-
Purification: The crude product can be purified by recrystallization (commonly from ethanol) or by column chromatography on silica (B1680970) gel to yield the pure quinoxaline derivative.[1]
Example Protocol: Phenol-Catalyzed Synthesis in Ethanol/Water
This protocol is adapted from a highly efficient and green procedure.[2]
-
A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (7:3, 10 mL) is prepared in a flask.
-
A catalytic amount of phenol (20 mol%, ~0.01 g) is added to the solution.
-
The mixture is stirred at room temperature. The reaction is monitored by TLC (eluent: n-hexane-ethylacetate 20:1).
-
After the reaction is complete (typically within 60 minutes), 20 mL of water is added to the mixture.
-
The mixture is allowed to stand at room temperature for 30 minutes, during which time crystals of the pure product form.
-
The crystals are collected by filtration, washed with water, and dried. For further purification, the product can be recrystallized from hot ethanol.[2]
Visualizations
Troubleshooting Workflow for Low Quinoxaline Yield
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
General Quinoxaline Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrar.org [ijrar.org]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. omicsonline.org [omicsonline.org]
- 12. omicsonline.org [omicsonline.org]
- 13. benchchem.com [benchchem.com]
Catalyst Selection for Efficient Quinoxaline Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following resources are designed to address common challenges and streamline your experimental workflow for efficient catalyst selection and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline (B1680401) core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] This method is widely used due to its simplicity and the ready availability of the starting materials.[1]
Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?
Traditional synthesis protocols often face several challenges, including:
-
Low yields: The reaction may not proceed to completion.[1][3]
-
Long reaction times: Many classical procedures require prolonged heating or refluxing, sometimes for 2–12 hours.[1][4]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][5][6]
-
Formation of side products: Undesired side reactions can complicate the purification process.[1]
-
Use of toxic solvents: Many protocols employ hazardous organic solvents.[1]
Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?
Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for both yield and reaction time.[1][7] Consider screening different types of catalysts, such as:
-
Homogeneous Catalysts: These include simple organic molecules like phenol (B47542) or metal salts such as copper and nickel complexes.[4][8] They are often highly active but can be difficult to separate from the reaction mixture.
-
Heterogeneous Catalysts: These are typically solid-supported catalysts that are easily recoverable and recyclable, making the process more environmentally friendly and cost-effective.[7][9] Examples include alumina-supported heteropolyoxometalates and natural phosphates.[3][9]
-
Green Catalysts: Environmentally friendly options like bentonite (B74815) clay K-10 or TiO2-Pr-SO3H can provide excellent yields under mild conditions.[3][10]
Q4: When should I choose a heterogeneous catalyst over a homogeneous one?
Choose a heterogeneous catalyst when:
-
Catalyst recovery and reuse are important: Heterogeneous catalysts can be easily separated by filtration, which is advantageous for cost-effectiveness and reducing metal contamination in the final product.[3]
-
Simplified product purification is desired: By removing the catalyst mechanically, downstream purification steps are often simplified.
-
Green chemistry principles are a priority: The reusability of the catalyst aligns with the goals of sustainable chemistry.[11]
Choose a homogeneous catalyst when:
-
High activity at low catalyst loading is required: Homogeneous catalysts often exhibit higher turnover frequencies.
-
Reaction conditions are mild: Many modern homogeneous catalysts are effective at room temperature.[4]
-
The substrate is sensitive to solid surfaces: In some cases, solid supports can lead to side reactions or adsorption of the product.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of the Desired Quinoxaline Product
| Potential Cause | Troubleshooting Solution |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Many modern catalysts work efficiently at room temperature.[10] Experiment with greener solvents like ethanol-water mixtures or even solvent-free conditions.[4][10] |
| Inefficient Catalyst | Screen a variety of catalysts. The choice of catalyst can be highly substrate-dependent. Consider both homogeneous (e.g., Phenol, CuI, NiBr2) and heterogeneous (e.g., Alumina-supported catalysts, Natural Phosphate) options.[3][7] |
| Catalyst Deactivation | Ensure anhydrous conditions if using a moisture-sensitive catalyst. For heterogeneous catalysts, check for leaching or changes in morphology after the first cycle.[1] |
| Purity of Starting Materials | Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl compounds. Impurities can lead to unwanted side reactions.[10] |
| Atmosphere Sensitivity | Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
Problem 2: Long Reaction Times
| Potential Cause | Troubleshooting Solution |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a more active catalyst. Refer to the catalyst comparison tables below. |
| Low Reaction Temperature | While many modern methods work at room temperature, some less reactive substrates may require gentle heating. |
| Inefficient Mixing | Ensure adequate stirring, especially for heterogeneous reactions, to maximize contact between reactants and the catalyst surface. |
| Traditional Method | Consider alternative energy sources such as microwave irradiation, which has been shown to dramatically reduce reaction times.[10] |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Solution |
| Harsh Reaction Conditions | Employ milder reaction conditions. The use of catalysts that are effective at room temperature can significantly reduce undesirable side reactions.[5] |
| Over-oxidation | If Quinoxaline N-oxides are observed, avoid harsh oxidizing agents and consider running the reaction under an inert atmosphere, especially at elevated temperatures. |
| Incomplete Reaction | The presence of a dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete. Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation. Some transition metal catalysts can also promote this final step. |
| Acid-catalyzed Side Reactions | Minimize the acidity of the reaction medium or consider using a non-acidic or solid acid catalyst. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for various catalysts used in the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583), unless otherwise specified.
Table 1: Homogeneous Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) |
| Phenol | 20 | Ethanol (B145695):Water (7:3) | Room Temp. | 10-30 min | 94-98 |
| CuSO₄·5H₂O | Not Specified | Ethanol | Room Temp. | 14 min | 90 |
| CrCl₂·6H₂O | Not Specified | Ethanol | Room Temp. | Not Specified | High |
| PbBr₂ | Not Specified | Ethanol | Room Temp. | Not Specified | High |
| CuI | Not Specified | DMSO | 80 °C | 20 h | Good |
| NiBr₂/1,10-phenanthroline | Not Specified | Not Specified | Not Specified | Not Specified | Good |
| Pyridine | 10 | THF | Room Temp. | 2 h | Excellent |
Table 2: Heterogeneous Catalysts
| Catalyst | Catalyst Amount | Solvent | Temperature | Time | Yield (%) |
| Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) | 100 mg | Toluene | Room Temp. | 120 min | 92 |
| Copper-Alumina (Cu-Al-2) | 10 wt% | Chlorobenzene (B131634) | 70 °C | 10 h | 95 |
| Natural Phosphate (NP) | Not Specified | Methanol | Room Temp. | 1-45 min | 92-99 |
| TiO₂-Pr-SO₃H | 10 mg | Ethanol | Room Temp. | 10 min | 95 |
| Bentonite Clay K-10 | Not Specified | Ethanol | Room Temp. | Not Specified | High |
| Manganese oxide supported on alumina | Not Specified | Not Specified | Not Specified | Not Specified | Good |
| Green CuO Nanoparticles | 0.2 mol% | Water | 40 °C | 30 min | 85 |
Experimental Protocols
Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature
This protocol utilizes a mild and inexpensive organocatalyst for a green and efficient synthesis.[4]
-
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic o-diamine and the 1,2-dicarbonyl compound in 10 mL of an ethanol:water (7:3) mixture.
-
Add phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration and wash with cold water.
-
Dry the product. For further purification, recrystallization from hot ethanol can be performed.
-
Protocol 2: Alumina-Supported Heteropolyoxometalate Catalyzed Synthesis
This method employs a recyclable heterogeneous catalyst for a clean reaction at room temperature.[9]
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (7 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add 7 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 120 minutes.
-
Monitor the reaction progress with TLC.
-
After completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.
-
Protocol 3: Copper-Alumina Catalyzed Synthesis from Terminal Alkynes
This protocol describes an oxidative coupling approach using a heterogeneous copper catalyst.[1]
-
Materials:
-
o-Phenylenediamine (OPD) (1 mmol)
-
Terminal alkyne (2.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.2 mmol)
-
Copper-Alumina (Cu-Al) catalyst (10 wt%)
-
Chlorobenzene (5 mL)
-
-
Procedure:
-
In a Schlenk tube, charge OPD (1 mmol), terminal alkyne (2.2 mmol), K₂CO₃ (2.2 mmol), DMAP (2.2 mmol), and 10 wt% of the Cu-Al catalyst.
-
Add chlorobenzene (5 mL) as the solvent.
-
Stir the resulting solution at 70 °C for 10 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the mixture and extract with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to get the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Mandatory Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Quinoxalinol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Quinoxalinol derivatives during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives often stems from their molecular structure. The quinoxaline (B1680401) core is a rigid, aromatic, and planar system, which can lead to strong intermolecular π-π stacking interactions in the solid crystal lattice.[1] Overcoming these strong forces during dissolution requires a significant amount of energy, resulting in low solubility in aqueous media. Furthermore, substituents added to the quinoxaline scaffold to enhance biological activity can increase the molecule's lipophilicity, further reducing its affinity for water.
Q2: What are the primary strategies to improve the solubility of this compound derivatives?
A2: Several strategies can be employed to enhance the solubility of these compounds, which can be broadly categorized into three main approaches:
-
Chemical Modifications: This involves altering the chemical structure of the this compound derivative itself to introduce more hydrophilic properties. Common methods include salt formation by introducing ionizable groups or creating more soluble prodrugs.
-
Formulation Technologies: These techniques focus on combining the this compound derivative with solubility-enhancing excipients. Key examples include the use of co-solvents, complexation with cyclodextrins, and the preparation of nanosuspensions.
-
Physical Modifications: This approach aims to modify the physical properties of the solid drug substance, primarily through particle size reduction techniques like micronization and nanomilling.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of my aqueous buffer during an in vitro assay.
-
Troubleshooting Steps:
-
pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the buffer can significantly improve its solubility. For basic derivatives, lowering the pH will generally increase solubility, while for acidic derivatives, a higher pH is often beneficial.
-
Co-solvent System: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequently, dilute this stock solution into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 1%) to avoid impacting the biological assay.
-
Cyclodextrin Complexation: For highly lipophilic or non-ionizable derivatives, forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively increase aqueous solubility.
-
Issue 2: The poor oral bioavailability of my this compound derivative in vivo is limiting its therapeutic potential.
-
Troubleshooting Steps:
-
Nanosuspension Formulation: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and, consequently, bioavailability. This can be achieved through methods like high-pressure homogenization or media milling.
-
Prodrug Synthesis: If your compound possesses a suitable functional group, consider synthesizing a more water-soluble prodrug. The prodrug is designed to be cleaved in vivo to release the active parent molecule.
-
Salt Formation: For derivatives with acidic or basic moieties, forming a salt can substantially improve aqueous solubility and dissolution rate, leading to better oral absorption.
-
Data Presentation
The following table summarizes the mole fraction solubility of a representative quinoxaline derivative, 6-chloro-2,3-diphenylquinoxaline, in various organic solvents at different temperatures. This data can serve as a reference for predicting solubility trends for other substituted quinoxalines.
| Temperature (K) | 2-Propanol (x 10^4) | 1-Butanol (x 10^4) | 2-Butanol (x 10^4) | Isobutanol (x 10^4) |
| 298.15 | 1.35 | 1.62 | 1.25 | 1.10 |
| 303.15 | 1.65 | 1.95 | 1.52 | 1.35 |
| 308.15 | 2.02 | 2.35 | 1.85 | 1.65 |
| 313.15 | 2.45 | 2.85 | 2.25 | 2.00 |
| 318.15 | 3.00 | 3.45 | 2.75 | 2.45 |
| 323.15 | 3.65 | 4.20 | 3.35 | 3.00 |
Data adapted from a study on a representative quinoxaline derivative and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound derivative
-
Purified water (or relevant aqueous buffer)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the this compound derivative to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent if necessary and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing an inclusion complex to enhance aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve the this compound derivative in a minimal amount of ethanol.
-
In a separate flask, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of the derivative to HP-β-CD) of HP-β-CD in deionized water with stirring.
-
Slowly add the ethanolic solution of the derivative to the aqueous HP-β-CD solution while stirring continuously.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a clear aqueous solution remains.
-
Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
Visualizations
Certain quinoxaline derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways.
References
minimizing side product formation in quinoxaline reactions
Welcome to the technical support center for quinoxaline (B1680401) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoxaline reactions, with a focus on minimizing side product formation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during quinoxaline synthesis and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Quinoxaline | - Incomplete reaction.- Suboptimal reaction conditions (temperature, time, solvent).- Inefficient catalyst.- Presence of significant byproducts. | - Monitor the reaction by TLC to determine the optimal reaction time.- Screen different solvents and temperatures. Greener protocols using ethanol (B145695) or even water have shown high efficiency.[1]- Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[1]- Identify the major byproduct and implement the targeted troubleshooting steps outlined in the FAQs. |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or product.- Complex side reactions. | - Lower the reaction temperature.- Shorten the reaction time.- Ensure the purity of starting materials.- Consider a milder catalyst. |
| Difficulty in Product Purification | - Byproducts with similar polarity to the desired quinoxaline. | - For benzimidazole (B57391) impurities, consider column chromatography with a carefully selected solvent system.- For dihydroquinoxaline impurities, consider gentle oxidation of the crude product mixture.- Recrystallization is often an effective method for purifying quinoxaline-2,3-diones.[2] |
| Formation of a Greenish/Dark Reaction Mixture | - Oxidation of o-phenylenediamine (B120857) starting material. | - Use high-purity o-phenylenediamine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]- Degas the solvent before use.[2] |
Frequently Asked Questions (FAQs)
Side Product Identification and Mitigation
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can happen if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[1]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
Q2: I've isolated my quinoxaline product, but I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?
A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[1]
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[1]
Q3: My reaction seems to stall, and I'm isolating a dihydroquinoxaline intermediate. How can I promote the final oxidation to the aromatic quinoxaline?
A3: The formation of a dihydroquinoxaline is a common intermediate step. The final aromatization may be slow under certain conditions.
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[1]
-
Catalyst Choice: Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[1]
-
Solvent Considerations: The choice of solvent can play a role. For example, DMSO can sometimes act as an oxidant at elevated temperatures.[1][3]
Regioselectivity in Unsymmetrical Quinoxaline Synthesis
Q4: I am using an unsymmetrically substituted o-phenylenediamine or 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A4: Achieving high regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted quinoxalines. The outcome is influenced by electronic and steric effects of the substituents on both starting materials.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst and ligands can significantly influence regioselectivity, especially in metal-catalyzed reactions. For instance, in palladium-catalyzed C-H arylations, bulky ligands can be used to control the position of functionalization.[4]
-
Reaction Conditions Optimization: Systematically screen reaction parameters such as temperature, solvent, and reaction time. Milder conditions often favor the thermodynamically more stable product.
-
Consider Alternative Synthetic Routes: Some modern synthetic methods offer excellent regioselectivity. For example, certain metal-free protocols for the C7-nitration of quinoxalin-2(1H)-ones have been reported to be highly selective.[4] Other approaches, such as those involving POCl₃-mediated heteroannulation of α-nitroketene N,S-anilinoacetals, can provide high regiocontrol.[5]
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline (B159395) using a Heterogeneous Catalyst
This protocol describes a general method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
-
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[1]
-
-
Procedure:
-
To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield white needles.[6]
-
Protocol 2: Purification of Quinoxaline from Benzimidazole Impurity via Column Chromatography
This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.
-
Materials:
-
Crude quinoxaline product containing benzimidazole impurity.
-
Silica (B1680970) gel (for column chromatography).
-
A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.
Caption: Reaction pathways in quinoxaline synthesis, highlighting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Quinoxalinol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Quinoxalinol using recrystallization techniques. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, data on solvent selection, detailed experimental protocols, and a visual workflow to guide your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on the solubility profiles of structurally similar quinoxaline (B1680401) derivatives, methanol (B129727) and ethanol (B145695) are recommended as primary solvents for the recrystallization of this compound.[1][2] this compound is generally soluble in hot methanol and ethanol and less soluble at colder temperatures, which are ideal characteristics for a recrystallization solvent.[1][2] For instances where a single solvent does not provide optimal results, a two-solvent system, such as methanol/water, can be effective.[2] In this system, this compound is dissolved in a minimal amount of hot methanol (the "good" solvent) and then a "poor" solvent in which it is insoluble, like water, is added dropwise to induce crystallization upon cooling.[2] A thorough solvent screening is always advised to determine the best solvent or solvent system for your specific sample.[2]
Q2: How do I perform a solvent screen to find the best recrystallization solvent?
A2: To conduct a solvent screen, place a small quantity of your crude this compound into several test tubes.[2] To each tube, add a different potential solvent at room temperature. A promising solvent will not dissolve the compound at this stage. Subsequently, heat the test tubes. An ideal solvent will completely dissolve the this compound at its boiling point. Finally, allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a large quantity of pure-looking crystals is the most suitable for your recrystallization.[2]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as o-phenylenediamine (B120857) and glyoxylic acid derivatives, as well as byproducts from side reactions and colored decomposition products.[2] The specific impurities will largely depend on the synthetic route used to prepare the this compound.
Q4: Can activated charcoal be used to decolorize a solution of this compound?
A4: Yes, if your hot, dissolved solution of this compound is colored due to impurities, a small amount of activated charcoal can be added to adsorb these colored compounds.[3] After adding the charcoal, the solution should be heated for a few minutes and then subjected to hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent, even at low temperatures. | Evaporate some of the solvent to concentrate the solution and try to induce crystallization again.[3] If crystals still do not form, consider adding a "non-solvent" or "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes turbid, then reheat until clear and cool slowly.[3] Scratching the inner surface of the flask with a glass rod at the solution-air interface can also help induce nucleation and crystal growth.[3] |
| Product "Oils Out" Instead of Crystallizing | The melting point of the this compound is lower than the boiling point of the solvent. The cooling process is too rapid. The presence of significant impurities is depressing the melting point. | Use a solvent with a lower boiling point or a solvent mixture.[4] Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If impurities are suspected to be the cause, a preliminary purification step, such as column chromatography, may be necessary.[4] |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Crystals were washed with an excessive amount of cold solvent. | Ensure the minimum amount of hot solvent is used to dissolve the crude product.[2] Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] Use a minimal amount of ice-cold solvent to wash the filtered crystals.[1] |
| Crystals are Colored or Appear Impure | Colored impurities were not effectively removed. The cooling was too rapid, leading to the trapping of impurities within the crystal lattice. | Treat the hot solution with activated charcoal before filtration to remove colored impurities.[2] Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary to improve purity. |
Data Presentation
Qualitative Solubility of this compound Analogs
Since precise quantitative solubility data for this compound is not widely available in public literature, the following table provides a qualitative summary of solvents that have been successfully used for the recrystallization of similar quinoxaline derivatives. This information can serve as a valuable starting point for solvent selection. It is highly recommended that researchers perform their own solvent screening to determine the optimal conditions for their specific sample.
| Solvent Class | Specific Solvents | Predicted Applicability for this compound Recrystallization |
| Protic Solvents | Ethanol, Methanol | High - Frequently used for recrystallization of quinoxaline derivatives.[1][2] |
| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | Potentially suitable, but may lead to high solubility even at low temperatures. |
| Halogenated Solvents | Dichloromethane, Chloroform | May be suitable, often used in purification processes for quinoxalines. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely to have moderate solubility. |
| Solvent Mixtures | Methanol/Water, Ethanol/Water | High - Very effective for compounds with moderate polarity.[2] |
Experimental Protocols
Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol or ethanol) to just cover the solid.[1]
-
Heating: Gently heat the mixture on a hot plate or in a heating mantle while continuously stirring with a glass rod. Continue to add small portions of the hot solvent until the solid completely dissolves.[1] It is crucial to use the minimum amount of hot solvent necessary to ensure maximum recovery.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[1]
Two-Solvent Recrystallization of this compound (e.g., Methanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot methanol.[2]
-
Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.[2]
-
Clarification: Add a few drops of hot methanol until the cloudiness just disappears.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[2]
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing if necessary.
Experimental Workflow
References
Technical Support Center: Industrial Synthesis of 2-Quinoxalinol
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2-Quinoxalinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent industrial method is the condensation reaction between o-phenylenediamine (B120857) and glyoxylic acid.[1][2] This method is favored for its use of readily available starting materials and high potential yields. The reaction is typically carried out in a solvent such as methanol (B129727) at low temperatures to control its exothermic nature.[1][2]
Q2: What are the critical process parameters to control during the scale-up of the o-phenylenediamine and glyoxylic acid condensation?
A2: Temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (typically between -6°C and 0°C) is crucial to prevent side reactions and ensure high purity of the product.[1] The rate of addition of o-phenylenediamine to the glyoxylic acid solution must also be carefully controlled to manage the heat generated.[2] At low temperatures, the viscosity of the reaction mixture can be high, so efficient stirring is necessary to ensure homogeneity.[1]
Q3: My final product is off-color (e.g., grayish-white or yellow). How can I obtain a high-purity white crystalline product?
A3: Colored impurities are a common issue in this synthesis. A refining process is necessary to decolorize the crude product. This typically involves heating and refluxing the crude this compound in a mixed solvent system (e.g., N,N-dimethylformamide and methanol) in the presence of a reducing agent like sodium hypophosphite or potassium borohydride.[1] This process dissolves impurities and allows for the crystallization of the pure white product upon cooling.[1]
Q4: Are there alternative synthesis routes for this compound on an industrial scale?
A4: Yes, another established method is the selective reduction of this compound-4-oxides.[3] This process often employs hydrogen as a reducing agent in the presence of a catalyst such as platinum, rhodium, ruthenium, or nickel.[3] This route can be particularly useful for producing halogenated this compound derivatives, where avoiding excessive hydrogenation is critical to prevent the loss of the halogen substituent.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | - Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after the complete addition of o-phenylenediamine).[2]- Maintain the reaction temperature within the optimal range (-6°C to 0°C); temperatures that are too low may slow the reaction rate, while higher temperatures can lead to side products.[1][2] |
| Loss During Work-up: Product loss during filtration or washing steps. | - Ensure the product has fully precipitated before filtration by cooling the reaction mixture thoroughly.- Wash the filter cake with a minimal amount of cold solvent (e.g., methanol) to remove impurities without dissolving a significant amount of the product.[1] | |
| Poor Product Purity (Low Assay) | Side Product Formation: Reaction temperature was too high, leading to the formation of impurities. | - Strictly control the reaction temperature, ensuring it does not exceed the recommended upper limit (e.g., 0°C).[1]- Add the o-phenylenediamine to the glyoxylic acid solution gradually to better manage the exothermic reaction.[2] |
| Contaminated Starting Materials: Impurities in the o-phenylenediamine or glyoxylic acid. | - Use high-purity starting materials. Verify the purity of reagents before use.- Industrial glyoxylic acid may contain impurities like glyoxal (B1671930) and oxalic acid, which can be managed through proper purification of the final product.[1] | |
| Formation of a Viscous, Difficult-to-Stir Slurry | High Concentration of Reactants at Low Temperature: The reaction mixture can become very thick. | - Ensure the reactor is equipped with a powerful and efficient stirring mechanism capable of handling viscous slurries.[1] - Maintain adequate solvent levels to keep the mixture stirrable. |
| Product is a Fine Powder, Difficult to Filter | Rapid Precipitation: The product may crash out of the solution too quickly, forming fine particles. | - The refining step of dissolving the crude product in a hot solvent mixture and allowing it to recrystallize slowly upon cooling will yield larger, more easily filterable crystals.[1] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| o-Phenylenediamine | 55.2 g (98% purity) | 0.98 kg | [2] |
| Glyoxylic Acid | 97.2 g (40% solution) | 1.53 kg (50% solution) | [2] |
| Solvent (Methanol) | 250 mL | 5.9 L (80% aq. solution) | [2] |
| Reaction Temperature | 0°C to -4°C | -2°C to 2°C | [2] |
| Reaction Time | 2 hours addition, 2 hours stir | 2 hours addition, 30 min stir | [2] |
| Yield | 66.5 g | 1.309 kg | [2] |
| Purity | Not specified | 99.5% | [2] |
| Molar Yield | ~89.8% | 99.0% | [2] |
Table 2: Industrial Refining Process for this compound
| Parameter | Value | Reference |
| Crude Product Input | 137.1 g (98.5% purity) | [1] |
| Refining Solvent | N,N-dimethylformamide & Methanol | [1] |
| Reducing Agent | Sodium Hypophosphite | [1] |
| Reflux Time | 1-4 hours | [1] |
| Refined Product Yield | 97.5% (of the refining step) | [1] |
| Final Purity (by LC) | 99.5% | [1] |
| Final Melting Point | 270-272°C | [1] |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of High-Purity this compound
This protocol is adapted from an industrial synthesis method.[1][2]
Materials:
-
o-Phenylenediamine (99.0% purity)
-
Industrial Glyoxylic Acid (40-50% aqueous solution)
-
Methanol
-
Dry Ice
-
N,N-dimethylformamide (DMF)
-
Sodium Hypophosphite
-
Activated Carbon
Equipment:
-
Large, jacketed glass reactor with a powerful mechanical stirrer and temperature control unit.
-
Filtration apparatus (e.g., filter press or large Buchner funnel).
-
Vacuum drying oven.
-
Reflux condenser.
Procedure:
Step 1: Synthesis of Crude this compound
-
Charge the reactor with industrial methanol and the 40-50% glyoxylic acid solution.
-
Cool the reactor jacket using a chiller to bring the internal temperature of the solution to between -6°C and 0°C.
-
Pre-cool the o-phenylenediamine with dry ice.
-
While maintaining vigorous stirring, begin the batch-wise addition of the pre-cooled o-phenylenediamine to the reactor.
-
Carefully monitor the internal temperature and control the addition rate to ensure the temperature does not rise above 0°C.
-
After the addition is complete, continue to stir the mixture at -6°C to 0°C for at least 30 minutes to 2 hours to ensure the reaction goes to completion. A precipitate of this compound will form.
-
Filter the resulting slurry.
-
Wash the filter cake with cold methanol to remove residual starting materials and impurities.
-
Dry the crude product in a vacuum oven at approximately 70°C.
Step 2: Purification of this compound
-
In a separate reactor equipped with a reflux condenser, charge the dried crude this compound, a mixed solvent of DMF and methanol, and a reducing agent such as sodium hypophosphite.
-
Heat the mixture to reflux and maintain for 1-4 hours. The solid should dissolve, and the color of the solution should lighten.
-
(Optional) Add activated carbon and continue to reflux for a short period to further decolorize the solution.
-
Cool the solution to induce crystallization of the pure, white this compound.
-
Filter the white crystals, wash with cold methanol, and dry under vacuum.
Visualizations
Caption: Industrial synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 2. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]
- 3. EP0295815A2 - Process for production of 2-quinoxalines - Google Patents [patents.google.com]
reaction condition optimization for C3-alkylation of quinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the C3-alkylation of quinoxalin-2(1H)-one, a critical reaction in the synthesis of various bioactive compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the C3-alkylation of quinoxalin-2(1H)-one, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is the yield of my C3-alkylated product consistently low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst is crucial and highly dependent on the specific alkylating agent and substrate. A systematic optimization of these parameters is often necessary. For instance, in base-mediated reactions with nitroalkanes, the base strength and reaction temperature can significantly impact the yield.[1][2]
-
Poor Reagent Quality: Ensure the purity of your quinoxalin-2(1H)-one starting material and the alkylating agent. Impurities can interfere with the reaction. The stability of the alkylating agent under the reaction conditions should also be considered.
-
Inefficient Radical Generation (for radical-based methods): In photocatalytic or photo-induced reactions, the light source's wavelength and intensity must be appropriate for the photosensitizer or the reactants.[3][4][5] For methods involving radical initiators, the initiator's decomposition rate at the reaction temperature is a key factor.
-
Atmospheric Conditions: Some reactions are sensitive to air or moisture. Reactions proceeding via radical intermediates may be quenched by oxygen, although some visible-light-mediated methods advantageously use air as an oxidant.[3][6][7] If your reaction is air-sensitive, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the reaction mechanism.
-
N-Alkylation: The nitrogen at the N1 position of the quinoxalin-2(1H)-one is also nucleophilic and can compete with C3-alkylation, leading to N-alkylated side products. This is particularly prevalent in base-mediated reactions. Protecting the N1 position with a suitable protecting group can prevent this side reaction.[1][2]
-
Over-alkylation or Decomposition: In some cases, the desired product may be susceptible to further reaction or decomposition under the reaction conditions. Reducing the reaction time or temperature may help to minimize these subsequent reactions.
-
Homocoupling of the Alkylating Agent: This can occur in radical-based reactions. Adjusting the concentration of the alkylating agent or the rate of radical generation can sometimes mitigate this issue.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst/Base/Initiator: Ensure that the catalytic or initiating species is not degrading under the reaction conditions. In some cases, adding the catalyst or initiator in portions throughout the reaction can help maintain its effective concentration.
-
Reversibility of the Reaction: Some steps in the reaction mechanism may be reversible. Shifting the equilibrium towards the product side, for example, by removing a byproduct, could drive the reaction to completion.
-
Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, limiting the reaction rate. Screening for a more suitable solvent or increasing the reaction temperature (if the reactants and products are stable) might be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for C3-alkylation of quinoxalin-2(1H)-ones?
A1: Several methods have been developed, each with its own advantages and limitations. Some of the most prevalent include:
-
Base-Mediated Alkylation: This method often employs strong bases like KOtBu and uses alkylating agents such as nitroalkanes.[1][2]
-
Visible-Light-Mediated Alkylation: These "green" methods often proceed under mild conditions, sometimes without the need for a metal catalyst or an external photocatalyst.[3][4] A variety of alkyl radical precursors can be used, including alkylhydrazines, Katritzky salts, and carboxylic acids.[3][5][8][9][10][11]
-
Photoredox Catalysis: This approach utilizes a photocatalyst (like Eosin Y) to generate alkyl radicals from precursors such as Katritzky salts under visible light irradiation.[5]
-
Metal-Catalyzed Cross-Coupling: While less common in recent literature due to the push for metal-free methods, traditional cross-coupling approaches can also be employed.
Q2: How do I choose the right alkylating agent for my synthesis?
A2: The choice of alkylating agent depends on several factors, including the desired alkyl group, the functional group tolerance of the reaction, and the availability and stability of the reagent.
-
For simple alkyl groups: Alkyl iodides, nitroalkanes, and carboxylic acids are commonly used.[1][2][8][9]
-
For broader substrate scope and functional group tolerance: Katritzky salts and 4-alkyl-1,4-dihydropyridines (R-DHPs) are often good choices in radical-based methods.[4][5][12][13][14]
-
For greener approaches: Using air as an oxidant with alkylhydrazines or employing metal- and photocatalyst-free systems with boronic acids are environmentally friendly options.[3][15]
Q3: Is it necessary to protect the N-H group of the quinoxalin-2(1H)-one?
A3: Not always, but it can be beneficial. N-H protection can prevent N-alkylation, which is a common side reaction.[1][2] However, many modern methods, particularly those involving radical intermediates, are selective for C3-alkylation even with a free N-H group.[3] The necessity of protection should be evaluated on a case-by-case basis depending on the reaction conditions and the desired outcome.
Data Presentation
Table 1: Comparison of Reaction Conditions for C3-Alkylation of Quinoxalin-2(1H)-one
| Method | Alkylating Agent | Catalyst/Base/Additive | Solvent | Temperature | Yield Range (%) | Reference |
| Base-Mediated | Nitroalkanes | KOtBu | Acetonitrile (B52724) | 80 °C | 35-90 | [1][2] |
| Visible Light (Photocatalyst-free) | Alkylhydrazines | None | Acetonitrile | Room Temp. | Moderate to Good | [3] |
| Visible Light (Photocatalyst-free) | Katritzky Salts | Sodium Acetate | DMSO | Room Temp. | 40-96 | [4] |
| Continuous-Flow Photoredox Catalysis | Katritzky Salts | Eosin Y, DIPEA | Not Specified | Room Temp. | 72-91 | [5] |
| Auto-oxidative | Aliphatic Aldehydes | TFA | Ethyl Acetate | 115 °C | Moderate | |
| Cobaloxime Catalysis | Alkyl Iodides/Carboxylic Acids | Cobaloxime Complex | Not Specified | Not Specified | Good | [8][9] |
| Visible Light (Photocatalyst-free) | 4-Alkyl-1,4-dihydropyridines | Acetoxybenziodoxole (BI-OAc) | CHCl3 | Room Temp. | up to 94 | [12][14] |
| EDA Complex Photoactivation | Alkyl Boronic Acids | p-Toluenesulfonic Acid | Not Specified | Room Temp. | Moderate to Excellent | [15] |
Experimental Protocols
Protocol 1: Visible-Light-Induced C3-Alkylation with Alkylhydrazines (Photocatalyst-Free) [3]
-
To a 5 mL vial, add the substituted quinoxalin-2(1H)-one (0.2 mmol, 1.0 equivalent) and the corresponding alkylhydrazine hydrochloride (0.2 mmol, 1.0 equivalent).
-
Add acetonitrile (2 mL) to the vial.
-
Stir the reaction mixture under an air atmosphere.
-
Irradiate the mixture with a purple LED (λmax = 400 nm) from a distance of 3.0 cm for 12 hours at room temperature.
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the residue by silica (B1680970) gel column chromatography using a suitable eluent (e.g., petroleum ether-ethyl acetate) to afford the desired C3-alkylated product.
Protocol 2: Base-Mediated Denitrative C3-Alkylation with Nitroalkanes [1][2]
-
To a reaction vessel, add the quinoxalin-2(1H)-one (1.0 equivalent) and the nitroalkane (2.0 equivalents).
-
Add acetonitrile as the solvent.
-
Add potassium tert-butoxide (KOtBu) (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for C3-alkylation of quinoxalin-2(1H)-one.
Caption: Troubleshooting logic for C3-alkylation of quinoxalin-2(1H)-one.
References
- 1. Base-mediated denitrative C3-alkylation of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Base-mediated denitrative C3-alkylation of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-mediated direct C3 alkylation of quinoxalin-2(1H)-ones using alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Merging Quinoxalin-2(1 H)-ones Excitation with Cobaloxime Catalysis: C3 Alkylation of Quinoxalin-2(1 H)-ones with Unactivated Alkyl Iodides and Carboxylic Acids under Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoinduced Decarboxylative C3-H Alkylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BI-OAc-Accelerated C3-H Alkylation of Quinoxalin-2(1 H)-ones under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BI-OAc-Accelerated C3-H Alkylation of Quinoxalin-2(1H)-ones under Visible-Light Irradiation [organic-chemistry.org]
- 15. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Halogenated 2-Quinoxalinol Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated 2-quinoxalinol compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of halogenated 2-quinoxalinols, providing potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Solutions |
| SYN-01 | Low yield of this compound precursor | Incomplete condensation of o-phenylenediamine (B120857) and α-ketoester/acid.[1][2] Side reactions due to harsh reaction conditions.[1] Impure starting materials. | - Optimize reaction conditions: adjust temperature, time, and solvent. Consider microwave-assisted synthesis to reduce reaction time and improve yield.[3] - Catalyst selection: screen acid catalysts (e.g., acetic acid) or environmentally friendly options like bentonite (B74815) clay K-10.[4] - Ensure the purity of reactants through appropriate purification techniques. |
| HAL-01 | Low yield during halogenation of the benzene (B151609) ring (e.g., C6 or C7 position) | Deactivation of the aromatic ring by the quinoxalinol core. Steric hindrance from existing substituents. Inefficient halogenating agent. | - Use a more reactive halogenating agent (e.g., N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination). - Optimize reaction temperature; some halogenations may require heating to proceed. - Consider using a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent. |
| HAL-02 | Poor regioselectivity during halogenation of the benzene ring | The directing effects of substituents on the benzene ring may lead to a mixture of isomers (e.g., 6-halo and 7-halo). The reaction conditions may not be selective enough. | - The position of halogenation is often directed by existing substituents on the benzene ring. For instance, an electron-donating group at position 6 will direct incoming electrophiles to other positions. - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[5] - Purification of the resulting mixture of isomers can be achieved by column chromatography or recrystallization. |
| HAL-03 | Formation of di- or poly-halogenated byproducts | The halogenated product is more reactive towards further halogenation than the starting material. Excess halogenating agent. | - Use a stoichiometric amount or a slight excess of the halogenating agent. - Add the halogenating agent portion-wise to maintain a low concentration in the reaction mixture. - Monitor the reaction closely using TLC or LC-MS to stop it once the mono-halogenated product is predominantly formed. |
| HAL-04 | Low yield of 3-halo-2-quinoxalinol | The C3 position of the this compound is an electron-deficient site, making electrophilic halogenation challenging. | - For chlorination at the C3 position, a photoredox-catalyzed method using CHCl3 as the chlorine source has been shown to be effective and highly regioselective.[6] - Alternative methods may involve the use of stronger halogenating agents or different catalytic systems. |
| PUR-01 | Difficulty in purifying the final halogenated this compound product | The product may have similar polarity to the starting material or byproducts. The product may be poorly soluble in common recrystallization solvents. | - For column chromatography, a gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.[7] - For recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol, acetonitrile (B52724), or ethanol/water).[7] - If the product is a solid, washing with a solvent in which the impurities are soluble but the product is not can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound scaffold?
A1: The most prevalent method is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound, such as an α-keto acid or α-keto ester.[8][9] This approach is widely used due to its reliability and the commercial availability of the starting materials.
Q2: How can I introduce a halogen at the C3 position of the this compound ring?
A2: Direct halogenation at the C3 position can be challenging. A recently developed method utilizes photoredox catalysis with chloroform (B151607) (CHCl3) as the chlorine source to afford 3-chloroquinoxalin-2(1H)-ones with excellent regioselectivity and in moderate to high yields.[6]
Q3: What are the typical reagents used for halogenating the benzene ring of this compound?
A3: For bromination, N-bromosuccinimide (NBS) is a commonly used reagent. For chlorination, N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine can be employed. The choice of reagent and reaction conditions will depend on the desired position of halogenation and the reactivity of the substrate.
Q4: How does the presence of substituents on the o-phenylenediamine precursor affect the halogenation outcome?
A4: Substituents on the o-phenylenediamine precursor will be incorporated into the benzene ring of the this compound product. These substituents have directing effects that will influence the regioselectivity of subsequent electrophilic halogenation reactions on the benzene ring. Electron-donating groups will activate the ring towards halogenation, while electron-withdrawing groups will deactivate it.
Q5: What is a common method to convert a 2-hydroxyquinoxaline (this compound) to a 2-chloroquinoxaline (B48734)?
A5: A 2-hydroxyquinoxaline can be converted to a 2-chloroquinoxaline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][10] This reaction typically requires heating under reflux conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol is a general procedure for the condensation of o-phenylenediamine with an α-ketoester.
Materials:
-
o-Phenylenediamine
-
Ethyl glyoxalate or another suitable α-ketoester
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add the α-ketoester (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the this compound.[10]
Protocol 2: Regioselective Bromination of Pyrrolo[1,2-a]quinoxalines (Illustrative for Heterocyclic Systems)
While not a direct halogenation of this compound, this protocol for a related heterocyclic system illustrates a common procedure for regioselective bromination.
Materials:
-
Tetrabutylammonium tribromide (TBATB)
-
Acetonitrile (MeCN)
-
Schlenk tube
Procedure:
-
Charge a 10 mL Schlenk tube with the pyrrolo[1,2-a]quinoxaline substrate (0.2 mmol), TBATB (0.24 mmol), and acetonitrile (2.5 mL).
-
Stir the mixture at 80 °C for 12 hours.
-
After the reaction is complete, quench the solution with a saturated solution of sodium thiosulfate (B1220275) (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers with anhydrous Na₂SO₄ and remove the solvent under reduced pressure to obtain the C3-brominated product.[11]
Visualizations
Caption: General experimental workflow for the synthesis of halogenated this compound.
Caption: Potential reaction pathways in the halogenation of this compound.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave Irradiation for Quinoxaline Synthesis
Welcome to the technical support center for the synthesis of quinoxaline (B1680401) derivatives using microwave irradiation. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinoxaline synthesis compared to conventional heating methods?
Microwave-assisted organic synthesis offers several key advantages over traditional heating methods for quinoxaline synthesis. These include significantly shorter reaction times, often reducing processes from hours to minutes.[1][2][3] This rapid and uniform heating can lead to higher product yields and fewer side products, simplifying purification.[1][4] Additionally, microwave synthesis is considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[1][2]
Q2: My reaction is resulting in a low yield of the desired quinoxaline product. What are the potential causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several factors.[5] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, irradiation time, and solvent choice are critical. Experiment with different solvents like ethanol (B145695), acetic acid, or consider solvent-free conditions.[5] Microwave-assisted methods have been shown to dramatically improve yields by allowing for precise temperature control.[5]
-
Catalyst Selection: The use of an appropriate catalyst can significantly improve reaction rates and yields.[5] Acid catalysts (e.g., acetic acid), metal catalysts (e.g., Cerium(IV) ammonium (B1175870) nitrate), and green catalysts (e.g., bentonite (B74815) clay K-10) have all been used successfully.[5]
-
Purity of Starting Materials: Impurities in your 1,2-diamine and 1,2-dicarbonyl compounds can lead to unwanted side reactions and byproducts.[5]
-
Atmosphere: Some quinoxaline synthesis reactions may be sensitive to air or moisture, leading to decreased yields.[5]
Q3: I am observing the formation of significant side products in my reaction. What steps can I take to minimize these?
The formation of side products is often linked to reaction conditions. Microwave irradiation generally provides more uniform and selective heating, which can help minimize side-product formation compared to conventional methods.[1] If you are still observing impurities, consider the following:
-
Optimize Irradiation Time and Temperature: Over-irradiation or excessively high temperatures can lead to decomposition or unwanted side reactions. A systematic optimization of these parameters is recommended.
-
Catalyst Choice: The catalyst can influence the reaction pathway. For instance, acidic alumina (B75360) has been shown to be an effective catalyst in solvent-free microwave synthesis, leading to high yields of the desired quinoxaline.[2][6]
-
Solvent Polarity: The choice of solvent can affect which side reactions are favored. Experimenting with solvents of different polarities might be necessary. Non-polar solvents, however, do not heat up under microwave irradiation.[1]
Q4: Can I perform quinoxaline synthesis under solvent-free conditions using microwave irradiation?
Yes, solvent-free microwave-assisted synthesis of quinoxalines is a well-established and environmentally friendly method.[2][6] This approach often involves the use of solid supports or catalysts, such as acidic alumina, which can also act as an oxidizing agent in certain reactions.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Increase microwave irradiation time or temperature incrementally. Monitor the reaction progress using TLC.[5] |
| Inappropriate solvent | Test a range of solvents with different polarities. Consider solvent-free conditions with a solid support like acidic alumina.[2][5] | |
| Catalyst inefficiency | Experiment with different catalysts such as iodine, acidic alumina, or a polar paste system.[2][7] | |
| Impure starting materials | Ensure the purity of 1,2-diamines and 1,2-dicarbonyl compounds.[5] | |
| Formation of Multiple Products | Side reactions due to overheating | Reduce the microwave power or temperature. Decrease the irradiation time. |
| Incorrect catalyst | Select a more specific catalyst for your desired transformation. | |
| Reaction Not Reproducible | Uneven heating in the microwave | Ensure the reaction vial is placed in the center of the microwave cavity for uniform irradiation. Use a dedicated scientific microwave reactor if available.[8] |
| Inconsistent starting material quality | Use starting materials from the same batch and of high purity for all experiments. | |
| Pressure Buildup in Reaction Vessel | Reaction evolves gas or uses a volatile solvent | Use an open vessel if possible, or a specialized sealed vessel designed for high-pressure microwave reactions. Exercise caution with reactions that produce gaseous byproducts.[8] |
Experimental Protocols
General Procedure for Iodine-Catalyzed Microwave-Assisted Quinoxaline Synthesis
This protocol is adapted from a method demonstrating a rapid and high-yield synthesis of quinoxalines.[7]
-
In a microwave-safe vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a CEM microwave synthesizer at 50 °C with a power level of 300 W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 minutes.
-
After completion, add dichloromethane (B109758) (10 mL) to the reaction mixture.
-
Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Solvent-Free Microwave-Assisted Quinoxaline Synthesis using Acidic Alumina
This method provides a green and efficient route to quinoxalines.[2]
-
Grind a mixture of the 1,2-diamine (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and acidic alumina in a mortar and pestle.
-
Place the mixture in an open glass vessel.
-
Irradiate the mixture in a microwave oven. The optimal time is typically around 3 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethanol or ethyl acetate).
-
Filter to remove the acidic alumina.
-
Evaporate the solvent to yield the quinoxaline product.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Quinoxaline Synthesis under Microwave Irradiation
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 2-3 | ~95-98 | [7] |
| Acidic Alumina | Solvent-free | 3 | 80-86 | [2][6] |
| Polar Paste (DMSO) | Solvent-free | 3 | 90-97 | [2][6] |
| None | Solvent-free | 3 | 60-70 | [2] |
Visualizations
Caption: Experimental workflow for microwave-assisted quinoxaline synthesis.
Caption: Troubleshooting logic for optimizing quinoxaline synthesis.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. scispace.com [scispace.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
impact of electron-donating groups on quinoxaline synthesis yield
Welcome to the Technical Support Center for quinoxaline (B1680401) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of quinoxaline derivatives, with a particular focus on the impact of substituent effects on reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my quinoxaline synthesis. What are the common causes?
A1: Low yields in quinoxaline synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Traditional methods often require high temperatures and acidic catalysts, which can lead to side product formation and degradation of the desired product.[1] Milder, modern protocols often provide higher yields.
-
Purity of Starting Materials: Impurities in the 1,2-dicarbonyl compound, such as aldehydes, can lead to the formation of benzimidazole (B57391) byproducts, reducing the quinoxaline yield. It is crucial to assess the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Substituent Effects: The electronic properties of substituents on the o-phenylenediamine (B120857) starting material significantly influence reactivity. Strong electron-withdrawing groups can deactivate the diamine, hindering the reaction.[3]
Q2: How do electron-donating groups on the o-phenylenediamine affect the reaction yield?
A2: Electron-donating groups (EDGs) on the phenyl ring of the 1,2-diamine generally favor the formation of the quinoxaline product, leading to higher yields.[2] These groups increase the nucleophilicity of the amine moieties, facilitating the initial condensation step with the 1,2-dicarbonyl compound.
Q3: I have synthesized the dihydroquinoxaline intermediate, but the final oxidation to quinoxaline is not occurring. How can I resolve this?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete. This is more common under non-oxidizing conditions. To address this, you can:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere can be sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.
-
Catalyst Selection: Certain transition metal-based catalysts can facilitate the final oxidation step.
Q4: My reaction is producing a significant amount of a benzimidazole derivative as a byproduct. What is causing this and how can I prevent it?
A4: The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can occur if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify the Reagent: If impurities are detected, purify the reagent by recrystallization or chromatography.[2]
Troubleshooting Guide: Low Yields in Quinoxaline Synthesis
This guide provides a systematic approach to troubleshooting low yields in quinoxaline synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction Conditions | Optimize temperature, solvent, and reaction time. Consider greener protocols using ethanol (B145695) or water, which have shown high efficiency. |
| Catalyst Inefficiency | Screen different catalysts. Heterogeneous catalysts like alumina-supported heteropolyoxometalates can be effective under mild conditions.[3] | |
| Incomplete Reaction | Monitor the reaction progress by TLC to ensure it has gone to completion. | |
| Byproduct Formation | Characterize byproducts to understand side reactions. If benzimidazoles are forming, check the purity of the 1,2-dicarbonyl compound.[2] | |
| Substituent Effects | For starting materials with electron-withdrawing groups, consider using more forcing conditions or a more active catalyst. |
Data Presentation: Impact of Electron-Donating Groups on Quinoxaline Yield
The following table summarizes the effect of substituents on the o-phenylenediamine ring on the yield of the corresponding 2,3-diphenylquinoxaline (B159395) derivative. The data clearly indicates that electron-donating groups lead to higher yields.
| Entry | o-Phenylenediamine Derivative | Substituent | Yield (%) |
| 1 | o-Phenylenediamine | -H | 92 |
| 2 | 4-Methyl-1,2-diaminobenzene | -CH₃ (EDG) | 95 |
| 3 | 4-Chloro-1,2-diaminobenzene | -Cl (EWG) | 88 |
| 4 | 4-Bromo-1,2-diaminobenzene | -Br (EWG) | 85 |
| 5 | 4-Nitro-1,2-diaminobenzene | -NO₂ (EWG) | 75 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group Data adapted from Villabrille P, et al. (2010). An efficient catalytic route for the preparation of silyl (B83357) ethers using alumina-supported heteropolyoxometalates. Applied Catalysis B: Environmental.
Experimental Protocols
General Procedure for the Synthesis of Substituted Quinoxalines
This protocol is a general method for the synthesis of quinoxaline derivatives from substituted o-phenylenediamines and a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Catalyst (e.g., AlCuMoVP on alumina, 0.1 g)[2]
-
Toluene (B28343) (8 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.[2]
Visualizations
Logical Workflow for Troubleshooting Low Quinoxaline Yield
Caption: Troubleshooting workflow for low quinoxaline synthesis yield.
Signaling Pathway: Impact of Substituents on Quinoxaline Synthesis
Caption: Effect of substituents on the yield of quinoxaline synthesis.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
avoiding excessive reduction in 2-Quinoxalinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Quinoxalinol, with a specific focus on preventing excessive reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: A primary challenge is avoiding the excessive reduction of the quinoxalinone ring system. The desired product, this compound, can be further reduced to form undesired byproducts, most commonly 3,4-dihydro-2-quinoxalinol. This over-reduction is particularly problematic when working with halogenated this compound compounds, as excessive hydrogenation can lead to the removal of the halogen substituent.[1]
Q2: What is the most common synthetic route where over-reduction is a significant issue?
A2: The most common route susceptible to over-reduction is the selective reduction of this compound-4-oxides. While this is a key method for preparing this compound, controlling the selectivity of the reduction is crucial to prevent the formation of the dihydro derivative.[1]
Q3: Are there alternative synthetic routes to this compound that might avoid reduction issues altogether?
A3: Yes, alternative routes exist, although they may present different synthetic challenges. One common method is the condensation of o-phenylenediamine (B120857) with α-keto acids. This method directly forms the quinoxalinone ring without a final reduction step, thereby circumventing the issue of over-reduction. However, the availability of the appropriate α-keto acid and potential side reactions during the condensation step need to be considered.
Troubleshooting Guide: Excessive Reduction in this compound Synthesis
Problem: My synthesis of this compound from this compound-4-oxide is resulting in a significant amount of 3,4-dihydro-2-quinoxalinol.
This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize or eliminate the formation of the over-reduced byproduct.
Logical Flow for Troubleshooting Excessive Reduction
Caption: A flowchart for troubleshooting excessive reduction in this compound synthesis.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of this compound and its derivatives, with a focus on methods that control or avoid reduction.
Table 1: Selective Reduction of 6-Chloro-2-Quinoxalinol-4-Oxide
| Catalyst | Catalyst Amount (g) | Reaction Time (hours) | Yield (%) | Reference |
| Platinum | 0.25 | 5.5 | 68 | [1] |
Reaction conditions: Hydrogen as reducing agent, presence of aqueous hydroxide (B78521), temperature between 20-150°C, and pressure between 6-60 atmospheres.[1]
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation of this compound-4-Oxide
This protocol is based on the selective reduction method to minimize the formation of 3,4-dihydro-2-quinoxalinol.[1]
Workflow for Selective Catalytic Hydrogenation
Caption: A step-by-step workflow for the selective catalytic hydrogenation of this compound-4-Oxide.
Materials:
-
This compound-4-oxide
-
Catalyst: Platinum, Rhodium, Ruthenium, or Nickel on a suitable support
-
Solvent: Water, alcohol, or a mixture
-
Aqueous Hydroxide: Alkali metal hydroxide (e.g., NaOH), alkaline earth metal hydroxide, or ammonium (B1175870) hydroxide
-
Hydrogen gas
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine the this compound-4-oxide, solvent, and aqueous hydroxide solution.
-
Catalyst Addition: Add the selected catalyst to the mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen to the desired pressure (between 6 and 60 atmospheres).
-
Heating: Heat the reaction mixture to the target temperature (between 20°C and 150°C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped once the starting material is consumed to avoid over-reduction.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Neutralization and Isolation: Neutralize the filtrate with an appropriate acid to precipitate the this compound. Collect the product by filtration, wash with water, and dry under vacuum. Alternatively, the product can be extracted with a suitable organic solvent.
References
Technical Support Center: Refining Work-up Procedures for Quinoxaline Derivative Isolation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of quinoxaline (B1680401) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield After Purification
Q: I have a low yield of my quinoxaline derivative after purification. What are the possible causes and solutions?
A: Low recovery can be attributed to several factors throughout the work-up and purification process. A systematic approach to troubleshooting this issue is recommended.[1]
-
Problem: Product loss during extraction and work-up.
-
Solution: Ensure the pH of the aqueous layer is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[1] Simple liquid-liquid extraction procedures can be effective for purification without the need for solvent replacement.[2]
-
-
Problem: The compound is unstable on silica (B1680970) gel.
-
Solution: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[1] Consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%). Alternatively, using a different stationary phase like alumina (B75360) or a reverse-phase C18 silica can be beneficial.[1]
-
-
Problem: Inefficient elution from the chromatography column.
-
Solution: If your compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase.[1]
-
-
Problem: Product co-elutes with a major impurity.
-
Solution: The initial solvent system lacks the selectivity to separate your product from a closely eluting impurity. Experiment with different solvent systems on a Thin-Layer Chromatography (TLC) plate to improve separation before scaling up to column chromatography.[1]
-
2. Issues with Thin-Layer Chromatography (TLC)
Q: My TLC results are not optimal for planning the column chromatography. How can I improve them?
A: Proper TLC analysis is crucial for developing an effective column chromatography method.
-
Problem: The spot remains on the baseline.
-
Solution: The eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Problem: The spots are too close to the solvent front.
-
Problem: The separation on the TLC plate does not translate to the flash column.
3. Removal of Impurities
Q: My purified quinoxaline derivative has a persistent color. How can I remove it?
A: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[1]
-
Procedure:
-
Dissolve your crude or purified product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[1]
-
Gently heat and swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[1]
-
Allow the filtrate to cool and crystallize.
-
Q: My reaction is producing a significant amount of a benzimidazole (B57391) derivative alongside my desired quinoxaline. How can I prevent and remove this?
A: Benzimidazole byproduct formation is a common issue, often arising from impurities in the 1,2-dicarbonyl starting material.[3]
-
Prevention:
-
Assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis. Purify the reagent if necessary.[3]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the oxidation of some 1,2-dicarbonyl compounds that may generate acidic impurities.[3]
-
-
Removal:
-
Column chromatography is typically effective for separating quinoxaline products from benzimidazole byproducts.[3]
-
Data Presentation: Solvent Systems for Purification
The selection of an appropriate solvent system is critical for successful purification by column chromatography or recrystallization.
Table 1: Recommended Solvent Systems for Column Chromatography of Quinoxaline Derivatives
| Derivative Type | Stationary Phase | Eluent System | Target Rf | Reference |
| General Quinoxalines | Silica Gel | Petroleum Ether / Ethyl Acetate | 0.2 - 0.4 | [1] |
| 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate | Silica Gel | Hexane / Ethyl Acetate (95:5 v/v) | Not Specified | [4] |
| (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | Silica Gel | Dichloromethane / Methanol (95:5) | Not Specified | [4] |
| Pyrrolo[1,2-a]quinoxaline derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (15:1 or 20:1) | Not Specified | [5] |
Table 2: Common Solvents for Recrystallization of Quinoxaline Derivatives
| Quinoxaline Derivative | Recrystallization Solvent(s) | Reference |
| 2,3-Diphenylquinoxaline | Ethanol | [6] |
| 3-(hydrazinyl)quinoxalin-2(1H)-one derivatives | Ethanol or Ethanol/DMF | [6] |
| General Quinoxaline Derivatives | Ethanol | [6][7] |
| 6-chloro-7-fluoro quinoxalines | Dichloromethane | [6] |
| 1,4-Dihydro-quinoxaline-2,3-dione | Ethanol | [6] |
| 3-methylquinoxalin-2-(1H)-one | Ethanol | [6] |
| 2-hydrazino 3-hydroxy quinoxaline | Ethanol | [6] |
| Microwave-Assisted Synthesis Product | Chloroform | [8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a solvent system that provides good separation of your target quinoxaline derivative from impurities, aiming for an Rf value of 0.2-0.4 for your product. A common starting point for many quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[1]
-
Column Packing: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the chosen mobile phase.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility, pre-adsorb it onto a small amount of silica gel.[1] Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Solvent Gradient (if necessary): If impurities are not eluting or the product is moving too slowly, gradually increase the polarity of the mobile phase.[1]
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.[1]
Protocol 2: Recrystallization of a Quinoxaline Derivative
-
Solvent Selection: The ideal recrystallization solvent is one in which your quinoxaline derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Ethanol is a common and effective solvent for many quinoxaline derivatives.[6][7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with gentle swirling to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1][6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Then, cool it further in an ice bath to maximize crystal formation.[1][6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1][6]
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further purity analysis can be performed using techniques such as TLC, HPLC, or NMR spectroscopy.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Quinoxalinol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods, Performance Data, and Experimental Protocols
The quinoxaline (B1680401) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-quinoxalinol (also known as quinoxalin-2(1H)-one) serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. The development of efficient and versatile synthetic methods for this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of three prominent synthetic methodologies, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Comparative Performance of this compound Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the quantitative data for three distinct methods for the synthesis of this compound, providing a clear comparison to aid in methodological selection.
| Method | Key Reactants | Catalyst/Solvent System | Reaction Time | Yield (%) |
| Method 1: Condensation with α-Ketoester | o-Phenylenediamine, Ethyl Pyruvate | Ethanol | 30 minutes | 76.44% |
| Method 2: Condensation with α-Dicarbonyl | o-Phenylenediamine, Glyoxal | Microwave Irradiation (160W) | 60 seconds | High |
| Method 3: Intramolecular Cyclization | 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide | Potassium Bicarbonate, Benzyl Triethylammonium Chloride (Phase Transfer Catalyst) in Dimethylformamide | 2 hours | High |
Synthetic Pathways Overview
The synthesis of this compound can be broadly categorized into two main strategies: intermolecular condensation reactions and intramolecular cyclization. The following diagram illustrates the logical relationship between the starting materials and the final product for the three methods discussed.
A Comparative Guide to the Biological Activity of 2-Quinoxalinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Quinoxalinol and its derivatives, focusing on their potential as antimicrobial and anticancer agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Anticancer Activity of this compound Derivatives
Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds in cancer chemotherapy, exhibiting a broad spectrum of activity against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected this compound derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapy drug, is included as a reference compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound IV (a quinoxaline-based derivative) | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Specified |
| HepG2 (Liver) | 4.11 | Doxorubicin | Not Specified | |
| Compound VIIIc (a quinoxaline derivative) | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Compound VIIIa (a quinoxaline derivative) | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe (a quinoxaline derivative) | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Compound 13 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | Doxorubicin | 9.8 |
| Compound 15 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | Doxorubicin | 9.8 |
| Compound 16 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | Doxorubicin | 9.8 |
| Compound 19 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | Doxorubicin | 9.8 |
| Benzo[g]quinoxaline molecule 3 | MCF-7 | 2.89 | Doxorubicin | 2.01 |
| 2-substituted quinoxaline analog 3b | MCF-7 | 1.85 | Staurosporine | >10 |
| Quinoxaline derivative 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | Not Specified | Not Specified |
| Quinoxaline derivative 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | Not Specified | Not Specified |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Quinoxaline derivatives exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer cells. Key pathways include the PI3K/Akt/mTOR and EGFR signaling cascades.
PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis.[8][9][10] Many quinoxaline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[][12][13] Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives can act as EGFR inhibitors, blocking these signaling cascades.[3]
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
2-Quinoxalinol: A Comparative Analysis of its Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of 2-Quinoxalinol's Performance Against Standard Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, quinoxaline (B1680401) derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the antimicrobial properties of this compound (also known as quinoxalin-2(1H)-one) and its derivatives against common bacterial and fungal pathogens, benchmarked against established antimicrobial agents. The data herein is collated from various in vitro studies to facilitate an objective assessment of its therapeutic potential.
Quantitative Efficacy: A Comparative Snapshot
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound derivatives and standard antimicrobial agents against key bacterial and fungal species.
Note: Specific MIC values for the unsubstituted parent compound, this compound, are not widely reported in the available literature. The data presented primarily reflects the activity of various substituted derivatives of the quinoxalin-2(1H)-one core structure. This distinction is crucial for interpreting the compound's potential, as substitutions on the quinoxaline ring can significantly modulate biological activity.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus (Gram-positive) | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli (Gram-negative) |
| Quinoxalin-2(1H)-one Derivatives | 4 - 16[1] | 4 - 32[1] | 8[2] |
| Ciprofloxacin | 0.25 - 1[3] | 0.25 - 0.5[4] | 0.007 - 32.0 |
| Ampicillin | 0.6 - 1[5] | - | 4[5] |
| Vancomycin | ≤0.5 - 2[1] | 0.5 - 2[6] | - |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Agent | Candida albicans |
| Quinoxalin-2(1H)-one Derivatives | 16[2] |
| Fluconazole | ≤8 (Susceptible)[7] |
Deciphering the Mechanism of Action
The antimicrobial mechanism of quinoxaline derivatives can vary based on their specific structural features. For a prominent class, the quinoxaline 1,4-di-N-oxides (QdNOs), the primary antibacterial action involves bioreduction within the bacterial cell, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[8][9] Other quinoxaline derivatives have been shown to exert their effects by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[1]
Below is a generalized representation of the proposed mechanism of action for quinoxaline derivatives that lead to bacterial cell death.
Caption: Proposed mechanisms of antimicrobial action for quinoxaline derivatives.
Experimental Protocols
The presented data is predominantly derived from standardized antimicrobial susceptibility testing methods. The following protocols are foundational for determining the in vitro efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
2. Inoculum Preparation:
- The test microorganism is cultured on an appropriate agar (B569324) medium.
- A standardized inoculum is prepared by suspending isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
- Control wells are included: a growth control (broth with inoculum, no drug) and a sterility control (broth only).
- The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
4. Determination of MIC:
- Following incubation, the plates are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
The workflow for a typical MIC assay is illustrated below.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The available data suggests that derivatives of this compound possess a broad spectrum of antimicrobial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. While direct comparisons with standard antibiotics show that the potency of these derivatives can be in a similar range, further optimization of the quinoxalinone scaffold is necessary to enhance their activity to a level that is competitive with current first-line treatments. The distinct mechanisms of action, potentially involving ROS generation and membrane disruption, offer a promising avenue to combat drug-resistant pathogens. Future research should focus on elucidating the structure-activity relationships within this class of compounds and conducting in vivo efficacy and toxicity studies to fully validate their therapeutic potential.
References
- 1. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Tautomers of 2-Quinoxalinol
A comprehensive guide comparing the spectroscopic signatures of the lactam and lactim forms of 2-Quinoxalinol, offering researchers critical data for characterization and analysis in drug development and heterocyclic chemistry.
The tautomeric equilibrium between the lactam (2-quinoxalinone) and lactim (2-hydroxyquinoxaline) forms of this compound is a cornerstone of its chemical behavior and biological activity. The predominance of one tautomer over the other is influenced by factors such as solvent polarity and solid-state packing forces. For researchers in drug discovery and medicinal chemistry, understanding and identifying the dominant tautomeric form is crucial, as each can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic pathways. This guide provides a detailed spectroscopic comparison of these two forms, supported by experimental data and established methodologies.
In most environments, the lactam form of this compound is the more stable and therefore more prevalent tautomer.[1] Its stability is often attributed to favorable amide resonance. Consequently, direct and extensive experimental data for the lactam form is readily available. Conversely, the lactim form is generally less stable and exists in lower concentrations, making its direct spectroscopic characterization challenging. To overcome this, this guide will utilize 2-methoxyquinoxaline (B3065361) as a spectroscopic model for the lactim tautomer. This is a widely accepted scientific approach, as the methoxy (B1213986) group mimics the electronic effects of the hydroxyl group in the lactim form without the possibility of tautomerization, effectively "locking" the molecule in the lactim structure.
The Tautomeric Equilibrium
The interconversion between the lactam and lactim forms is a dynamic equilibrium involving the migration of a proton between the nitrogen and oxygen atoms of the quinoxaline (B1680401) core.
Caption: Tautomeric equilibrium between the lactam and lactim forms of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the lactam and lactim tautomers of this compound. Data for the lactam form is based on experimental values for 2-quinoxalinone, while data for the lactim form is based on experimental values for its stable analog, 2-methoxyquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the different chemical environments of the protons and carbon atoms in each form.
Table 1: ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Lactam Form (2-Quinoxalinone) | Lactim Form (2-Methoxyquinoxaline model) | Key Differences |
| N-H | ~12.2 ppm (broad singlet) | Absent | Presence of a downfield, exchangeable proton signal is characteristic of the lactam form. |
| Aromatic Protons | 7.2 - 8.0 ppm | 7.4 - 8.2 ppm | Subtle shifts in the aromatic region reflect the changes in electron distribution. |
| O-CH₃ | Absent | ~4.1 ppm (singlet) | A sharp singlet around 4 ppm is a definitive marker for the O-alkylated lactim model. |
Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Lactam Form (2-Quinoxalinone) | Lactim Form (2-Methoxyquinoxaline model) | Key Differences |
| C=O | ~154.6 ppm | Absent | The presence of a signal in the carbonyl region is a key indicator of the lactam form. |
| C-O | Absent | ~162.0 ppm | A downfield signal for the carbon attached to the oxygen is characteristic of the lactim form. |
| Aromatic Carbons | 115 - 140 ppm | 115 - 145 ppm | Changes in the chemical shifts of the aromatic carbons provide further evidence of the tautomeric form. |
| O-CH₃ | Absent | ~54.0 ppm | The signal for the methoxy carbon confirms the O-alkylated structure. |
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of the carbonyl group in the lactam tautomer.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Lactam Form (2-Quinoxalinone) | Lactim Form (2-Hydroxyquinoxaline) | Key Differences |
| C=O Stretch | ~1670 cm⁻¹ (strong) | Absent | This is the most diagnostic IR absorption for the lactam form. |
| N-H Stretch | ~3100-3300 cm⁻¹ (broad) | Absent | A broad absorption in this region indicates the N-H bond of the lactam. |
| O-H Stretch | Absent | ~3200-3600 cm⁻¹ (broad) | A broad O-H stretch would be expected for the lactim form, though it may be absent in the O-methylated model. |
| C=N Stretch | Present | Present | Both tautomers will exhibit C=N stretching vibrations within the quinoxaline ring. |
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the two tautomers result in distinct absorption maxima in their UV-Vis spectra. Generally, the more conjugated system absorbs at a longer wavelength.
Table 4: UV-Vis Absorption Maxima (λmax)
| Tautomer | Approximate λmax in Ethanol | Key Differences |
| Lactam Form | ~340-360 nm | The lactam form typically exhibits a bathochromic shift (absorbs at a longer wavelength) compared to the lactim form.[2][3] |
| Lactim Form | ~300-320 nm | The lactim form absorbs at a shorter wavelength, reflecting a higher energy electronic transition.[2] |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are generalized protocols for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Tautomer Identification
The following diagram outlines the logical workflow for characterizing the tautomeric form of a this compound derivative using the spectroscopic methods described.
Caption: Logical workflow for the spectroscopic identification of this compound tautomers.
References
Evaluating the Anti-Tumor Efficacy of Novel Quinoxalinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a promising framework in the design of novel anti-tumor agents.[1][2][3] This guide provides a comparative analysis of the anti-tumor efficacy of recently developed quinoxalinone derivatives, presenting key experimental data, detailed protocols for pivotal assays, and visualizations of the underlying molecular pathways to inform further research and development in this area. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and evaluation of new cancer therapeutics.
Comparative Anti-Tumor Activity of Novel Quinoxalinones
The following table summarizes the in vitro cytotoxic activity of selected novel quinoxalinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented, providing a quantitative measure of the potency of each compound. For comparative purposes, data for the well-established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (B62378) (5-FU), are also included.
| Compound | Target/Mechanism of Action | HCT-116 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| FQ | c-Met Kinase Inhibitor | < 16 | < 16 | < 16 | - | - | - | [4] |
| MQ | c-Met Kinase Inhibitor | < 16 | < 16 | < 16 | - | - | - | [4] |
| VIIIc | Apoptosis Inducer | 2.5 | - | - | Moderate Activity | 9 | - | [1][2] |
| XVa | VEGFR-2 Inhibitor | 4.4 | - | - | - | 5.3 | - | [1] |
| Compound 11 | EGFR and COX-2 Inhibitor | - | - | - | - | 0.81 - 2.91 | - | [5] |
| Compound 13 | EGFR and COX-2 Inhibitor | - | - | - | - | 0.81 - 2.91 | - | [5] |
| Compound 4m | Apoptosis Inducer | - | - | - | - | - | 9.32 | [6] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~1.16 | 6.602 | - | ~12.18 | 8.306 | > 20 | [7][8][9] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | - | 4.73 | - | - | 4.8 | 10.32 | [10][11][12] |
Key Experimental Protocols
Reproducibility and standardization are paramount in the evaluation of anti-tumor compounds. The following sections provide detailed protocols for the most common assays used to determine the efficacy of the quinoxalinone derivatives discussed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinoxalinone compounds and reference drugs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds and reference drugs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Annexin V/7-AAD Assay for Apoptosis
The Annexin V/7-AAD assay is a flow cytometry-based method used to detect and differentiate between apoptotic and necrotic cells.[14][15][16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the quinoxalinone compounds. For adherent cells, use trypsin and collect both the floating and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms underlying the anti-tumor activity of these novel quinoxalinones, the following diagrams are provided.
Several of the highlighted quinoxalinone derivatives exert their anti-tumor effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
A Comparative Guide to Catalysts for Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications. The efficiency of quinoxaline (B1680401) synthesis is heavily dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their needs.
The traditional synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often requiring harsh reaction conditions.[1] Modern synthetic methods have focused on the development of milder and more efficient catalytic systems, which can be broadly categorized into metal-based and metal-free catalysts.[2]
Performance Comparison of Catalytic Systems
The choice between metal-based and metal-free catalysts involves a trade-off between activity, cost, and green chemistry principles. Transition-metal catalysts often exhibit high yields and broad substrate scope.[2] However, concerns about cost, toxicity, and removal of metal residues from the final product have driven the development of metal-free alternatives.[3] Nanocatalysts are also emerging as a promising green alternative, offering high efficiency and reusability.[4][5]
Data Presentation
The following tables summarize the performance of representative catalysts for the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil (B1666583), a common model reaction.
Table 1: Comparison of Metal-Based Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂/1,10-phenanthroline (B135089) | 5 | Toluene | 120 | 12 | 95 | [6] |
| CuI | 10 | DMSO | 80 | 20 | 85 | [2] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | EtOH/H₂O | Room Temp. | 0.25 | 95 | [7] |
| CuH₂PMo₁₁VO₄₀/Al₂O₃ | - | Toluene | Room Temp. | 1 | 98 | [8] |
| CuSO₄·5H₂O | - | Ethanol (B145695) | Room Temp. | 0.5 | 96 | [9] |
Table 2: Comparison of Metal-Free and Organocatalysts
| Catalyst / Condition | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (I₂) | 20 | DMSO | 100 | 2 | 99 | [10] |
| Nitrilotris(methylenephosphonic acid) | 5 | Ethanol | Reflux | 0.25 | 97 | [10] |
| NH₄HF₂ | 10 | Aqueous Ethanol | Room Temp. | 0.5 | 98 | [10] |
| Catalyst-Free | - | Ethanol | Reflux | 2 | 85 | [2] |
| NH₄Cl | - | Methanol | Room Temp. | 4 | 95-100 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
General Procedure for Metal-Catalyzed Synthesis (Example: NiBr₂/1,10-phenanthroline)[6]
-
Catalyst Preparation : A mixture of NiBr₂ (5 mol%) and 1,10-phenanthroline (5 mol%) is prepared in toluene.
-
Reactants : To this catalyst mixture, o-phenylenediamine (1 mmol) and benzil (1.2 mmol) are added.
-
Reaction : The reaction mixture is heated to 120 °C in a sealed tube for 12 hours.
-
Work-up : After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered.
-
Isolation and Purification : The filtrate is concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired quinoxaline derivative.
General Procedure for Metal-Free Synthesis (Example: Iodine-Catalyzed)[10]
-
Reactants : To a solution of an α-hydroxy ketone (1 mmol) in DMSO (3 mL), o-phenylenediamine (1.2 mmol) and Iodine (20 mol%) are added.
-
Reaction : The mixture is stirred at 100 °C for 2 hours.
-
Work-up : The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Isolation and Purification : The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nanocatalyst Synthesis (Example: Fe₃O₄@SiO₂/Schiff base/Co(II))[7]
-
Reactants : o-phenylenediamine (1 mmol) and benzil (1 mmol) are chosen as the model reaction.
-
Reaction : The reaction is performed in the presence of 0.03 g of Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalyst at room temperature in a mixture of EtOH/H₂O (3/1, v/v).
-
Work-up and Catalyst Recovery : After completion of the reaction (monitored by TLC), the catalyst is separated by an external magnet and washed with ethanol.
-
Isolation : The solvent is evaporated from the filtrate to obtain the crude product, which is then recrystallized from ethanol to give the pure product. The recovered catalyst can be reused for subsequent reactions.
Mandatory Visualization
The following diagrams illustrate the general workflow for the comparative study of catalysts and the logical relationship between different catalytic approaches for quinoxaline synthesis.
Caption: Experimental workflow for catalyst comparison in quinoxaline synthesis.
Caption: Logical relationship of catalytic approaches for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview | Semantic Scholar [semanticscholar.org]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. ijirt.org [ijirt.org]
A Comparative Guide to High-Throughput Quinoxaline Synthesis: Method Validation and Performance Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxaline (B1680401) derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive validation of a high-throughput screening (HTS) method for quinoxaline synthesis and objectively compares its performance with established alternatives, supported by experimental data.
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The continual demand for novel quinoxaline derivatives necessitates the development of rapid and efficient synthetic methodologies. High-throughput screening offers a promising approach to accelerate this process. This guide details the validation of a microdroplet-based HTS method for quinoxaline synthesis and compares it against traditional and microwave-assisted synthetic routes.
High-Throughput Screening Method: Microdroplet-Assisted Synthesis
A recently developed high-throughput screening method utilizes microdroplet-assisted reactions coupled with mass spectrometry (MS) for the rapid synthesis and analysis of quinoxaline derivatives.[1][2] This technique allows for reaction times in the millisecond range and high conversion rates without the need for a catalyst.[3] The HTS platform enables the rapid screening of optimal reaction conditions by varying parameters such as droplet volume, reactant concentrations, and flow rates.[1][2]
Validation of the High-Throughput Screening Method
Z'-Factor Calculation:
The Z'-factor is a statistical measure of the separation between a positive control (a reaction known to proceed with high yield) and a negative control (a reaction with an essential component missing, resulting in no product). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6][8]
The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp = mean of the positive control
-
μn = mean of the negative control
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
In the context of the microdroplet synthesis of quinoxalines, the "signal" would be the ion intensity of the desired product measured by the mass spectrometer.
Validation Protocol:
-
Define Controls:
-
Positive Control: A reaction of an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound under conditions known to produce a high yield of the quinoxaline product.
-
Negative Control: A reaction mixture lacking one of the essential reactants (e.g., the 1,2-dicarbonyl compound).
-
-
Assay Execution: Run a series of replicate positive and negative control reactions through the microdroplet HTS system.
-
Data Analysis: Measure the product ion intensity for all replicates and calculate the mean and standard deviation for both the positive and negative controls.
-
Z'-Factor Calculation: Use the calculated values to determine the Z'-factor.
-
Acceptance Criteria: An average Z'-factor ≥ 0.5 across multiple runs indicates a validated and reliable HTS assay.
Comparative Analysis of Quinoxaline Synthesis Methods
To objectively evaluate the high-throughput screening method, its performance is compared with two widely used alternative synthesis techniques: classical condensation and microwave-assisted synthesis.
| Parameter | High-Throughput (Microdroplet) | Classical Condensation | Microwave-Assisted Synthesis |
| Reaction Time | Milliseconds to Seconds[3] | 2 minutes to 12 hours[9][10] | 2 to 3 minutes[10] |
| Typical Yield (%) | ~90% (conversion rate)[3] | 51% to 98%[9][10] | 80% to 86%[9] |
| Catalyst | Typically catalyst-free[3] | Often requires acid or metal catalysts[10][11] | Can be performed with or without a catalyst[10] |
| Solvent | Minimal solvent usage | Various organic solvents (e.g., ethanol, acetic acid, toluene)[9][10] | Often solvent-free or with minimal solvent[9] |
| Temperature | Room Temperature | Room temperature to reflux[9][10] | Elevated temperatures (microwave irradiation)[10] |
| Scalability | Scaled-up synthesis is possible[1] | Well-established for various scales | Good for small to medium scale |
| Throughput | Very High | Low to Medium | Medium |
Experimental Protocols
High-Throughput Microdroplet Synthesis
Materials:
-
o-Phenylenediamine solution in a suitable solvent (e.g., methanol)
-
1,2-Dicarbonyl compound (e.g., benzil) solution in a suitable solvent (e.g., methanol)
-
Syringe pumps
-
Microfluidic device or fused silica (B1680970) capillaries
-
High-voltage power supply
-
Mass spectrometer
Procedure:
-
Load the reactant solutions into separate syringes and mount them on syringe pumps.
-
Pump the solutions through separate capillaries that merge at a T-junction to form microdroplets.
-
Apply a high voltage to the emitter tip to generate an electrospray of the droplets.
-
Direct the electrospray into the inlet of the mass spectrometer.
-
Monitor the real-time formation of the quinoxaline product by detecting its corresponding m/z value.
-
Vary the flow rates of the reactant solutions to screen for optimal reaction conditions.
Classical Condensation (Phenol-Catalyzed)
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (B1666583) (1 mmol)
-
Ethanol/Water mixture (e.g., 5 mL)
-
Phenol (B47542) (20 mol%)
Procedure:
-
Dissolve o-phenylenediamine and benzil in the ethanol/water mixture in a round-bottom flask.[10]
-
Add phenol to the solution.[10]
-
Stir the mixture at room temperature.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Upon completion, add water to the reaction mixture to facilitate product crystallization.[10]
-
Collect the pure product crystals by filtration and wash with cold water.[10]
Microwave-Assisted Synthesis
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix o-phenylenediamine and benzil with acidic alumina.[9]
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[9]
-
After the reaction, allow the mixture to cool to room temperature.[9]
-
Extract the product with a suitable solvent (e.g., ethyl acetate).[9]
-
Remove the solvent under reduced pressure to obtain the crude product.[9]
-
Purify the product by recrystallization or column chromatography.[9]
Visualizing the Workflows
Caption: Workflow for the high-throughput microdroplet synthesis of quinoxalines.
References
- 1. scilit.com [scilit.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 5. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. assay.dev [assay.dev]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Quinoxalin-2(1H)-one and Quinazolin-4-one Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer potential of two prominent heterocyclic scaffolds.
In the landscape of anticancer drug discovery, quinoxalin-2(1H)-one and quinazolin-4-one derivatives have emerged as privileged scaffolds, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. Both bicyclic heterocyclic compounds serve as the core for numerous synthetic molecules with potent biological activities. This guide provides an objective comparison of their cytotoxic performance, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic potential of various quinoxalin-2(1H)-one and quinazolin-4-one derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below to facilitate a direct comparison of their efficacy.
Quinoxalin-2(1H)-one Derivatives: IC50 Values (µM)
| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference Compound |
| Derivative 1 (11g) | 4.50 | 5.90 | 2.40 | - | Doxorubicin (8.29), Sorafenib (7.33)[1] |
| Derivative 2 (11e) | 5.34 | 6.06 | 4.19 | - | Doxorubicin (8.29), Sorafenib (7.33)[1] |
| Derivative 3 (XVa) | - | 4.4 | 5.3 | - | Doxorubicin[2] |
| Derivative 4 (4m) | - | - | - | 9.32 | 5-Fluorouracil (4.89)[3] |
| Derivative 5 (4b) | - | - | - | 11.98 | 5-Fluorouracil (4.89)[3] |
Quinazolin-4-one Derivatives: IC50 Values (µM)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | HCT-116 (Colon) | Reference Compound |
| Derivative 1 (3j) | - | 0.20 | - | - | - | Lapatinib (5.90)[4] |
| Derivative 2 (3a-j series) | - | 0.20 - 0.84 | 0.14 - 0.84 | - | - | Lapatinib (5.90, 12.11)[4] |
| Derivative 3 (5b) | >100 (BJ fibroblasts), <100 (HepG2) | - | - | - | - | Sorafenib[5] |
| Derivative 4 (11g) | - | Yes (not specified) | - | Yes (not specified) | - | -[6] |
| Derivative 5 (A3) | - | 10 | - | - | 12 (HT-29) | Doxorubicin (7.2, 5.6)[7] |
| Derivative 6 (6d) | - | - | - | - | 100.0 µg/mL | -[8] |
Experimental Protocols
The evaluation of cytotoxicity for both quinoxalin-2(1H)-one and quinazolin-4-one derivatives predominantly relies on colorimetric assays that measure cell viability. The most commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard colorimetric test for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a specified period, typically 48 or 72 hours.[6] A control group receiving only the vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Mechanisms of Cytotoxic Action: A Comparative Overview
Both quinoxalin-2(1H)-one and quinazolin-4-one derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A significant number of derivatives from both classes act as inhibitors of protein kinases, which are crucial for cancer cell signaling.
-
Quinoxalin-2(1H)-one Derivatives: Several studies have highlighted the role of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth. By inhibiting VEGFR-2, these agents can effectively stifle tumor progression. Some derivatives also show inhibitory activity against other receptor tyrosine kinases.[8]
-
Quinazolin-4-one Derivatives: This class of compounds is well-known for its potent inhibition of multiple tyrosine kinases.[4][11] Notably, derivatives like gefitinib (B1684475) and erlotinib (B232) are established inhibitors of the Epidermal Growth Factor Receptor (EGFR).[12] Overexpression of EGFR is implicated in various cancers, promoting cell proliferation and survival.[12] Other targeted kinases include HER2 and CDK2.[11]
Induction of Apoptosis and Cell Cycle Arrest
Both classes of compounds have been shown to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.
-
Quinoxalin-2(1H)-one Derivatives: Certain derivatives have been found to induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[3] This involves the activation of a cascade of caspase enzymes that ultimately leads to cell death.
-
Quinazolin-4-one Derivatives: These compounds can induce apoptosis through both extrinsic and intrinsic pathways.[13] They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[12][14] Furthermore, many quinazolin-4-one derivatives cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from dividing.[14][15]
Conclusion
Both quinoxalin-2(1H)-one and quinazolin-4-one derivatives represent highly promising scaffolds for the development of novel anticancer agents. While both classes exhibit potent cytotoxic effects, their mechanisms of action can differ, with quinazolin-4-ones being more extensively characterized as broad-spectrum tyrosine kinase inhibitors. Quinoxalin-2(1H)-ones, on the other hand, show significant promise as angiogenesis inhibitors through VEGFR-2 targeting.
The choice between these scaffolds for further drug development will depend on the specific cancer type and the desired molecular target. The data presented in this guide serves as a valuable resource for researchers to compare the efficacy and mechanisms of these two important classes of heterocyclic compounds, facilitating informed decisions in the pursuit of more effective cancer therapies.
References
- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies | MDPI [mdpi.com]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Neuroprotective Efficacy of Quinoxaline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential for neuroprotection. This guide provides a comparative assessment of the neuroprotective efficacy of various quinoxaline carboxylic acids, focusing on their performance in preclinical models of neurological disorders. The information is curated to assist researchers and drug development professionals in navigating the landscape of these neuroprotective agents.
I. Competitive AMPA Receptor Antagonists in Ischemic Stroke
A primary mechanism by which many quinoxaline derivatives exert neuroprotection is through the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitotoxic neuronal death following ischemic events. The quinoxaline-2,3-dione scaffold has been a cornerstone for the development of competitive AMPA receptor antagonists.[1][2] However, early compounds like 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) were hampered by poor water solubility and subsequent nephrotoxicity.[3] The development of newer derivatives has focused on improving these pharmacokinetic properties while retaining or enhancing neuroprotective efficacy.[2]
Quantitative Comparison of Neuroprotective Effects in Ischemic Models
The following table summarizes the neuroprotective effects of two notable quinoxaline derivatives, ZK200775 and NBQX, in rodent models of focal cerebral ischemia.
| Compound | Animal Model | Ischemia Type | Dosing Regimen | Primary Outcome Measure | Efficacy | Reference |
| ZK200775 | Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg/h IV infusion for 6h | Infarct Volume Reduction | 24% reduction | [4] |
| Rat | Permanent MCAO | 10 mg/kg/h IV infusion for 6h | Infarct Volume Reduction | 29% reduction | [4] | |
| Mouse | Permanent MCAO | 10 mg/kg/h IV infusion for 6h | Infarct Volume Reduction | 34% reduction | [4] | |
| Rat | Transient MCAO (90 min) | 0.1 mg/kg/h IV infusion at reperfusion | Infarct Volume Reduction | 45% reduction | [4] | |
| NBQX | Rat | Permanent MCAO | 30 mg/kg IP (2 doses) | Apparent Diffusion Coefficient (ADC) | Significant improvement in ADC probability distribution functions at 3h post-occlusion | [2][5] |
| Rat | Traumatic Brain Injury | 30 mg/kg IP (antecedent) | Cortical Damage Volume | 39% reduction | [6] |
Note: Direct comparison should be made with caution due to variations in experimental models and methodologies.
While ZK200775 has demonstrated significant, dose-dependent reductions in infarct volume in both permanent and transient ischemia models[4], it has also been associated with a transient worsening of neurological condition in human clinical trials, presenting a challenge for its further development.[1][7][8] NBQX has also shown neuroprotective effects by improving cerebral water diffusion in ischemic tissue and reducing cortical damage in trauma models.[2][5][6]
II. Multi-target Neuroprotection in Alzheimer's and Parkinson's Diseases
Recent research has explored quinoxaline derivatives that exhibit neuroprotective effects through mechanisms beyond AMPA receptor antagonism, targeting pathways relevant to other neurodegenerative diseases like Alzheimer's and Parkinson's.
In models of Alzheimer's disease, novel quinoxaline derivatives, such as QX-4 and QX-6 , have demonstrated the ability to enhance neuronal viability, protect against amyloid-β (Aβ)-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines.[9] These findings suggest a multi-faceted therapeutic potential, combining antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities.[9]
For Parkinson's disease, the 6-aminoquinoxaline (B194958) derivative, MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline), has shown substantial protection of dopaminergic neurons in culture models.[10] MPAQ is of particular interest as it has been shown to penetrate the brain parenchyma and rescue dopaminergic neurons from oxidative stress-mediated insults.[10]
III. Antioxidant Properties of Quinoxaline Derivatives
Several quinoxaline derivatives have been evaluated for their antioxidant potential, a key component of neuroprotection. The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a common metric of potency (a lower IC50 indicates higher antioxidant activity).[3]
Comparative Antioxidant Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | 283 - 325 (mM range for derivatives) | [3] |
| Quinoxaline Hydrazone Derivative (3d) | ABTS | Potent scavenging activity | [11] |
| Quinoxaline Hydrazone Derivative (7a) | ABTS | Potent scavenging activity | [11] |
| Quercetin (Standard) | DPPH | 33 | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies commonly employed in the assessment of the neuroprotective efficacy of quinoxaline carboxylic acids.
In Vivo Ischemia Models
-
Middle Cerebral Artery Occlusion (MCAO): This is a widely used model to mimic focal cerebral ischemia in rodents.
-
Permanent MCAO: The middle cerebral artery is permanently occluded, typically by electrocoagulation or ligation.
-
Transient MCAO: The artery is temporarily occluded (e.g., for 90 minutes) and then reperfused to mimic the effects of thrombolysis.
-
Outcome Measures: Infarct volume is typically assessed 24-48 hours post-occlusion using histological staining (e.g., TTC staining). Neurological deficit scores are also commonly used to evaluate functional outcomes.
-
In Vitro Neuroprotection Assays
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Oxidative Stress Assays:
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
-
Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the reduction of the ABTS radical cation by the antioxidant compound.[3]
-
V. Signaling Pathways and Experimental Workflows
Signaling Pathway of AMPA Receptor Antagonism in Excitotoxicity
Caption: AMPA receptor antagonism by quinoxaline carboxylic acids.
General Experimental Workflow for Assessing Neuroprotective Efficacy
Caption: Workflow for evaluating neuroprotective quinoxaline derivatives.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. karger.com [karger.com]
- 8. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxalinone Derivatives as Kinase Inhibitors: A Comparative Docking Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinoxalinone derivatives based on molecular docking studies. The following sections detail their binding affinities to key kinase targets, outline the experimental protocols used in these studies, and visualize the relevant signaling pathways and experimental workflows.
Quinoxalinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly as anticancer agents.[1][2] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinases (JAKs).[1][3] Molecular docking studies are instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent and selective inhibitors.[4]
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following table summarizes key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxalinone derivatives against their respective protein targets. The data reveals a strong correlation between the calculated binding affinity (binding energy) and the experimentally determined biological activity (IC50).[5][6]
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | IC50 | Reference |
| EGFR Inhibitors | |||||
| IVd | EGFR | 4HJO | -12.03 | 3.20 ± 1.32 µM (HeLa) | [5][6] |
| IVb | EGFR | 4HJO | -11.82 | 3.40 ± 0.13 µM (HeLa) | [6] |
| IVa | EGFR | 4HJO | -11.18 | 3.89 ± 0.45 µM (HeLa) | [6] |
| 4i | EGFR | Not Specified | Not Specified | 3.902 ± 0.098 μM (A549) | [7] |
| LS3c | EGFR-TK | Not Specified | Not Specified | Comparable to gefitinib | [8][9] |
| MN343 | EGFR-TK | Not Specified | Not Specified | Comparable to gefitinib | [8][9] |
| MN333 | EGFR-TK | Not Specified | Not Specified | Comparable to gefitinib | [8][9] |
| EGFR (Triple Mutant) Inhibitors | |||||
| CPD4 | EGFR (L858R/T790M/C797S) | 6LUD | < -7.0 | 3.04 ± 1.24 nM | [6][10] |
| CPD21 | EGFR (L858R/T790M/C797S) | 6LUD | < -7.0 | 3.81 ± 1.80 nM | [6][10] |
| CPD15 | EGFR (L858R/T790M/C797S) | 6LUD | < -7.0 | 6.50 ± 3.02 nM | [6][10] |
| CPD16 | EGFR (L858R/T790M/C797S) | 6LUD | < -7.0 | 10.50 ± 1.10 nM | [6][10] |
| Osimertinib (Reference) | EGFR (L858R/T790M/C797S) | 6LUD | -7.4 | 8.93 ± 3.01 nM | [6][10] |
| JAK2/3 Inhibitors | |||||
| ST4j | JAK2/3 | Not Specified | Not Specified | 15.53 ± 0.82 μM (TF1) | [3] |
| Tubulin Inhibitors | |||||
| 1A2 | β-tubulin | 4O2B | Not Specified | 4.33–6.11 µM (Various cell lines) | [11][12] |
Experimental Protocols
The in silico molecular docking studies cited in this guide generally follow a standardized workflow. The primary goal is to predict the preferred binding orientation of a ligand to a protein target and to estimate the strength of the interaction.
General Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).[1][6] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added. The 3D structures of the quinoxalinone derivatives are constructed and optimized to obtain the most stable conformation.[1]
-
Binding Site Identification: The active site of the kinase is defined based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm.[6]
-
Docking Simulation: A docking program (e.g., AutoDock, AutoDock Vina, Discovery Studio, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.[6][11][13] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[6]
-
Validation: A crucial validation step is often performed by redocking the original (co-crystallized) ligand into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked conformation and the crystallographic pose is considered a successful validation of the docking protocol.[1]
-
Analysis of Interactions: The resulting docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoxalinone derivatives and the amino acid residues of the target protein.[8]
Visualizations
To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by quinoxalinone derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a common target for quinoxalinone-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Luminescence Landscape: A Comparative Guide to the Photostability of Fluorescent Quinoxaline Derivatives
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible experimental data. Among the myriad of available fluorophores, quinoxaline (B1680401) derivatives have emerged as a promising class of compounds, often lauded for their bright fluorescence and high sensitivity. However, a critical and often overlooked parameter is their photostability—the ability to resist degradation upon exposure to light. This guide provides a comprehensive comparison of the photostability of different fluorescent quinoxaline derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable probes for your research needs.
Quinoxaline-based fluorophores are a versatile class of heterocyclic compounds with a bicyclic ring system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. Their inherent aromaticity and the presence of nitrogen atoms give rise to their characteristic fluorescent properties. The ease of chemical modification of the quinoxaline core allows for the fine-tuning of their photophysical characteristics, including absorption and emission wavelengths, quantum yield, and, crucially, their resistance to photobleaching.[1]
Quantitative Photostability Comparison
The photostability of a fluorophore is a quantitative measure of its ability to withstand repeated cycles of excitation and emission before undergoing irreversible photochemical destruction.[2] This is a critical consideration in applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule tracking. While many studies qualitatively describe certain quinoxaline derivatives as having "good" or "high" photostability, obtaining specific quantitative data, such as the photobleaching quantum yield (Φb) or photobleaching half-life (t1/2), is essential for direct comparison.
To provide a clear comparison, the following table summarizes the available quantitative photostability data for different classes of fluorescent quinoxaline derivatives. It is important to note that direct comparisons of photostability values across different studies can be challenging due to variations in experimental conditions, such as illumination intensity, solvent, and the presence of oxygen scavengers.[3]
| Fluorescent Dye Class | Specific Derivative | Photostability Metric | Value | Experimental Conditions | Reference |
| Quinoxaline Derivatives (General) | Not Specified | Photostability Rating | High | General assessment | [1] |
| Pyrrolo[1,2-a]quinoxalines | QHH, QPP, QPT, QTP | Not Quantified | Described as having a high photobleaching threshold | Cellular imaging | [4][5] |
| Quinoxalinone-Based Probes | QuinoNS NPs | Not Quantified | Described as having high photostability | In vitro and in vivo ROS detection | [2][6] |
| 2,3-bis(5-arylthiophen-2-yl)quinoxalines | Derivatives with fluorene (B118485) substitution | Not Quantified | Stable under experimental conditions | Solution and thin films | [7][8] |
| Standard Dyes (for comparison) | Fluorescein (FITC) | Photostability Rating | Low | General assessment | [1] |
| Rhodamine B | Photostability Rating | Moderate | General assessment | [1] |
Note: The table highlights the current gap in publicly available, standardized quantitative photostability data for many promising quinoxaline derivatives. The provided qualitative descriptions are based on the observations reported in the cited literature.
Experimental Protocols for Evaluating Photostability
Accurate and reproducible assessment of fluorophore photostability is crucial for informed probe selection. The following are detailed protocols for two common methods used to quantify photostability: the determination of the photobleaching quantum yield in solution and the measurement of the photobleaching half-life in a cellular context.
Protocol 1: Determination of Photobleaching Quantum Yield (Φb) in Solution
The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation.[9] A lower Φb value indicates higher photostability.
Materials:
-
Fluorimeter or a custom-built optical setup with a stable, high-intensity light source (e.g., laser or xenon arc lamp).
-
Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solutions of the quinoxaline derivative and a reference standard with a known Φb in the same solvent (e.g., ethanol (B145695) or DMSO).
-
Stir bar and magnetic stirrer.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the quinoxaline derivative and a reference standard. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Initial Measurements: Record the initial absorbance (A₀) and fluorescence intensity (F₀) of the sample solution.
-
Photobleaching: Continuously illuminate the sample solution with a constant, high-intensity light source while stirring to ensure uniform bleaching.
-
Time-course Monitoring: At regular time intervals, stop the illumination and record the absorbance (A(t)) and fluorescence intensity (F(t)).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A(t))) versus time. The slope of the initial linear portion of this plot is the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = k / (I₀ * ε * l) where:
-
k is the photobleaching rate constant.
-
I₀ is the incident photon flux (photons·s⁻¹·cm⁻²).
-
ε is the molar extinction coefficient at the excitation wavelength (M⁻¹·cm⁻¹).
-
l is the path length of the cuvette (cm).
-
-
Alternatively, a relative method can be used by comparing the photobleaching rate of the sample to that of a known standard under identical conditions.
-
Protocol 2: Measurement of Photobleaching Half-Life (t1/2) in Cellular Imaging
The photobleaching half-life is the time required for the fluorescence intensity of a probe to decrease to 50% of its initial value under continuous illumination.[10] This is a practical measure of photostability in microscopy applications.
Materials:
-
Fluorescence microscope (confocal or widefield) with a stable light source and a sensitive detector (e.g., PMT or sCMOS camera).
-
Cells expressing a fluorescent protein or labeled with the quinoxaline derivative of interest.
-
Imaging buffer.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare cells for imaging on a suitable substrate (e.g., glass-bottom dish).
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the quinoxaline derivative.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep this intensity constant for all measurements.
-
Define a region of interest (ROI) within a cell that contains the fluorescent probe.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
The time interval between images should be short enough to accurately capture the decay in fluorescence.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I(t)/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5. This can be determined directly from the plot or by fitting the decay curve to an exponential function.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential applications of these probes, the following diagrams, created using the DOT language, illustrate a typical workflow for evaluating photostability and a generic signaling pathway where a quinoxaline-based probe could be utilized.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. benchchem.com [benchchem.com]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a quinoxalinone-based AIE probe for the detection of ROS in in vitro and in vivo sepsis models - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlling emissive behaviour through molecular design: 2,3-bis(2,5-dimethylthiophen-3-yl)quinoxalines with variable fluorene substitution - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 2-Quinoxalinol quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-Quinoxalinol
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis, is paramount for ensuring product quality and consistency.[1][2] The validation of analytical methods is a critical process, establishing through laboratory studies that the performance characteristics of a method meet the requirements for its intended application.[3] This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. This document outlines the key validation parameters for each method, provides detailed experimental protocols, and presents a visual workflow for the cross-validation process. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[3]
Cross-Validation of Analytical Methods
Cross-validation is the process of assessing the data generated from two or more analytical methods to ensure they produce comparable and reliable results.[4] This is particularly important when transferring a method between different laboratories or when a new method is intended to replace an existing one.[5] The workflow below illustrates a typical process for the cross-validation of analytical methods.
Caption: General workflow for the cross-validation of analytical methods.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound and its derivatives. Data for some parameters were not explicitly found for this compound and have been supplemented with data from structurally similar quinoline (B57606) or quinoxaline (B1680401) derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV/Vis Spectrophotometry |
| Linearity Range | 4 - 24 ppm (for a quinoline derivative)[6] | 5 - 500 µg/L (for quinoxaline 1,4-dioxides)[7] | 1 - 6 µg/ml (for a quinoline derivative)[6] |
| Correlation Coefficient (r²) | ≥ 0.999 (typical requirement)[3] | > 0.98[7] | ≥ 0.995 (typical requirement)[8] |
| Limit of Detection (LOD) | Not explicitly found for this compound | 0.30–2.51 µg/kg (for quinoxaline 1,4-dioxides)[7] | 0.17 µg/mL (for Diiodohydroxyquinoline)[6] |
| Limit of Quantitation (LOQ) | Not explicitly found for this compound | 1.10–8.37 µg/kg (for quinoxaline 1,4-dioxides)[7] | 20.85 ng/mL (for Hydroquinone)[6] |
| Accuracy (% Recovery) | 80.6 - 88.2% (for quinoline derivatives)[6] | 79.8 to 96.5%[7] | 100.21 ± 1.13% (for Diiodohydroxyquinoline)[6] |
| Precision (% RSD) | < 2% (for a quinoline derivative)[6] | 3.2% - 13.1%[9] | 1.7% (Repeatability for 2-Hydroxyquinoline)[6][10] |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established methods for quinoxaline derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation, identification, and quantification of compounds in a mixture.[3]
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]
-
Mobile Phase: Acetonitrile (B52724) and water (with 0.1% formic acid) are commonly used. The gradient or isocratic elution will need to be optimized.[11]
-
This compound reference standard.
-
HPLC grade solvents.
-
-
Standard Solution Preparation:
-
Analysis Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject each standard solution in triplicate.[3]
-
Record the chromatograms and determine the peak area for this compound at each concentration.
-
-
Quantification:
-
Create a calibration curve by plotting the mean peak area against the concentration of the this compound standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).[3]
-
Inject the sample solutions and use the calibration curve to determine the concentration of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex matrices or trace amounts of the analyte.[12][13]
-
Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) or acetonitrile (B) is common.[7]
-
This compound reference standard.
-
LC-MS grade solvents.
-
-
Standard Solution Preparation:
-
Analysis Protocol:
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution.
-
Set up the Multiple Reaction Monitoring (MRM) mode for at least two precursor-to-product ion transitions to ensure specificity.[9]
-
Inject the standard and sample solutions into the LC-MS/MS system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the most intense transition against the analyte concentration.
-
Use the calibration curve to quantify this compound in the unknown samples.
-
UV-Visible Spectrophotometry
UV/Vis spectroscopy is a rapid and straightforward method for the quantification of analytes that absorb light in the ultraviolet and visible regions.[6]
-
Instrumentation and Materials:
-
UV/Vis Spectrophotometer.
-
Quartz cuvettes.
-
Methanol or another suitable transparent solvent.[6]
-
This compound reference standard.
-
-
Standard Solution Preparation:
-
Choose a solvent in which this compound is soluble and that does not absorb light in the analytical wavelength range.[6]
-
Prepare a stock solution of this compound in the selected solvent.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 1-6 µg/mL).[6]
-
-
Analysis Protocol:
-
Scan a standard solution of this compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of a blank (solvent).
-
Measure the absorbance of each standard and sample solution.
-
-
Quantification:
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the samples.[14]
-
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC provides a robust and reliable method suitable for routine quality control.[3] UV-Vis spectrophotometry offers a simple and rapid approach for the assay of relatively pure samples.[6] For applications requiring the highest sensitivity and selectivity, particularly in complex biological or environmental matrices, LC-MS/MS is the preferred technique.[7][13] A thorough validation and, where necessary, cross-validation, is essential to ensure that the chosen method is fit for its intended purpose and generates accurate and reproducible data.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of spectrophotometric methods for simultaneous estimation of citicoline and piracetam in tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Insecticidal Potential of 2-Quinoxalinol-Based Compounds: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel and effective insecticides is a continuous endeavor. This guide provides a comparative analysis of the insecticidal activity of 2-Quinoxalinol-based compounds against prominent agricultural pests, benchmarking their performance against established commercial insecticides. The information presented herein is supported by experimental data from recent studies, offering a comprehensive resource for evaluating the potential of this chemical class in pest management.
Quinoxaline (B1680401) derivatives have emerged as a promising scaffold in agrochemical research, exhibiting a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2][3][4] This guide focuses specifically on this compound-based compounds, summarizing their efficacy and providing insights into their synthesis and mode of action.
Comparative Insecticidal Activity
The insecticidal efficacy of novel compounds is a critical determinant of their potential for development. This section presents a comparative analysis of the lethal concentrations (LC50) of various this compound-based compounds and commercial insecticides against two significant agricultural pests: the cowpea aphid (Aphis craccivora), a piercing-sucking insect, and the tobacco cutworm (Spodoptera litura), a chewing insect.
Against Aphis craccivora
Recent studies have explored the synthesis of novel quinoxaline derivatives and their activity against Aphis craccivora. The data presented in Table 1 summarizes the LC50 values of these compounds in comparison to commonly used commercial insecticides.
Table 1: Comparative LC50 Values of this compound-Based Compounds and Commercial Insecticides against Aphis craccivora
| Compound/Insecticide | LC50 (ppm) | Reference |
| This compound Derivatives | ||
| Thiazolidinone derivative 16 | 0.021 | [5] |
| Thiazolidinone derivative 20 | 0.053 | [5] |
| Schiff base 9 | 0.101 | [5] |
| Commercial Insecticides | ||
| Flubendiamide | 0.017 (48h) | [6] |
| Thiacloprid | 0.028 (48h) | [6] |
| Clothianidin | 0.029 (48h) | [6] |
| Imidacloprid | 0.044 (48h) | [6] |
| Dimethoate | 0.047 (48h) | [6] |
| Flonicamid | 0.068 (48h) | [6] |
| Bifenthrin | 0.063 (48h) | [6] |
| Spinosad | 0.246 (48h) | [6] |
| Acetamiprid | 11.501 | [7] |
| Thiamethoxam | 14.281 | [7] |
Against Spodoptera litura
The efficacy of novel thiazole-fused quinoxalines has been evaluated against the voracious larvae of Spodoptera litura. Table 2 provides a comparison of their LC50 values with those of widely used commercial insecticides.
Table 2: Comparative LC50 Values of this compound-Based Compounds and Commercial Insecticides against Spodoptera litura
| Compound/Insecticide | Larval Instar | LC50 (mg/L or ppm) | Reference |
| This compound Derivatives | |||
| Thiazolo[4,5-b]quinoxalin-2(3H)-one 3 | 2nd | 141.02 | [8] |
| Thiazolo[4,5-b]quinoxalin-2(3H)-one 3 | 4th | 366.73 | [8] |
| Commercial Insecticides | |||
| Chlorantraniliprole | 3rd | 0.001 | [1] |
| Spinosad | 3rd | 0.001 | [1] |
| Emamectin benzoate | 3rd | 0.000954 | [5] |
| Novaluron | 3rd | 0.019 | [1] |
| Flubendiamide | 3rd | 0.03 | [1] |
| Indoxacarb | 3rd | 0.052 | [1] |
| Lufenuron | - | (Used as control) | [9] |
Experimental Protocols
A clear and reproducible methodology is paramount in scientific research. This section outlines the general procedures for the synthesis of this compound-based compounds and the subsequent insecticidal bioassays.
Synthesis of this compound-Based Compounds
The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[10][11] A general and efficient protocol is as follows:
-
Reaction Setup: A mixture of an appropriate o-phenylenediamine (B120857) (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent such as toluene (B28343) (8 mL).[11]
-
Catalyst Addition: A catalyst, for instance, an alumina-supported heteropolyoxometalate (0.1 g), is added to the mixture.[11]
-
Reaction Conditions: The reaction mixture is stirred at room temperature.[11]
-
Monitoring and Isolation: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using appropriate techniques like crystallization or column chromatography.
For the synthesis of more complex derivatives like thiazole-fused quinoxalines, a multi-step reaction sequence is typically employed, starting from a suitable quinoxaline precursor.[9]
Insecticidal Bioassay
The leaf-dip bioassay is a common and effective method for evaluating the toxicity of insecticides against both sucking and chewing insects.[12][13]
-
Preparation of Test Solutions: The synthesized compounds and commercial insecticides are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then diluted with distilled water containing a surfactant (e.g., Tween-80) to obtain a series of graded concentrations.
-
Treatment of Leaves: Fresh, tender leaves of a suitable host plant (e.g., cowpea for A. craccivora or castor for S. litura) are dipped into the test solutions for a specific duration (e.g., 30 seconds).
-
Drying: The treated leaves are air-dried at room temperature.
-
Insect Exposure: The dried leaves are placed in petri dishes or ventilated containers. A known number of test insects (e.g., 20-30 adult aphids or third-instar larvae) are released onto the leaves.
-
Control Group: A control group is maintained with leaves treated only with the solvent and surfactant solution.
-
Incubation: The containers are kept in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, and a 12:12 h light:dark photoperiod).
-
Mortality Assessment: Mortality counts are recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LC50 values.
Visualizing the Process and Potential Mechanisms
To better understand the experimental process and the potential mode of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for synthesis and insecticidal evaluation.
While the precise signaling pathways for many novel this compound-based insecticides are still under investigation, molecular docking studies and comparisons with known insecticides suggest potential targets. For instance, some quinoxaline derivatives have been shown to potentially inhibit enzymes like acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[8]
Caption: Postulated inhibition of Acetylcholinesterase signaling.
References
- 1. journal.iahs.org.in [journal.iahs.org.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pesticidal Activities of New Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
Safety Operating Guide
Proper Disposal of 2-Quinoxalinol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Quinoxalinol is a critical aspect of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for protecting both laboratory personnel and the environment.
Immediate Safety Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following safety measures must be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Waste Characterization and Segregation
This compound is categorized as hazardous chemical waste and must not be disposed of down the drain or mixed with regular solid waste.[2][3] Proper segregation is essential to prevent dangerous chemical reactions. Keep this compound waste separate from incompatible materials, such as strong oxidizing agents.[1]
Disposal Procedures for Different Waste Streams
The proper disposal method for this compound depends on the form of the waste. The following table summarizes the recommended procedures for various waste streams.
| Waste Stream | Disposal Protocol | Key Precautions |
| Unused or Expired this compound | Collect in a designated, clearly labeled, and tightly sealed hazardous waste container. Arrange for disposal through a licensed chemical waste disposal company.[3] | Do not mix with other waste streams. Ensure the container is suitable for solid chemical waste. |
| Contaminated Labware & Debris (e.g., gloves, wipes) | Place all contaminated items in a designated, sealed, and labeled hazardous waste container. Dispose of through an approved waste disposal facility.[3][4] | Avoid contact with skin and eyes during collection. Do not attempt to clean heavily contaminated disposable items. |
| Empty Chemical Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling or landfill.[3] | The rinsate is considered hazardous and must be disposed of accordingly. |
| Accidental Spills | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4] | Do not use compressed air for cleanup.[4] Prevent spilled material from entering drains or waterways. |
Experimental Protocol: Spill Management
In the event of a this compound spill, follow this protocol to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting any cleanup, put on the required personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, be careful to avoid creating dust.
-
Clean the Spill:
-
Solid Spills: Gently sweep or scoop the spilled material into a designated hazardous waste container.[1][5] Avoid actions that could make the powder airborne.
-
Liquid Spills: Use absorbent pads or other inert materials to absorb the spill. Place the used absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and wiping materials. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container with the chemical name ("this compound") and the words "Hazardous Waste." Arrange for pickup by your institution's hazardous waste management service.
-
Report the Incident: Report the spill to your supervisor and the appropriate institutional safety department (e.g., EHS) as required by your organization's policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols, as well as all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for this compound before handling.
References
Essential Safety and Operational Guide for Handling 2-Quinoxalinol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Quinoxalinol. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Summary
This compound is a hazardous chemical that can cause significant health effects. Key hazards include:
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
The full toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach and strict adherence to safety protocols.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.
| Body Part | Equipment | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles / Safety Glasses | Must meet ANSI Z87.1 or European Standard EN166.[1][3] A face shield should be worn over goggles for tasks with a high risk of splashing.[3][5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable option.[3][6] Double-gloving is recommended for enhanced protection.[3] |
| Body | Laboratory Coat | A long-sleeved lab coat must be worn and kept fully buttoned.[3] For extensive work, a seamless gown is advisable.[3] |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound should occur in a certified chemical fume hood to prevent inhalation of dust.[3] If a fume hood is not available, an N95 or higher-rated respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Preparation and Pre-Handling Check
-
Assemble Equipment: Gather all necessary apparatus, such as spatulas, weigh boats, and receiving flasks, before retrieving the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above, including a lab coat, safety goggles, and double gloves.[3]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before proceeding.
Weighing and Transfer
-
Container Inspection: Retrieve the this compound container from its storage location and inspect it for any signs of damage.
-
Handling Inside Fume Hood: Open the container carefully inside the fume hood to minimize the generation of airborne dust.[3]
-
Weighing: Use a clean spatula to transfer the desired amount of the compound to a weigh boat on a tared analytical balance.
-
Transfer to Reaction Vessel: Carefully transfer the weighed this compound to the reaction vessel, avoiding any sudden movements that could create dust.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[5][7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste: All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.[3]
-
Labeling: Collect all waste material in a designated, clearly labeled, and sealed container.[3]
Disposal Procedure
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and national environmental regulations.[3]
-
Prohibited Disposal Methods: Do not empty this compound waste into drains or release it into the environment.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
